3-Hydroxy-1-propylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-6-3-4-8(10)7-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRDHDQFFRTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314384 | |
| Record name | 1-Propyl-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27361-79-1 | |
| Record name | 1-Propyl-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27361-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydroxy-1-propylpiperidine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-1-propylpiperidine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (also known as 1-propylpiperidin-3-ol). As a member of the substituted piperidine family, this compound holds significant interest for researchers in medicinal chemistry and drug development. The piperidine scaffold is a prevalent core in numerous pharmaceuticals, and understanding the influence of N-alkylation and hydroxyl substitution is critical for designing novel therapeutic agents.[1] This document synthesizes available data from analogous compounds and established chemical principles to serve as a foundational resource for scientists and developers.
Molecular Identity and Structure
This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a propyl group at the nitrogen atom. The presence of a chiral center at the C-3 position means the compound can exist as (R) and (S) enantiomers, a crucial consideration in pharmaceutical development where stereochemistry often dictates biological activity.[2]
-
IUPAC Name: 1-propylpiperidin-3-ol
-
Molecular Formula: C₈H₁₇NO
-
Molecular Weight: 143.23 g/mol [3]
-
CAS Number: While a specific CAS number is not widely indexed, it is structurally related to analogs like 1-methylpiperidin-3-ol (CAS 3554-74-3) and 3-hydroxypiperidine (CAS 6859-99-0).[4]
-
Canonical SMILES: CCCN1CCCC(C1)O
Synthesis and Purification
The synthesis of this compound can be approached through several established routes, primarily involving the modification of a pre-existing piperidine or pyridine ring. The two most logical and field-proven methodologies are the N-alkylation of 3-hydroxypiperidine and the reductive amination/reduction pathway starting from 3-hydroxypyridine.
Method A: N-Alkylation of 3-Hydroxypiperidine
This is a direct and efficient method that leverages the nucleophilicity of the secondary amine in the 3-hydroxypiperidine starting material.
Protocol:
-
Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or triethylamine (TEA), to the solution to act as an acid scavenger.
-
Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the stirred mixture at room temperature. The reaction can be gently heated (e.g., to 45-60 °C) to increase the rate of reaction.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, filter the mixture to remove the inorganic base. The filtrate is concentrated under reduced pressure. The resulting residue is then purified using column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield pure this compound.
Causality: The choice of a base like K₂CO₃ is critical to neutralize the hydrobromic acid byproduct, driving the reaction to completion without promoting side reactions. Acetonitrile is an effective solvent as it readily dissolves the reactants while having a sufficiently high boiling point for moderate heating.
Caption: Workflow for Synthesis Method A.
Method B: Multi-step Synthesis from 3-Hydroxypyridine
This route involves the reduction of the aromatic pyridine ring, which is a common strategy for producing piperidine scaffolds.[6]
Protocol:
-
N-Alkylation of Pyridine: React 3-hydroxypyridine with 1-bromopropane to form the N-propyl-3-hydroxypyridinium bromide salt.
-
Reduction of Pyridinium Salt: The pyridinium salt is then reduced. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere (5 atm).[5] Alternatively, a chemical reductant like sodium borohydride (NaBH₄) can be used, which often requires multiple equivalents and careful pH control.[6]
-
Purification: Following the reduction, the catalyst is filtered off, and the solvent is removed. The crude product is purified via distillation under reduced pressure or column chromatography as described in Method A.
Causality: Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profile compared to chemical reduction. The Boc-protection of the nitrogen, followed by reduction and deprotection, is another common variant of this pathway, particularly when chirality needs to be controlled or other functional groups are sensitive to the reduction conditions.[2][6]
Physicochemical Properties
Direct experimental data for this compound is limited. The following properties are synthesized from data on analogous compounds and predictive models.
| Property | Predicted/Estimated Value | Rationale / Reference Analog |
| Molecular Weight | 143.23 g/mol | Calculated from the molecular formula C₈H₁₇NO.[3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on 3-hydroxypiperidine and N-methyl-3-hydroxypiperidine.[4] |
| Boiling Point | ~210-220 °C (at 760 mmHg) | Extrapolated from the boiling point of piperidine (106 °C) and considering the addition of hydroxyl and N-propyl groups which increase molecular weight and hydrogen bonding.[7] |
| Solubility | Soluble in water, ethanol, chloroform, and other organic solvents | The hydroxyl group and tertiary amine impart polarity and hydrogen bonding capability, ensuring solubility in polar solvents.[3] |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Typical range for a tertiary amine in a piperidine ring. The exact value is influenced by the hydroxyl group's inductive effect. |
| LogP | ~1.0 - 1.5 | The N-propyl group increases lipophilicity compared to 3-hydroxypiperidine (LogP ~ -0.4).[8] |
Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of NMR, IR, and Mass Spectrometry. The expected spectral features are outlined below.
¹H NMR Spectroscopy
-
Hydroxyl Proton (-OH): A broad singlet, typically between 1.5-4.0 ppm, which is exchangeable with D₂O.
-
Carbinol Proton (-CH-OH): A multiplet around 3.6-3.8 ppm (at C3).
-
N-Propyl Protons (-N-CH₂-CH₂-CH₃):
-
-N-CH₂ -: A triplet around 2.4-2.6 ppm.
-
-CH₂-CH₂ -CH₃: A sextet around 1.4-1.6 ppm.
-
-CH₂-CH₂-CH₃ : A triplet around 0.9 ppm.
-
-
Piperidine Ring Protons: A complex series of multiplets between 1.2-3.0 ppm, showing significant overlap.
¹³C NMR Spectroscopy
-
Carbinol Carbon (-CH-OH): A signal in the range of 65-70 ppm (at C3).
-
N-Propyl Carbons (-N-CH₂-CH₂-CH₃):
-
-N-C H₂-: ~55-60 ppm.
-
-CH₂-C H₂-CH₃: ~20-25 ppm.
-
-CH₂-CH₂-C H₃: ~11-13 ppm.
-
-
Piperidine Ring Carbons: Signals for the five other ring carbons would appear between 20-60 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H Stretch (Aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.
-
C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ range, confirming the secondary alcohol.
-
C-N Stretch: A medium intensity peak around 1100-1250 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 143.
-
Key Fragmentation Patterns: Expect fragmentation via alpha-cleavage adjacent to the nitrogen atom. A prominent fragment would be the loss of an ethyl group from the N-propyl substituent, leading to a peak at m/z = 114 ([M-29]⁺). Another characteristic fragmentation would be the loss of the propyl group, resulting in a fragment at m/z = 100.
Reactivity and Chemical Transformations
The reactivity of this compound is governed by its two primary functional groups: the secondary alcohol and the tertiary amine.
-
Reactions of the Hydroxyl Group:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-propyl-3-piperidone , using standard oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is a valuable intermediate for further functionalization.[9]
-
Esterification/Etherification: The hydroxyl group can be readily converted to esters (using acyl chlorides or anhydrides) or ethers (e.g., Williamson ether synthesis), which is a common strategy to modify the molecule's properties for structure-activity relationship (SAR) studies.
-
-
Reactions of the Tertiary Amine:
-
Salt Formation: As a base, the tertiary amine reacts with acids to form ammonium salts, which are often crystalline and can be used for purification or to create aqueous formulations.
-
Quaternization: The nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt.
-
Caption: Key chemical transformations of this compound.
Applications in Research and Drug Development
The 3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[10][11] this compound serves as a valuable building block for several reasons:
-
Scaffold for Drug Candidates: It can be incorporated into larger molecules targeting a wide array of biological targets, including GPCRs, ion channels, and enzymes. The N-propyl group can serve as a key lipophilic handle to probe binding pockets or to modulate pharmacokinetic properties.
-
Chiral Intermediate: As a chiral molecule, its enantiomerically pure forms are highly sought after for the synthesis of stereospecific drugs, which can lead to improved efficacy and reduced side effects.[8]
-
SAR Studies: The molecule is an ideal starting point for exploring structure-activity relationships. The hydroxyl and N-propyl groups can be systematically modified to optimize a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. For instance, analogs have been explored as histamine H3 receptor antagonists.[12]
Safety, Handling, and Toxicology
No specific toxicological data for this compound is available. Therefore, handling should be guided by data from structurally similar compounds, such as 3-hydroxy-1-methylpiperidine.
-
Hazard Classification (Predicted): Expected to be classified as an irritant to the skin and eyes, and potentially harmful if swallowed or inhaled.[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Toxicology: The toxicological properties have not been fully investigated. As with any novel chemical, it should be treated as potentially hazardous until proven otherwise.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
A Technical Guide to 3-Hydroxy-1-propylpiperidine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth examination of 3-Hydroxy-1-propylpiperidine, a heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Piperidine derivatives are foundational scaffolds in medicinal chemistry, present in numerous pharmaceuticals due to their ability to confer desirable pharmacokinetic properties.[1] This document details the chemical identity, synthesis pathways, physicochemical characteristics, and applications of this compound, with a focus on providing actionable insights for researchers and drug development professionals.
Core Chemical Identity
This compound is a derivative of piperidine featuring a hydroxyl group at the third carbon position and a propyl group attached to the nitrogen atom.[2][3] This specific substitution pattern makes it a valuable chiral building block and intermediate in the synthesis of more complex molecules.
| Identifier | Value | Source |
| CAS Number | 27361-79-1 | [2][3] |
| Molecular Formula | C8H17NO | [2][3] |
| Molecular Weight | 143.22 g/mol | [2] |
| SMILES Code | CCCN1CC(O)CCC1 | [3] |
Chemical Structure
The structure consists of a six-membered piperidine ring, which is a saturated heterocycle containing one nitrogen atom.[4] The presence of the hydroxyl group and the N-propyl substituent dictates its reactivity and utility in synthesis.
Caption: 2D structure of this compound.
Synthesis Pathways and Mechanistic Considerations
The synthesis of N-alkylated piperidine derivatives like this compound typically involves a multi-step process. A common and logical approach begins with the synthesis of the parent heterocycle, 3-Hydroxypiperidine, followed by N-alkylation.
Step 1: Synthesis of 3-Hydroxypiperidine Intermediate
The formation of the 3-Hydroxypiperidine core is a critical first step. One of the most authoritative and industrially scalable methods is the catalytic hydrogenation of 3-hydroxypyridine.[5]
Causality of Experimental Choice:
-
Starting Material: 3-Hydroxypyridine is a readily available and economic precursor.
-
Catalyst: Rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) are often chosen for their high efficacy in hydrogenating pyridine rings under milder conditions compared to other catalysts.[5] The addition of a second metal, like nickel, can enhance the catalytic activity and allow for lower pressure conditions.[5]
-
Solvent: Water or lower alcohols like isopropanol are common solvents that are compatible with the reaction and facilitate catalyst handling.[5]
Protocol: Catalytic Hydrogenation of 3-Hydroxypyridine
-
A high-pressure reactor is charged with 3-hydroxypyridine (1 eq.), a rhodium-nickel/carbon bimetallic catalyst, and a suitable solvent such as isopropanol.[5]
-
The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (e.g., to 3 atm).[5]
-
The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for several hours until hydrogen uptake ceases, indicating reaction completion.[5]
-
After releasing the pressure, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 3-hydroxypiperidine, which can be purified by vacuum distillation.[5][6]
Step 2: N-Alkylation to Yield this compound
With the 3-hydroxypiperidine intermediate in hand, the final step is the introduction of the propyl group onto the nitrogen atom via nucleophilic substitution.
Causality of Experimental Choice:
-
Alkylating Agent: A propyl halide, such as 1-bromopropane or 1-iodopropane, serves as the electrophile.
-
Base: A non-nucleophilic base like potassium carbonate or triethylamine is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is ideal as it dissolves the reactants and facilitates the SN2 reaction mechanism without interfering.
Caption: General synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are essential for its handling, storage, and application in further reactions.
| Property | Value / Description | Source |
| Appearance | Typically a colorless to pale yellow liquid or crystalline solid. | [4] |
| Solubility | Soluble in water, ethanol, and various organic solvents. | [4] |
| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years). | [2] |
Applications in Research and Drug Development
The piperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of pharmaceuticals targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1][7]
-
Pharmaceutical Intermediate: this compound serves as a key building block in the synthesis of pharmacologically active compounds.[2][4] The hydroxyl group provides a reactive handle for further functionalization, while the N-propylpiperidine core can be crucial for binding to biological targets like receptors or enzymes.[4]
-
Drug Design: It is used in the design and synthesis of receptor agonists and antagonists.[4] For example, related N-propylpiperidine derivatives have been investigated as D₂ dopamine receptor agonists.
-
Agrochemicals: The piperidine moiety is also utilized in the development of pesticides, herbicides, and fungicides.[4]
The versatility of the piperidine ring allows it to modulate a molecule's lipophilicity and basicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its "druggability".[1]
Safety, Handling, and Storage
Proper handling of chemical intermediates is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related piperidine derivatives provides a strong basis for a robust safety protocol.[4][8]
Self-Validating Safety Protocol
This protocol is designed as a self-validating system where each step mitigates a specific, identified hazard.
-
Engineering Controls (Primary Barrier):
-
Personal Protective Equipment (PPE - Secondary Barrier):
-
Handling and Use:
-
Action: Avoid generating aerosols or mists. Keep the container tightly closed when not in use. Do not eat, drink, or smoke in the work area.[10]
-
Rationale: Minimizes inhalation and ingestion risks. Some related compounds are harmful if swallowed.
-
-
Storage:
-
Action: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8] Store locked up or in an area accessible only to authorized personnel.[8]
-
Rationale: Ensures chemical stability and prevents accidental access or reaction with other substances.
-
-
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[4][8]
-
In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[8]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Spills: Contain and absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]
-
-
Disposal:
-
Action: Dispose of waste materials and empty containers at an approved waste disposal plant. Do not allow the substance to enter drains or the environment.[9]
-
Rationale: Prevents environmental contamination, as related compounds can be harmful to aquatic life.
-
Conclusion
This compound (CAS No. 27361-79-1) is a valuable heterocyclic intermediate with significant potential in synthetic chemistry, particularly for the development of new pharmaceuticals. Its structure, combining the robust piperidine scaffold with strategically placed functional groups, makes it an adaptable building block for creating complex molecular architectures. A thorough understanding of its synthesis, properties, and handling protocols is essential for researchers aiming to leverage its capabilities in drug discovery and other scientific endeavors.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 27361-79-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 27361-79-1|this compound|BLD Pharm [bldpharm.com]
- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 5. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 6. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemos.de [chemos.de]
A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-1-propylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the synthetic pathways to 3-Hydroxy-1-propylpiperidine, a valuable heterocyclic scaffold in medicinal chemistry. The document outlines two primary, field-proven methodologies for its preparation: the synthesis of the core intermediate, 3-hydroxypiperidine, and its subsequent N-propylation. This guide emphasizes the causality behind experimental choices, offering in-depth, step-by-step protocols, and quantitative data to ensure reproducibility and scalability. The synthesis of 3-hydroxypiperidine via the hydrogenation of 3-hydroxypyridine and the cyclization of a halogenated aminopentanol derivative is discussed. Subsequently, two robust methods for the N-propylation of the 3-hydroxypiperidine intermediate are presented: direct N-alkylation using 1-bromopropane and reductive amination with propionaldehyde. Mechanistic insights and process optimization are central themes, providing researchers with a solid foundation for the efficient synthesis of this important building block.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] The introduction of a hydroxyl group at the 3-position and an N-propyl substituent significantly influences the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and lipophilicity. These modifications can profoundly impact its pharmacokinetic and pharmacodynamic profile, making this compound a key intermediate in the synthesis of a diverse range of biologically active compounds. Its applications span various therapeutic areas, including but not limited to, the development of receptor agonists and antagonists. A notable application of N-Boc-3-hydroxypiperidine, a closely related derivative, is as a key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[2] This underscores the importance of reliable and efficient synthetic routes to this class of compounds.
Strategic Overview of the Synthesis
The synthesis of this compound is most efficiently approached in a two-stage process. The initial stage focuses on the construction of the 3-hydroxypiperidine core. The second stage involves the selective introduction of the propyl group onto the nitrogen atom of the piperidine ring. This guide will detail two distinct and reliable methods for each stage, allowing for flexibility based on available starting materials, equipment, and desired scale.
Figure 1: Overall two-stage synthetic strategy for this compound.
Stage 1: Synthesis of the 3-Hydroxypiperidine Core
The successful synthesis of the target molecule hinges on the efficient preparation of the 3-hydroxypiperidine intermediate. Two well-established methods are presented below.
Method A: Catalytic Hydrogenation of 3-Hydroxypyridine
This method is a robust and high-yielding approach that is particularly suitable for large-scale production due to the commercial availability of 3-hydroxypyridine. The reaction involves the reduction of the aromatic pyridine ring to a piperidine ring.
Causality of Experimental Choices:
-
Catalyst: Noble metal catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are highly effective for the hydrogenation of pyridine derivatives. These catalysts offer high activity and selectivity under relatively mild conditions.
-
Solvent: Water is often used as a solvent for this reaction, which is environmentally benign and allows for straightforward work-up.
-
Pressure and Temperature: Elevated hydrogen pressure and temperature are necessary to overcome the aromaticity of the pyridine ring and drive the reaction to completion.
Experimental Protocol:
-
To a high-pressure autoclave, add 3-hydroxypyridine (100 kg, 1051.5 mol), 5% rhodium on carbon (1 kg), and water (100 L).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 5 MPa.
-
Heat the reaction mixture to 90°C and maintain vigorous stirring for 48 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the rhodium on carbon catalyst.
-
Remove the water from the filtrate by distillation under reduced pressure.
-
The residue is then subjected to vacuum distillation to afford 3-hydroxypiperidine as a white solid.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyridine | [3] |
| Catalyst | 5% Rhodium on Carbon | [3] |
| Solvent | Water | [3] |
| Hydrogen Pressure | 5 MPa | [3] |
| Temperature | 90°C | [3] |
| Reaction Time | 48 hours | [3] |
| Yield | ~96% | [3] |
Method B: Intramolecular Cyclization of 5-Bromo-2-hydroxypentylamine Hydrobromide
This method provides an alternative route to 3-hydroxypiperidine, starting from an acyclic precursor. The key step is an intramolecular nucleophilic substitution where the amino group displaces the bromide to form the piperidine ring.
Causality of Experimental Choices:
-
Base: An inorganic base, such as sodium carbonate, is required to neutralize the hydrobromide salt of the starting material and to facilitate the cyclization by deprotonating the amine, thereby increasing its nucleophilicity.
-
Solvent: Water is a suitable solvent for this reaction, as the starting material is a salt and is readily soluble.
-
Temperature: The reaction is initially performed at a lower temperature to control the exothermicity of the neutralization, followed by gentle heating to promote the cyclization reaction.
Experimental Protocol:
-
Dissolve 5-bromo-2-hydroxypentylamine hydrobromide (86.0 g, 0.3 mol) in 150 mL of water in a reaction vessel.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a solution of sodium carbonate (15.0 g, 0.14 mol) in 60 mL of water over a period of approximately 1 hour, maintaining the temperature between 10-15°C.
-
After the addition is complete, stir the reaction mixture at approximately 15°C for 2 hours.
-
Gradually warm the mixture to 30-40°C and continue stirring for an additional 2 hours.
-
Cool the reaction to room temperature and concentrate the solution under reduced pressure to remove the majority of the water.
-
Filter the resulting slurry to remove the inorganic salts and wash the filter cake with a small amount of cold water.
-
Combine the filtrate and washings and continue to concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 3-hydroxypiperidine as a colorless oil.[4]
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-hydroxypentylamine hydrobromide | [4] |
| Base | Sodium Carbonate | [4] |
| Solvent | Water | [4] |
| Temperature | 10-40°C | [4] |
| Reaction Time | ~4 hours | [4] |
| Yield | ~80% | [4] |
Stage 2: N-Propylation of 3-Hydroxypiperidine
With the 3-hydroxypiperidine core in hand, the final step is the introduction of the propyl group onto the nitrogen atom. Two highly effective methods for this transformation are detailed below.
Method A: Direct N-Alkylation with 1-Bromopropane
Direct N-alkylation is a classical and straightforward method for the formation of C-N bonds. It involves the reaction of the secondary amine of 3-hydroxypiperidine with an alkylating agent, in this case, 1-bromopropane.
Causality of Experimental Choices:
-
Alkylating Agent: 1-Bromopropane is a suitable and readily available alkylating agent. 1-Iodopropane can also be used and may exhibit higher reactivity.
-
Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is essential to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.[5] The removal of HBr prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for this type of reaction as it can dissolve the reactants and facilitate the S_N2 reaction mechanism.[5]
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-hydroxypiperidine (10.1 g, 0.1 mol) in anhydrous dimethylformamide (DMF, 100 mL).
-
Add potassium carbonate (20.7 g, 0.15 mol) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add 1-bromopropane (14.8 g, 0.12 mol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete (typically within 12-24 hours), pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.
Figure 2: Simplified mechanism of direct N-alkylation.
Method B: Reductive Amination with Propionaldehyde
Reductive amination is a highly efficient and versatile method for forming C-N bonds that often provides cleaner reactions and higher yields compared to direct alkylation.[6] The reaction proceeds in two steps in the same pot: the formation of an iminium ion intermediate from the reaction of 3-hydroxypiperidine and propionaldehyde, followed by its in-situ reduction.
Causality of Experimental Choices:
-
Aldehyde: Propionaldehyde serves as the source of the propyl group.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less reactive towards the starting aldehyde than other reducing agents like sodium borohydride, which minimizes the formation of propanol as a byproduct.[6]
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly used.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
Experimental Protocol:
-
To a solution of 3-hydroxypiperidine (10.1 g, 0.1 mol) in dichloromethane (DCM, 200 mL) in a round-bottom flask, add propionaldehyde (7.0 g, 0.12 mol).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield this compound.
Figure 3: Workflow for reductive amination.
Comparative Analysis of N-Propylation Methods
| Feature | Direct N-Alkylation | Reductive Amination |
| Reagents | 1-Bromopropane, Base (K₂CO₃) | Propionaldehyde, Reducing Agent (NaBH(OAc)₃) |
| Byproducts | HBr (neutralized by base) | Borate salts |
| Potential Side Reactions | Over-alkylation (formation of quaternary ammonium salt) | Reduction of the aldehyde starting material |
| Selectivity | Generally good for secondary amines | Excellent selectivity for the desired product |
| Work-up | Aqueous work-up to remove inorganic salts | Aqueous quench and extraction |
| Overall Yield | Good to excellent | Often higher and cleaner |
Conclusion
This technical guide has presented a comprehensive overview of the synthesis of this compound, a key building block in modern drug discovery. By providing detailed, step-by-step protocols for the synthesis of the 3-hydroxypiperidine core and its subsequent N-propylation via two distinct and reliable methods, this document serves as a practical resource for researchers and process chemists. The emphasis on the rationale behind experimental choices, coupled with quantitative data and mechanistic insights, empowers scientists to not only replicate these procedures but also to adapt and optimize them for their specific needs. The choice between direct alkylation and reductive amination for the N-propylation step will depend on factors such as substrate sensitivity, desired purity, and process economics. Both methods, when executed with care, provide efficient and scalable routes to this valuable piperidine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 4. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-Depth Technical Guide to 3-Hydroxy-1-propylpiperidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Hydroxy-1-propylpiperidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, molecular properties, synthesis methodologies, and potential applications, offering insights for its use in research and development.
Core Molecular and Physical Properties
This compound, with the CAS number 27361-79-1, is a derivative of piperidine, a ubiquitous scaffold in pharmacologically active compounds.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [3][4] |
| Molecular Weight | 143.22 g/mol | [3] |
| IUPAC Name | 1-propylpiperidin-3-ol | N/A |
| Canonical SMILES | CCCN1CCCC(C1)O | [4] |
| Appearance | Typically a colorless to pale yellow liquid or crystalline solid (inferred from 3-Hydroxypiperidine) | [5] |
| Solubility | Expected to be soluble in water and various organic solvents like ethanol (inferred from 3-Hydroxypiperidine) | [5] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is most logically achieved through the N-alkylation of its precursor, 3-hydroxypiperidine. This two-step conceptual synthesis pathway is outlined below.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Step 1: Synthesis of the Precursor, 3-Hydroxypiperidine
The synthesis of the key intermediate, 3-hydroxypiperidine, can be accomplished through various established methods. One common and effective approach is the reduction of 3-pyridone.
Protocol: Reduction of 3-Pyridone
This protocol is based on the hydrogenation of 3-pyridone, a widely used method for producing 3-hydroxypiperidine.[6][7]
-
Reaction Setup: In a high-pressure reactor, combine 3-pyridone, a suitable catalyst (e.g., Rhodium on carbon), and a solvent such as water or ethanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 4-6 MPa) and heat the mixture (e.g., 80-100 °C) for a sufficient duration (e.g., 32-60 hours) to ensure complete reaction.
-
Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be further purified by distillation to yield 3-hydroxypiperidine as a white solid.
Step 2: N-Propylation of 3-Hydroxypiperidine
The final step involves the N-alkylation of the secondary amine of 3-hydroxypiperidine with a propylating agent.
Protocol: N-Alkylation with a Propyl Halide
This is a standard procedure for the N-alkylation of secondary amines.[8]
-
Reaction Setup: Dissolve 3-hydroxypiperidine in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid byproduct.
-
Addition of Alkylating Agent: Slowly add a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require gentle heating to proceed to completion.
-
Work-up and Purification: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Analytical Characterization: Spectroscopic Profile
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show a triplet for the methyl protons of the propyl group, multiplets for the methylene protons of the propyl group and the piperidine ring, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 143.22.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. C-H stretching vibrations would be observed around 2800-3000 cm⁻¹.
Applications in Drug Discovery and Organic Synthesis
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[11] The introduction of a hydroxyl group and an N-propyl substituent can significantly influence the pharmacological and pharmacokinetic properties of the resulting molecule.
Potential as a Pharmacophore
Derivatives of 3-hydroxypiperidine have been investigated for their activity at various biological targets. For instance, analogs of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have shown affinity for central dopamine receptors, suggesting potential applications in the development of antipsychotic drugs.[4] The hydroxyl group can act as a hydrogen bond donor, enhancing binding affinity to target proteins, while the N-propyl group can modulate lipophilicity and metabolic stability.
A Versatile Building Block in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce diverse chemical moieties. The tertiary amine can act as a base or a nucleophile in various chemical transformations. This versatility makes it a useful tool for constructing novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.[5][12]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, safety glasses, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and organic synthesis. Its straightforward synthesis from readily available precursors, coupled with the versatility of its functional groups, makes it an attractive building block for the creation of novel and complex molecules. Further exploration of its biological activities and applications is warranted to fully unlock its potential in various fields of chemical and pharmaceutical research.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 27361-79-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 27361-79-1|this compound|BLD Pharm [bldpharm.com]
- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 6. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities for Drug Discovery Professionals
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast number of natural products, pharmaceuticals, and bioactive compounds has earned it the esteemed status of a "privileged scaffold".[1] This distinction arises from its unique conformational flexibility and its capacity to engage in a wide array of molecular interactions, making it an exceptionally versatile building block in the rational design of novel therapeutics.[1] This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the multifaceted biological activities of piperidine derivatives. We will delve into the intricate mechanisms of action, present robust quantitative data, and provide detailed, field-proven experimental protocols. Furthermore, this guide will utilize visualizations of key signaling pathways and experimental workflows to offer a holistic understanding and empower the next generation of piperidine-based drug discovery.
The Piperidine Core: A Foundation for Pharmacological Diversity
The piperidine moiety is a recurring motif in a plethora of FDA-approved drugs, underscoring its significance in therapeutic design.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antiviral, antibacterial, and antifungal properties.[3][4] This guide will systematically explore these key biological activities, elucidating the underlying molecular mechanisms and providing practical insights for their evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperidine derivatives have emerged as a formidable class of anticancer agents, exhibiting a diverse range of mechanisms to combat cancer cell proliferation, survival, and metastasis.[5]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which piperidine-containing compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the delicate balance of pro- and anti-apoptotic proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[3]
Certain piperidine derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by interfering with key cell cycle regulators.[3]
Featured Derivative: Compound 17a
Compound 17a, a piperidine derivative, has demonstrated potent anti-prostate cancer activity. It induces apoptosis in PC3 prostate cancer cells by decreasing the expression of the X-linked inhibitor of apoptosis protein (XIAP) and Bcl-2, while increasing the levels of the pro-apoptotic protein Bax.[3]
Inhibition of Tubulin Polymerization
The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Several piperidine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis.[6]
Modulation of Key Signaling Pathways
Cancer is often driven by the dysregulation of critical signaling pathways that control cell growth, survival, and proliferation. Piperidine derivatives have been shown to interfere with several of these pathways, including:
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Piperine, a well-known piperidine alkaloid, can inhibit this pathway, leading to apoptosis in breast cancer cells.[3]
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some piperidine derivatives can suppress the activation of NF-κB, thereby inhibiting cancer progression.[3]
-
JNK/p38 MAPK Pathway: Activation of the JNK and p38 MAPK signaling pathways can lead to apoptosis. Piperine has been shown to induce apoptosis in ovarian and glioblastoma cancer cells through the activation of this pathway.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of several piperidine derivatives against a range of human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81[8] |
| MGC803 | Gastric | 1.09[8] | |
| MCF-7 | Breast | 1.30[8] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL)[8] |
| HT29 | Colon | 4.1 (GI50, µg/mL)[8] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL)[8] | |
| N-Sulfonylpiperidine Derivative 8 | HCT-116 | Colorectal | 3.94[9] |
| HepG-2 | Hepatocellular | 3.76[9] | |
| MCF-7 | Breast | 4.43[9] | |
| Benzoxazole-Appended Piperidine 7h | MCF-7 | Breast | 7.31 ± 0.43[9] |
| Benzoxazole-Appended Piperidine 4d | MDA-MB-231 | Breast | 1.66 ± 0.08[9] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Piperidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete culture medium. Remove the overnight medium and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[4]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 500-600 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.
Diagram: Anticancer Mechanisms of Piperidine Derivatives
Caption: Diverse anticancer mechanisms of piperidine derivatives.
Neuroprotective Activity: A Beacon of Hope for Neurological Disorders
The piperidine scaffold is a key feature in many compounds with significant neuroprotective effects, offering potential therapeutic avenues for a range of neurological and neurodegenerative diseases.
Acetylcholinesterase (AChE) Inhibition
A decline in the levels of the neurotransmitter acetylcholine is a hallmark of Alzheimer's disease.[12] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[12] Many piperidine derivatives have been developed as potent AChE inhibitors, thereby increasing the levels of acetylcholine and improving cognitive function.[8][13] Donepezil, a widely prescribed drug for Alzheimer's disease, is a prominent example of a piperidine-based AChE inhibitor.[12]
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor that plays a crucial role in synaptic plasticity and memory function. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological conditions, including stroke and neurodegenerative diseases.[14] Several piperidine derivatives have been designed as potent and selective NMDA receptor antagonists, offering a neuroprotective strategy by preventing excessive calcium influx into neurons.[14][15]
Quantitative Neuroprotective Activity Data
The following table presents the inhibitory activity of selected piperidine derivatives against acetylcholinesterase and their binding affinity for the NMDA receptor.
| Derivative | Target | Activity (IC50/Ki) |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase | 0.56 nM (IC50)[8] |
| Semi-synthetic piperidine analogue 7 | Acetylcholinesterase | 7.32 µM (IC50)[16] |
| Semi-synthetic piperidine analogue 9 | Acetylcholinesterase | 15.1 µM (IC50)[16] |
| cis-4-(Tetrazolylalkyl)piperidine-2-carboxylic acid 15 (LY233053) | NMDA Receptor | 107 ± 7 nM (IC50)[14] |
| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid 1 | NMDA Receptor | 74 nM (Ki)[17] |
| Ketone analogue 2 of compound 1 | NMDA Receptor | 64 nM (Ki)[17] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric assay to determine AChE activity.[18][19]
Principle:
The assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.[18]
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Piperidine derivative inhibitor
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the piperidine derivative inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction.
-
Substrate Addition: Add the ATCI solution to each well.
-
Incubation and Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.[19]
Diagram: Neuroprotective Mechanisms of Piperidine Derivatives
Caption: Key neuroprotective mechanisms of piperidine derivatives.
Antiviral, Antibacterial, and Antifungal Activities: Combating Infectious Diseases
The piperidine scaffold is also a key component in the development of agents to combat a wide range of infectious diseases.
Antiviral Activity
Piperidine derivatives have demonstrated promising antiviral activity against various viruses, including influenza virus and human immunodeficiency virus (HIV).
-
Influenza Virus: Some piperidine-based compounds act as entry inhibitors, interfering with the viral hemagglutinin (HA) protein and preventing the fusion of the viral and host cell membranes.[2][20] Others have been shown to interfere with the early to middle stages of viral replication.[1][21]
-
HIV: Certain piperidine derivatives function as entry inhibitors by mimicking the CD4 receptor and binding to the viral envelope glycoprotein gp120. This interaction prevents the conformational changes necessary for viral entry into host cells.[22][23]
Antibacterial Activity
Piperidine alkaloids and their synthetic derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action include:
-
Disruption of Bacterial Cell Membranes: Some piperidine compounds can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Nucleic Acid and Protein Synthesis: Certain alkaloids can interfere with essential cellular processes such as DNA replication and protein synthesis.[24]
Antifungal Activity
Piperidine derivatives have emerged as effective antifungal agents, particularly against pathogenic yeasts and molds. A primary mechanism of their antifungal action is the inhibition of ergosterol biosynthesis .[25][26][27] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and fungal cell death.[26] Specifically, some piperidine derivatives inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway.[27]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro activity of various piperidine derivatives against a selection of viruses, bacteria, and fungi.
| Derivative/Class | Target Organism | Activity (EC50/MIC) |
| Antiviral | ||
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A Virus (various strains) | as low as 0.05 µM (EC50)[1] |
| CBS1117 | Influenza A Virus (H1N1) | 0.07 µM (IC50)[20] |
| FZJ05 | Influenza A/H1N1 | Lower than ribavirin, amantadine, and rimantadine (EC50)[21] |
| FZJ13 | HIV-1 | Comparable to 3TC[21] |
| Antibacterial | ||
| Piperamide Alkaloid-Rich Hexane Leaf Extract | Sarcina sp. | 19 µg/mL (MIC)[20] |
| S. aureus | 78 µg/mL (MIC)[20] | |
| E. aerogenes | 78 µg/mL (MIC)[20] | |
| (-)-(2R,3R,6R)-7-hydroxyspectaline (1) | MRSA | 12.5-50 µg/mL (MIC)[16] |
| (-)-(2R,3R,6R)-iso-6-spectaline (2) | MRSE | 12.5-50 µg/mL (MIC)[16] |
| Piperine | E. coli | 3.125-100 mg/mL (MIC)[28] |
| Antifungal | ||
| N-dodecyl-1-phenethylpiperidin-4-amine (3b) | Candida spp. | 1–4 µg/mL (MIC) |
| Aspergillus spp. | 1–8 µg/mL (MIC)[14] | |
| Compound A13 | Rhizoctonia solani | 0.83 µg/mL (EC50)[18] |
| Compound A41 | Rhizoctonia solani | 0.88 µg/mL (EC50)[18] |
| Piperine | C. albicans | 3.125-100 mg/mL (MIC)[28] |
Experimental Protocols
4.5.1. Plaque Reduction Assay for Antiviral Activity (Influenza Virus)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.[1]
Procedure:
-
Cell Culture: Seed susceptible cells (e.g., MDCK) in 12-well plates and grow to confluence.[29]
-
Virus Infection: Infect the cell monolayers with a known concentration of influenza virus in the presence of varying concentrations of the piperidine derivative.[29]
-
Overlay: After a short incubation period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict viral spread.[29]
-
Incubation: Incubate the plates for several days to allow for plaque formation.[29]
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.[29]
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
4.5.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]
Procedure:
-
Preparation: Prepare serial dilutions of the piperidine derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium or fungus.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 24-48 hours).[16]
-
Observation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that shows no visible growth.[16]
4.5.3. Ergosterol Biosynthesis Inhibition Assay
This assay determines the effect of a compound on the ergosterol content of fungal cells.
Procedure:
-
Fungal Culture and Treatment: Grow the fungal strain in a suitable medium in the presence of the piperidine derivative at a sublethal concentration.
-
Lipid Extraction: Harvest the fungal cells and extract the non-saponifiable lipids.
-
Analysis: Analyze the sterol composition of the extract using gas chromatography-mass spectrometry (GC-MS).[12][26]
-
Data Interpretation: Compare the sterol profile of the treated cells to that of untreated cells. A decrease in ergosterol and an accumulation of its precursors indicate inhibition of the ergosterol biosynthesis pathway.[12]
Diagram: Antimicrobial Mechanisms of Piperidine Derivatives
Caption: Key antimicrobial mechanisms of piperidine derivatives.
Future Perspectives and Conclusion
The piperidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity, coupled with its conformational flexibility, allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Future research in this area will likely focus on several key aspects:
-
Target-Specific Design: The development of highly selective piperidine derivatives that target specific enzymes or receptors to minimize off-target effects and improve safety profiles.
-
Combinatorial Chemistry and High-Throughput Screening: The use of these techniques to generate and screen large libraries of piperidine compounds to identify novel hits with desired biological activities.
-
Drug Delivery Systems: The formulation of piperidine-based drugs into advanced drug delivery systems to enhance their bioavailability, stability, and targeted delivery to specific tissues or organs.
-
Multi-target Ligands: The design of single piperidine-based molecules that can modulate multiple targets simultaneously, offering a more holistic therapeutic approach for complex diseases like cancer and neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Constituents of Piper crocatum and Their Activities as Ergosterol Biosynthesis Inhibitors Discovered via In Silico Study Using ADMET and Drug-Likeness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. ijsr.net [ijsr.net]
- 18. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 19. japsonline.com [japsonline.com]
- 20. Alkaloid-Rich Crude Extracts, Fractions and Piperamide Alkaloids of Piper guineense Possess Promising Antibacterial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. nwmedj.org [nwmedj.org]
- 25. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 26. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 27. iitri.org [iitri.org]
- 28. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 3-Hydroxy-1-propylpiperidine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-1-propylpiperidine
This guide provides a detailed analysis of the expected spectroscopic data for this compound, a substituted piperidine derivative of interest in pharmaceutical and chemical synthesis.[1] While a comprehensive, publicly available dataset for this specific molecule is not consolidated in a single source, this document synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis. This approach is designed to guide researchers in identifying and characterizing this compound.
This compound (Molecular Formula: C₈H₁₇NO, Molecular Weight: 143.23 g/mol ) is a tertiary amine and a secondary alcohol. Its structure consists of a piperidine ring substituted at the 1-position with a propyl group and at the 3-position with a hydroxyl group. These features dictate its chemical properties and form the basis of its spectral signature.
References
Predicted Physicochemical and Structural Characteristics
An In-Depth Technical Guide to the Solubility and Stability of 3-Hydroxy-1-propylpiperidine
This technical guide provides a comprehensive framework for understanding and evaluating the core physicochemical properties of this compound, with a specific focus on its solubility and chemical stability. As a substituted piperidine, this compound belongs to a class of heterocyclic amines prevalent in pharmaceutical research and development, often serving as a key building block for complex active pharmaceutical ingredients (APIs).
Given the limited publicly available experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for the systematic determination of its solubility and stability profiles. The methodologies described herein are designed to generate the robust and reliable data required for formulation development, analytical method validation, and regulatory compliance.
The behavior of this compound in solution is dictated by the interplay of its three primary functional components: the tertiary amine within the piperidine ring, the secondary hydroxyl group, and the N-propyl substituent.
-
Structure: A saturated six-membered heterocycle containing a nitrogen atom, substituted at the 1-position with a propyl group and at the 3-position with a hydroxyl group.
-
Ionization (pKa): The piperidine nitrogen is basic due to the lone pair of electrons. The presence of the N-propyl group, an electron-donating alkyl chain, slightly increases the basicity compared to unsubstituted piperidine. The pKa of the conjugate acid is predicted to be in the range of 10-11. This implies that this compound will be predominantly protonated and exist as a cation in acidic to neutral aqueous solutions (pH < 9), a critical factor for its aqueous solubility.
-
Lipophilicity (LogP): The molecule possesses both hydrophilic (hydroxyl group) and lipophilic (piperidine ring, propyl chain) features. The N-propyl group significantly increases its lipophilicity compared to its parent analog, 3-hydroxypiperidine. The octanol-water partition coefficient (LogP) is predicted to be in a range indicating moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. This balance is often a desirable trait in drug candidates, influencing both formulation possibilities and membrane permeability.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary nitrogen atom can act as a hydrogen bond acceptor. These interactions are crucial for its solubility in protic solvents like water and alcohols.[1]
Predicted Physicochemical Properties Summary
| Property | Predicted Value / Characteristic | Rationale and Impact |
| Molecular Formula | C₈H₁₇NO | - |
| Molecular Weight | 143.23 g/mol | Influences diffusion and membrane transport. |
| pKa (Conjugate Acid) | ~10-11 | Basic compound; will be ionized and more soluble at acidic pH. |
| Predicted LogP | 1.0 - 2.0 | Moderately lipophilic; balanced solubility profile expected. |
| Hydrogen Bond Donors | 1 (from -OH) | Contributes to solubility in protic solvents. |
| Hydrogen Bond Acceptors | 2 (from -OH and N) | Contributes to solubility in protic solvents. |
Comprehensive Solubility Profiling
A thorough understanding of solubility is paramount for developing viable formulations and ensuring predictable bioavailability. Two types of solubility measurements are critical in drug development: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound in solution upon rapid precipitation from a high-concentration stock (typically in DMSO). It is a high-throughput screening method used in early discovery to flag compounds with potential solubility issues.[2][3][4][5]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This "gold standard" measurement is essential for pre-formulation and regulatory filings.[6][7][8][9][10]
Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the definitive method for determining the equilibrium solubility of this compound.
Causality Behind Choices:
-
Excess Solid: Using an excess of the compound ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[8]
-
Prolonged Equilibration (24-48h): Many compounds, especially crystalline forms, require significant time to dissolve and reach a true equilibrium. Shorter times may underestimate the actual solubility.[8]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) is critical for reproducibility.
-
Filtration: A sub-micron filter (e.g., 0.22 µm or 0.45 µm) is essential to remove all undissolved micro-particulates, ensuring that only the dissolved compound is quantified.[8]
-
HPLC-UV Quantification: This analytical technique provides the specificity and sensitivity needed to accurately measure the compound's concentration without interference from potential impurities or excipients.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent systems to each vial. Recommended solvents include:
-
0.1 N HCl (simulating gastric fluid)
-
Phosphate buffer, pH 4.5
-
Phosphate buffer, pH 6.8 (simulating intestinal fluid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified Water
-
Ethanol, Methanol, Acetonitrile
-
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25°C) for 24 to 48 hours. Visually confirm that undissolved solid remains at the end of the period.
-
Sample Collection: Remove vials and allow them to stand for at least 2 hours to let solids settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a calibration curve prepared from known standards of this compound.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the results in mg/mL or µM.
Chemical Stability Assessment and Forced Degradation
Stability testing is crucial for identifying potential degradation pathways, determining shelf-life, and establishing proper storage conditions. Forced degradation (or stress testing) involves exposing the compound to conditions more severe than accelerated stability testing to trigger degradation.[11] This process is fundamental for developing a stability-indicating analytical method, which can separate the intact API from any degradation products.
The stability of this compound is likely influenced by its tertiary amine and secondary alcohol functionalities. Potential degradation pathways include:
-
Oxidation: The tertiary amine can be oxidized to an N-oxide. The secondary alcohol could potentially be oxidized to a ketone.
-
Hydrolysis: Generally stable, but extreme pH and high temperatures could potentially promote reactions.
-
Photodegradation: The molecule lacks significant chromophores, suggesting it may be relatively stable to light, but this must be confirmed experimentally according to ICH Q1B guidelines.[12][13][14][15][16]
Workflow for Forced Degradation Studies
Caption: General Workflow for a Forced Degradation Study.
Experimental Protocol 2: Forced Degradation Study
This protocol provides a framework for investigating the intrinsic stability of this compound.
Causality Behind Choices:
-
Stability-Indicating Method: This is the cornerstone of the study. A chromatographic method (typically HPLC with a photodiode array detector) must be developed that can resolve the parent peak from all potential degradation products, process impurities, and other related substances. Peak purity analysis is essential to ensure a peak is not co-eluting with a degradant.
-
Target Degradation (5-20%): The goal is not to completely destroy the compound but to achieve a modest level of degradation. This allows for the reliable detection and quantification of degradants without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[17]
-
Control Samples: A sample protected from the stress condition (e.g., kept at room temperature in the dark) is analyzed alongside the stressed samples to serve as a baseline (t=0) and control for any changes not due to the applied stress.
Step-by-Step Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradants. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the following stressor solutions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal (Solution): Purified Water
-
Thermal (Solid): Place the solid compound in a vial.
-
Photolytic: Prepare a solution in a transparent vial and also expose the solid compound.
-
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Oxidation: Store the solution at room temperature and monitor over several days.
-
Thermal: Store the solid and solution samples in a temperature-controlled oven (e.g., 80°C) and test at appropriate intervals.
-
Photostability: Expose the solid and solution samples to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[16] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample. Neutralize the acidic and basic samples if necessary, then dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the formation of degradants.
-
Use a photodiode array (PDA) detector to assess peak purity of the parent compound under each stress condition.
-
Anticipated Stability Data Summary
| Stress Condition | Reagents/Parameters | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Likely stable; protonated amine is generally resistant to degradation. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Likely stable; no readily hydrolyzable functional groups. |
| Oxidation | 3% H₂O₂, RT | Potential for degradation to form N-oxide or other oxidation products. |
| Thermal | 80°C (Solid & Solution) | Expected to be stable at moderate temperatures. |
| Photolysis | ICH Q1B light exposure | Expected to be relatively photostable due to lack of a strong chromophore. |
Conclusion
While specific experimental data for this compound is not widely published, a robust scientific assessment of its solubility and stability can be confidently undertaken. Based on its molecular structure, it is predicted to be a moderately lipophilic, basic compound with good solubility in acidic aqueous media and polar organic solvents. Its chemical stability is likely to be robust under hydrolytic and photolytic conditions, with the primary potential degradation pathway being oxidation at the tertiary nitrogen.
The detailed experimental protocols provided in this guide for thermodynamic solubility, kinetic solubility, and forced degradation studies offer a comprehensive and self-validating framework for any research or development team. By systematically applying these methodologies, scientists can generate the critical data needed to advance this compound through the development pipeline, ensuring a thorough understanding of its physicochemical properties for successful formulation and application.
References
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. evotec.com [evotec.com]
- 11. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jordilabs.com [jordilabs.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 3-Hydroxy-1-propylpiperidine: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-1-propylpiperidine, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. While a definitive historical record of its initial discovery is not prominently documented in scientific literature, its existence and utility are predicated on the well-established chemistry of the piperidine scaffold. This document details the logical synthetic pathways, key chemical properties, and potential applications of this compound, drawing upon established methodologies for the synthesis of its core components and analogous structures.
Introduction: The Significance of the N-Alkyl-3-Hydroxypiperidine Scaffold
The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is invaluable for optimizing ligand-receptor interactions. The introduction of a hydroxyl group at the 3-position and an alkyl chain on the nitrogen atom, as seen in this compound, offers several advantages in drug design:
-
Chirality and Stereochemistry: The hydroxyl group at the C3 position creates a chiral center, allowing for the synthesis of stereoisomers with potentially distinct pharmacological profiles.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.
-
Modulation of Physicochemical Properties: The N-propyl group influences the compound's basicity, lipophilicity, and overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
-
Synthetic Handle: Both the hydroxyl and the secondary amine (in the precursor) functionalities serve as versatile points for further chemical modification and the construction of more complex molecules.
Given these features, this compound serves as a valuable building block in the synthesis of novel chemical entities for drug discovery and development.[2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 27361-79-1 | [3] |
| Molecular Formula | C₈H₁₇NO | [3] |
| Molecular Weight | 143.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or crystalline solid (inferred from 3-hydroxypiperidine) | [2] |
| Solubility | Expected to be soluble in water, ethanol, and various organic solvents | [2] |
Historical Context and the Evolution of Synthesis
A specific, dated discovery of this compound is not clearly documented. Its history is intrinsically linked to the broader development of synthetic methods for N-alkylated piperidines and the synthesis of the 3-hydroxypiperidine core. The synthesis of such compounds is a logical extension of well-established organic chemistry principles.
The primary challenge in producing this compound lies in the efficient and scalable synthesis of its two key components: the 3-hydroxypiperidine ring and the N-propyl group.
Synthesis of the 3-Hydroxypiperidine Core
The synthesis of the 3-hydroxypiperidine scaffold is a critical first step. Several methods have been developed, with two prevailing routes:
-
Reduction of 3-Piperidone: This method involves the reduction of the ketone functionality in 3-piperidone using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[2]
-
Hydrogenation of 3-Hydroxypyridine: A common industrial method involves the catalytic hydrogenation of 3-hydroxypyridine. This approach often employs noble metal catalysts such as rhodium or ruthenium on a carbon support and can be carried out under pressure.[4][5]
A significant advancement in this area is the development of more efficient and environmentally friendly methods, such as the use of bimetallic catalysts (e.g., rhodium-nickel on carbon) which can operate under milder conditions.[5]
Synthetic Pathways to this compound
The final step in the synthesis of this compound involves the N-alkylation of the 3-hydroxypiperidine core. Two primary, industrially viable methods are presented here.
Reductive Amination with Propanal
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This one-pot reaction involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.
Caption: Reductive amination workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Choice of Carbonyl: Propanal is the logical choice as the three-carbon aldehyde precursor to the N-propyl group.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for laboratory-scale synthesis due to its mildness and tolerance of a wide range of functional groups. For larger-scale industrial production, catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst) is a more cost-effective and atom-economical choice.[6]
-
Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at room temperature. The formation of the intermediate iminium ion is often facilitated by the presence of a mild acid, such as acetic acid.
Experimental Protocol: Reductive Amination
-
To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add propanal (1.1 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Direct Alkylation with a Propyl Halide
A more traditional approach to N-alkylation involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base.
Caption: Direct alkylation workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Choice of Alkylating Agent: 1-Bromopropane or 1-iodopropane are common choices due to their reactivity in Sₙ2 reactions.
-
Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
-
Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) and may require heating to proceed at a reasonable rate.
Experimental Protocol: Direct Alkylation
-
To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromopropane (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis.[3] Its bifunctional nature (a secondary alcohol and a tertiary amine) allows for a wide range of subsequent chemical transformations.
-
Pharmaceutical Research: As a scaffold, it can be incorporated into more complex molecules being investigated for various therapeutic targets. The N-propyl-3-hydroxypiperidine motif is found in compounds explored for their neurological and psychiatric applications.
-
Agrochemicals: The piperidine core is also present in some pesticides and herbicides, suggesting a potential role for this compound in the development of new agrochemicals.[2]
-
Material Science: Heterocyclic compounds are integral to the development of new materials, and this molecule could serve as a monomer or a modifying agent in polymer synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research and development use only by technically qualified individuals.[3] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All experiments should be conducted in a well-ventilated fume hood.
Conclusion
This compound, while not a widely studied molecule in its own right, represents a valuable and versatile building block in the field of organic synthesis. Its synthesis is readily achievable through well-established and scalable chemical reactions, primarily the N-alkylation of the 3-hydroxypiperidine core. The strategic importance of the N-alkyl-3-hydroxypiperidine scaffold in medicinal chemistry ensures that this compound and its derivatives will continue to be relevant in the ongoing quest for novel and effective therapeutic agents. This guide provides the foundational knowledge for researchers and scientists to understand, synthesize, and utilize this important chemical intermediate.
References
- 1. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]
- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
3-Hydroxy-1-propylpiperidine as a pharmaceutical intermediate
An In-Depth Technical Guide to 3-Hydroxy-1-propylpiperidine as a Pharmaceutical Intermediate
Foreword: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] This structural motif is integral to numerous drug classes, including treatments for neurological disorders, cancers, and cardiovascular diseases.[3][4] Within this vital class of compounds, functionalized piperidines serve as high-value intermediates. This compound (CAS: 27361-79-1), a derivative featuring both a hydroxyl group and an N-propyl substituent, represents a versatile building block for creating complex and pharmacologically active molecules. This guide provides a detailed examination of its synthesis, characterization, and application, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical & Structural Characteristics
This compound, with the chemical formula C₈H₁₇NO, is a secondary amine and a secondary alcohol. The presence of the hydroxyl group at the C-3 position and the propyl group on the nitrogen atom dictates its reactivity and physical properties. These features allow for subsequent chemical modifications, making it a valuable synthon.
Table 1: Physicochemical Properties of Key Piperidine Intermediates
| Property | 3-Hydroxypiperidine (Precursor) | This compound |
|---|---|---|
| CAS Number | 6859-99-0[5] | 27361-79-1[6] |
| Molecular Formula | C₅H₁₁NO[5] | C₈H₁₇NO |
| Molecular Weight | 101.15 g/mol [5] | 143.23 g/mol |
| Boiling Point | 67-69 °C (2 mmHg)[7] | Not readily available, estimated >200°C at atm. pressure |
| Melting Point | 57-61 °C[7] | Liquid at room temperature |
| Solubility | Soluble in water and ethanol[4][7] | Miscible with water and polar organic solvents |
| Appearance | White to light yellow crystalline powder[7] | Colorless to pale yellow liquid |
Synthesis Strategies: From Precursor to Final Intermediate
The industrial synthesis of this compound is a multi-step process. The primary challenge lies in the efficient and cost-effective production of the core precursor, 3-hydroxypiperidine. Subsequently, a standard N-alkylation introduces the propyl group.
Synthesis of the 3-Hydroxypiperidine Precursor
The most industrially viable route to 3-hydroxypiperidine is the catalytic hydrogenation of 3-hydroxypyridine.[8] This approach is favored over multi-step classical methods due to its atom economy and simpler post-reaction work-up.[8][9]
Causality in Catalyst Selection: The choice of a noble metal catalyst, such as rhodium-on-carbon (Rh/C) or a bimetallic system like rhodium-nickel/carbon, is critical.[8] These catalysts demonstrate high activity and selectivity for pyridine ring reduction under comparatively mild conditions (e.g., 50-90°C, 5-10 atm H₂).[8][10] This avoids the harsh conditions (high pressure and temperature) required by less active catalysts, reducing equipment strain and improving process safety, which are paramount for large-scale production.[11]
Detailed Protocol 1: Catalytic Hydrogenation of 3-Hydroxypyridine
Objective: To synthesize 3-hydroxypiperidine via the reduction of 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
5% Rhodium-Nickel/Carbon catalyst
-
Deionized Water (Solvent)
-
Phosphoric Acid (Additive)[8]
-
Hydrogen Gas (H₂)
-
Pressurized Hydrogenation Reactor
Procedure:
-
Reactor Charging: Charge the hydrogenation reactor with 3-hydroxypyridine (1 equivalent), deionized water (approx. 4 L/kg of substrate), the Rh-Ni/C catalyst (approx. 5% w/w), and a catalytic amount of phosphoric acid.[8] The acid additive has been shown to improve reaction rates and catalyst stability.[8]
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to an internal pressure of 5-7 atm.[8]
-
Reaction Execution: Heat the reaction mixture to 50-60°C while stirring vigorously to ensure efficient gas-liquid-solid mixing.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Cooldown & Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a celite bed to remove the solid catalyst. The catalyst can often be recycled for several batches, a key factor in cost control.
-
Purification: Concentrate the filtrate under reduced pressure to remove the water. The resulting crude 3-hydroxypiperidine can be purified by vacuum distillation (collecting the fraction at 65-69°C / 2 mmHg), yielding a white solid upon cooling.[7][8][10] Expected yields are typically above 90%.[8]
N-Propylation to Yield this compound
With the 3-hydroxypiperidine precursor in hand, the final step is a standard nucleophilic substitution reaction to introduce the propyl group onto the nitrogen atom.
Experimental Rationale: This N-alkylation is typically achieved by reacting 3-hydroxypiperidine with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a non-nucleophilic base. The base, commonly potassium carbonate or triethylamine, is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the Sₙ2 reaction mechanism.
Synthesis Pathway Overview
Caption: General synthesis pathway for this compound.
Application in Pharmaceutical Synthesis
This compound is a valuable intermediate for synthesizing molecules targeting the central nervous system (CNS). Its structure is closely related to known pharmacologically active agents. A prime example is its utility in the synthesis of analogs of (S)-(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine (3-PPP), a well-characterized dopamine D₂ receptor agonist that has been influential in CNS drug discovery.[12]
The 3-hydroxy-N-propylpiperidine core provides a rigid scaffold that correctly orients the key pharmacophoric elements—the nitrogen atom and an aromatic ring (introduced in a subsequent step)—for optimal binding to dopamine receptors. The hydroxyl group offers a handle for further functionalization or can be involved in hydrogen bonding interactions within the receptor's binding pocket, potentially enhancing affinity and selectivity.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of pharmaceutical intermediates is non-negotiable. A robust quality control (QC) system relies on a suite of orthogonal analytical techniques to provide a comprehensive characterization of the material.
-
Identity Confirmation:
-
FTIR Spectroscopy: Provides a unique molecular fingerprint, confirming the presence of key functional groups (O-H stretch around 3300 cm⁻¹, C-N stretch, C-H stretches).
-
NMR Spectroscopy (¹H and ¹³C): Offers definitive structural elucidation, confirming the connectivity of atoms and the ratio of protons in different chemical environments.
-
-
Purity Assessment:
-
Gas Chromatography (GC): Ideal for assessing the purity of volatile compounds and quantifying residual solvents.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis, capable of separating the main component from related substances and degradation products. Chiral HPLC methods are essential for intermediates where stereochemistry is critical.[13]
-
-
Trace Analysis:
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), it confirms the molecular weight of the compound and helps identify unknown impurities.[14]
-
Detailed Protocol 2: Purity Determination by Reverse-Phase HPLC
Objective: To quantify the purity of a this compound sample and detect related impurities.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
-
This compound sample and reference standard
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (~1.0 mg/mL) in the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as piperidines lack a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
System Suitability: Before analysis, perform injections of the standard solution to verify system parameters like theoretical plates, tailing factor, and reproducibility, ensuring the system is performing correctly.
Standard Quality Control Workflow
Caption: A typical quality control workflow for a pharmaceutical intermediate.
Safety, Handling, and Storage
As with most amine-based chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4] The compound can be hygroscopic and air-sensitive.
Conclusion
This compound stands as a testament to the enabling power of versatile chemical intermediates. Its synthesis, rooted in the efficient catalytic hydrogenation of a readily available precursor, makes it an attractive building block for industrial applications. Its structural features provide a robust platform for the development of complex pharmaceutical agents, particularly in the realm of CNS therapeutics. For drug development professionals, a thorough understanding of its synthesis, analytical characterization, and handling is essential for leveraging its full potential in the creation of next-generation medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 5. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 27361-79-1|this compound|BLD Pharm [bldpharm.com]
- 7. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 8. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 11. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-Hydroxy-1-propylpiperidine
Foreword: Unlocking the Therapeutic Promise of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1] Its conformational flexibility and capacity for establishing a multitude of molecular interactions have cemented its importance as a versatile building block in the quest for novel therapeutic agents.[1] This guide focuses on a specific, yet under-explored derivative, 3-Hydroxy-1-propylpiperidine. While direct pharmacological data for this compound is sparse, its structural similarity to well-characterized neuroactive compounds, coupled with the broad biological activities of the larger piperidine class, provides a compelling rationale for a thorough investigation into its therapeutic potential.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed to move beyond a rigid, templated approach, instead offering a logically structured exploration of the most promising therapeutic targets for this compound. We will delve into the causal reasoning behind the selection of each potential target and provide detailed, field-proven experimental protocols for their validation. Our objective is to empower research teams with the foundational knowledge and practical methodologies required to systematically uncover the therapeutic value of this intriguing molecule.
Section 1: The Neuromodulatory Potential of this compound: Targeting Dopamine and Sigma Receptors
The most immediate avenue for investigation stems from the well-documented pharmacology of the structurally analogous compound, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP).[2][3] This compound is a potent modulator of both dopamine and sigma receptors, suggesting that this compound may share a similar pharmacological profile.
Dopamine Receptors: A Key Target in Neuropsychiatric Disorders
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a wide array of neurological processes, including motor control, motivation, and cognition.[4] Their dysfunction is implicated in numerous neuropsychiatric conditions such as Parkinson's disease and schizophrenia.[5] The D2 receptor subtype, in particular, is a primary target for many antipsychotic medications.[5] Given the established activity of 3-PPP at dopamine receptors, it is a high-priority target for this compound.
This protocol outlines a cell-based assay to determine if this compound acts as an agonist or antagonist at the human dopamine D2 receptor. The assay measures the inhibition of cyclic AMP (cAMP) production, a key downstream event in D2 receptor activation.[5]
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Forskolin.
-
Dopamine (as a reference agonist).
-
Haloperidol (as a reference antagonist).
-
cAMP assay kit (e.g., HTRF or fluorescence polarization-based).
-
96-well or 384-well white opaque assay plates.
Procedure:
-
Cell Culture and Plating:
-
Culture the D2 receptor-expressing cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into assay plates at a density that will yield 80-90% confluency on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound to be tested.
-
-
Agonist Mode Assay:
-
Wash the cells with assay buffer.
-
Add the serially diluted this compound or dopamine to the wells.
-
Incubate for a specified time.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a further specified time.
-
Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with the serially diluted this compound or haloperidol.
-
Add a fixed concentration of dopamine (typically the EC80 concentration) to the wells.
-
Incubate for a specified time.
-
Add forskolin to all wells.
-
Incubate for a further specified time.
-
Lyse the cells and measure cAMP levels.
-
Data Analysis:
-
Plot the cAMP levels against the compound concentration.
-
For agonist activity, calculate the EC50 value.
-
For antagonist activity, calculate the IC50 value.
Caption: Dopamine D2 Receptor Signaling Pathway.
Sigma Receptors: An Enigmatic Target with Broad Therapeutic Implications
Sigma receptors, which are distinct from opioid receptors, are membrane-associated proteins primarily located at the endoplasmic reticulum.[6] They are implicated in a range of cellular functions and their modulation has shown potential in treating CNS disorders, including Alzheimer's disease and neuropathic pain, as well as in cancer.[6][7] The known interaction of 3-PPP with sigma receptors makes them a logical secondary target for this compound.[8]
This protocol describes a competitive inhibition binding assay to determine the affinity of this compound for the sigma-1 receptor.[9]
Materials:
-
Guinea pig brain or liver membrane homogenates (a rich source of sigma-1 receptors).
-
[³H]-(+)-pentazocine (a selective sigma-1 receptor radioligand).
-
Haloperidol (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with GF/B or GF/C filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound.
-
Perform a serial dilution to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of haloperidol).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Section 2: Exploring Broader Pharmacological Activities of this compound
The versatility of the piperidine scaffold extends beyond neuromodulation. Many piperidine derivatives have demonstrated efficacy as acetylcholinesterase inhibitors, anticancer agents, and anti-inflammatory compounds.
Acetylcholinesterase Inhibition: A Potential Role in Cognitive Enhancement
Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[10] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[11]
This colorimetric assay is a standard method for screening AChE inhibitors.[11]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Donepezil (as a reference inhibitor).
-
96-well microplate reader.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the phosphate buffer, varying concentrations of this compound or donepezil, and the AChE enzyme solution.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add DTNB and ATCI to each well to start the reaction.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals. The production of the yellow 5-thio-2-nitrobenzoate anion is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow of the Ellman's Assay for AChE Inhibition.
Anticancer Activity: Screening for Cytotoxicity
The piperidine moiety is present in numerous anticancer drugs, where it contributes to various mechanisms of action, including the induction of apoptosis and modulation of key signaling pathways.[1][12]
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[13]
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer).
-
Normal human cell line (e.g., HaCaT keratinocytes) to assess selectivity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Doxorubicin (as a positive control).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or doxorubicin for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 value.[14]
Quantitative Anticancer Activity Data of Representative Piperidine Derivatives [12]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) |
Anti-inflammatory Potential: Modulating Inflammatory Responses
Certain piperidine-containing compounds have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[15]
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16]
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Griess reagent.
-
Dexamethasone (as a positive control).
-
96-well plates.
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS to induce NO production.
-
-
Nitrite Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant. A color change indicates the presence of nitrite, a stable product of NO.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of NO inhibition compared to the LPS-stimulated control.
-
Calculate the IC50 value for NO inhibition.
Section 3: Synthesis and Future Directions
The therapeutic potential of this compound is, at present, a landscape of reasoned hypotheses built upon a foundation of structural analogy and the broad biological activities of its chemical class. The synthesis of this compound can be achieved through various established chemical routes, often starting from 3-hydroxypiperidine or 3-hydroxypyridine.[17][18][19][20]
The experimental pathways laid out in this guide provide a systematic and robust framework for the initial characterization of this compound. A strategic approach would involve a primary screen across the proposed target classes: neuromodulatory receptors (dopamine and sigma), acetylcholinesterase, a panel of cancer cell lines, and an in vitro inflammation model. Positive "hits" from this initial screen would then warrant more in-depth investigation, including determination of the mechanism of action, selectivity profiling, and eventual progression to in vivo models.
The journey from a promising molecular scaffold to a clinically viable therapeutic is long and complex. However, by employing a logical, evidence-based approach to target identification and validation, the scientific community can efficiently and effectively unlock the potential held within molecules such as this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] but not (-)-3-PPP produces (+)-N-allylnormetazocine-like (SKF 10,047) discriminative stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. attogene.com [attogene.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 18. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 19. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 20. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 3-Hydroxy-1-propylpiperidine: A Detailed Guide for Researchers
Introduction: The Significance of 3-Hydroxy-1-propylpiperidine in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable physicochemical properties and its ability to interact with a multitude of biological targets. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound, in particular, represents a key building block in drug discovery, offering a strategic combination of a hydrophilic hydroxyl group and a lipophilic propyl group attached to the nitrogen atom. This unique substitution pattern can significantly influence a compound's binding affinity to target proteins and its overall druglike characteristics.
This comprehensive guide provides detailed protocols and expert insights into the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will explore multiple synthetic strategies, delving into the mechanistic underpinnings of each approach and offering practical, field-tested methodologies.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the piperidine ring and the subsequent or concurrent introduction of the N-propyl and 3-hydroxy functionalities. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and the need for stereochemical control.
Herein, we will focus on two robust and widely applicable strategies:
-
Two-Step Synthesis from 3-Hydroxypyridine: This classic and reliable approach involves the initial reduction of the aromatic pyridine ring to form 3-hydroxypiperidine, followed by the N-alkylation with a propyl group.
-
Reductive Amination of 3-Hydroxypiperidine: A highly efficient and versatile one-pot method that directly introduces the propyl group onto the nitrogen atom of 3-hydroxypiperidine.
The following sections will provide a detailed, step-by-step protocol for each of these synthetic routes, accompanied by mechanistic insights and practical considerations.
Protocol I: Two-Step Synthesis via Catalytic Hydrogenation and N-Alkylation
This synthetic strategy is arguably the most common and well-established method for preparing N-substituted 3-hydroxypiperidines. It commences with the catalytic hydrogenation of commercially available 3-hydroxypyridine to yield 3-hydroxypiperidine, which is then subjected to N-alkylation.
Step 1: Catalytic Hydrogenation of 3-Hydroxypyridine
The reduction of the pyridine ring is a critical step that requires careful control of reaction conditions to achieve high yields and purity. While various catalysts can be employed, rhodium-on-carbon has been shown to be particularly effective for this transformation.[1]
Reaction Scheme:
Caption: Catalytic hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine.
Detailed Experimental Protocol:
-
Materials:
-
3-Hydroxypyridine
-
5% Rhodium on activated carbon (Rh/C)
-
Ethanol (or water)
-
Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
-
-
Procedure:
-
In a suitable high-pressure reactor, dissolve 3-hydroxypyridine (1.0 eq) in ethanol to a concentration of approximately 10-20% (w/v).
-
Carefully add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 4-6 MPa.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[1]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 32-60 hours.[1]
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-hydroxypiperidine. The product can be further purified by vacuum distillation if necessary.
-
Expert Insights:
The choice of solvent can influence the reaction rate and catalyst activity. While ethanol is commonly used, water can also be an effective solvent.[2] The catalyst loading and reaction parameters (temperature and pressure) should be optimized for the specific scale of the reaction. For larger-scale productions, careful handling of the pyrophoric Rh/C catalyst is paramount.
Step 2: N-Propylation of 3-Hydroxypiperidine
With 3-hydroxypiperidine in hand, the final step is the introduction of the propyl group onto the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction with a propyl halide.
Reaction Scheme:
References
Analytical methods for 3-Hydroxy-1-propylpiperidine characterization
An Application Guide to the Analytical Characterization of 3-Hydroxy-1-propylpiperidine
Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of this compound (C₈H₁₇NO), a key heterocyclic intermediate in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and parameter optimization. The methodologies detailed herein are designed to ensure structural confirmation, purity assessment, and quality control, adhering to high standards of scientific integrity. This guide is intended for researchers, analytical scientists, and professionals in drug development who require robust and reliable analytical strategies for piperidine derivatives.
Introduction and Physicochemical Profile
This compound is a substituted piperidine derivative whose precise characterization is critical for its application as a building block in the synthesis of pharmacologically active compounds. The presence of a hydroxyl group and a tertiary amine imparts specific chemical properties that must be considered during analytical method development. Accurate determination of its identity, purity, and impurity profile is paramount for ensuring the quality, safety, and efficacy of downstream products.
The first step in any analytical strategy is to understand the fundamental properties of the analyte.
| Property | Value | Source / Rationale |
| IUPAC Name | 1-propylpiperidin-3-ol | Based on chemical structure |
| Molecular Formula | C₈H₁₇NO | Calculated from structure |
| Molecular Weight | 143.23 g/mol | Calculated from formula |
| CAS Number | 136153-91-0 | PubChem CID 13898031 |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from similar compounds like 3-Hydroxypiperidine[1] |
| Solubility | Soluble in water, ethanol, methanol, DCM | Inferred from the polarity of the hydroxyl and amine groups[1] |
| Boiling Point | ~215-220 °C (Predicted) | Estimated based on structural analogs |
Strategic Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The choice of method depends on the analytical objective, whether it is routine quality control, structural elucidation of a new batch, or impurity profiling.
Below is a generalized workflow illustrating how different analytical techniques are integrated for a comprehensive characterization.
Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.
Chromatographic Methods of Analysis
Chromatography is the cornerstone for separating the primary compound from synthesis-related impurities, byproducts, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile components. The tertiary amine structure of this compound makes it sufficiently volatile for GC analysis. Electron Ionization (EI) mass spectrometry provides reproducible fragmentation patterns that serve as a "fingerprint" for definitive identification. This technique is particularly powerful for detecting residual solvents and starting material impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of methanol or dichloromethane to prepare a 1 mg/mL solution.
-
GC System & Column: Utilize a system equipped with a split/splitless injector and a mass selective detector. A common and effective column is a 30 m x 0.25 mm, 0.25 µm film thickness phenyl-arylene polymer-based column (e.g., DB-5ms or equivalent).
-
Instrumental Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-400
-
Expected Data & Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 143. Key fragmentation patterns would include the loss of the propyl group, leading to a fragment at m/z 100, and characteristic piperidine ring fragmentations. The PubChem database indicates that the parent 3-hydroxypiperidine shows major fragments at m/z 44 and 57, which may also be present here.[2]
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for purity determination and quantification of non-volatile impurities. Due to the lack of a strong UV chromophore in this compound, detection can be challenging. A low wavelength UV detection (~205 nm) is feasible but may lack specificity. For higher sensitivity and specificity, a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) is recommended. A reversed-phase C18 column is typically used, with a buffered mobile phase to ensure good peak shape for the basic amine.
Experimental Protocol (RP-HPLC with UV Detection):
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase A or a water/acetonitrile mixture.
-
HPLC System & Column: A standard HPLC or UHPLC system with a UV/PDA detector. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Instrumental Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
-
Method Validation Insight: This method must be validated for specificity, linearity, accuracy, and precision as per regulatory guidelines (e.g., ICH Q2(R1)) to be considered trustworthy for quality control purposes. A similar approach has been successfully used for the analysis of other piperidine-containing active substances.[3][4]
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive structural information, confirming the identity and connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O). Add a small amount of TMS as an internal standard if not already present in the solvent.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard ¹H and ¹³C{¹H} experiments should be run. For full assignment, 2D experiments like COSY and HSQC may be beneficial.
Expected Spectral Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃):
-
Propyl Group: A triplet (~0.9 ppm, 3H) for the terminal CH₃, a multiplet (~1.5 ppm, 2H) for the central CH₂, and a multiplet (~2.3-2.5 ppm, 2H) for the CH₂ attached to the nitrogen.
-
Piperidine Ring: A complex series of multiplets between ~1.4 and 3.0 ppm for the ring CH₂ protons.
-
CH-OH Proton: A multiplet for the proton on the carbon bearing the hydroxyl group (~3.6-3.8 ppm).
-
OH Proton: A broad singlet, chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expect 8 distinct signals corresponding to the 8 unique carbon atoms in the structure.
-
Propyl Group: Signals at ~12 ppm (CH₃), ~20 ppm (CH₂), and ~60 ppm (N-CH₂).
-
Piperidine Ring: Signals in the range of ~25-60 ppm.
-
C-OH Carbon: A signal in the range of ~65-70 ppm.
-
These predicted shifts are based on known values for similar N-alkylated piperidines and alcohols.[5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick identity check.
Protocol: Acquire the spectrum of a thin film of the neat liquid sample between two KBr or NaCl plates, or by using an Attenuated Total Reflectance (ATR) accessory.
Expected Data & Interpretation: The FTIR spectrum provides a characteristic fingerprint of the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 2960 - 2850 | C-H Stretch | Alkyl (Propyl & Piperidine) |
| ~1460 | C-H Bend | Methylene (-CH₂-) |
| 1260 - 1000 | C-N Stretch | Tertiary Amine |
| ~1100 | C-O Stretch | Secondary Alcohol |
The presence of a broad peak around 3300 cm⁻¹ and strong C-H stretching peaks below 3000 cm⁻¹ would be key indicators of the correct structure.[2][8]
Summary and Conclusion
The analytical characterization of this compound requires a strategic combination of chromatographic and spectroscopic techniques. GC-MS is ideal for identity confirmation and volatile impurity analysis, while HPLC is the method of choice for purity assays. NMR spectroscopy provides the definitive structural proof, and FTIR offers a rapid confirmation of functional groups. By employing the protocols and rationale outlined in this guide, researchers and drug development professionals can confidently assess the quality and identity of this important chemical intermediate, ensuring the integrity of their research and manufacturing processes.
References
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Hydroxy-1-propylpiperidine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Piperidine Scaffold and the Significance of N-Alkylation
The piperidine motif is a cornerstone in medicinal chemistry and organic synthesis, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated heterocyclic structure provides a three-dimensional framework that is often crucial for precise interactions with biological targets. Among the vast family of piperidine derivatives, 3-hydroxypiperidines are particularly valuable as chiral building blocks. The hydroxyl group at the 3-position offers a versatile handle for further functionalization, while the secondary amine provides a site for introducing diverse substituents that can modulate the molecule's physicochemical and pharmacological properties.
This guide focuses on a specific, yet underexplored derivative: 3-Hydroxy-1-propylpiperidine . While direct literature on this exact molecule is sparse, its synthesis is a logical extension of well-established methodologies for the N-alkylation of 3-hydroxypiperidine. The introduction of an N-propyl group, as opposed to more common substituents like methyl or benzyl, can significantly influence properties such as lipophilicity, metabolic stability, and receptor-binding affinity.[3] For researchers in drug development, the ability to fine-tune these parameters is critical. This document provides a comprehensive overview of the synthesis of this compound, starting from its precursor, and discusses its potential applications based on the established roles of analogous N-substituted piperidine derivatives.
Synthetic Pathways to this compound
The synthesis of this compound is most efficiently approached in a two-step sequence: first, the synthesis of the precursor, 3-hydroxypiperidine, followed by its N-alkylation.
Part 1: Synthesis of the Precursor, 3-Hydroxypiperidine
The most common and industrially scalable method for synthesizing 3-hydroxypiperidine is the catalytic hydrogenation of 3-hydroxypyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Protocol 1: Catalytic Hydrogenation of 3-Hydroxypyridine
This protocol is adapted from established industrial processes for the synthesis of 3-hydroxypiperidine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Hydroxypyridine | 99% | Standard chemical supplier |
| Rhodium on Carbon (5% Rh) | Catalyst grade | Standard chemical supplier |
| Ethanol | Anhydrous | Standard chemical supplier |
| Hydrogen Gas | High purity | Gas supplier |
| Diatomaceous Earth | Filtration aid | Standard chemical supplier |
| High-Pressure Reactor | --- | Appropriate equipment supplier |
Procedure:
-
Reactor Setup: In a high-pressure reactor, create a slurry of 3-hydroxypyridine (1.0 eq) and 5% Rhodium on Carbon (0.02 eq) in anhydrous ethanol.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 5-10 atm.
-
Reaction: Heat the mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-hydroxypiperidine. The product can be further purified by distillation or recrystallization.
Part 2: N-Alkylation to Yield this compound
With the 3-hydroxypiperidine precursor in hand, the final step is the introduction of the N-propyl group. This is typically achieved through a nucleophilic substitution reaction with a propyl halide.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure for the N-alkylation of secondary amines and is adapted for the specific synthesis of this compound.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Hydroxypiperidine | As synthesized in Protocol 1 | --- |
| 1-Bromopropane | 99% | Standard chemical supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard chemical supplier |
| Acetonitrile | Anhydrous | Standard chemical supplier |
| Dichloromethane | Reagent grade | Standard chemical supplier |
| Saturated Sodium Bicarbonate | Aqueous solution | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent grade | Standard chemical supplier |
Procedure:
-
Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: While stirring vigorously at room temperature, add 1-bromopropane (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. The product can be purified by column chromatography on silica gel.
Applications and a Forward Look
While specific applications for this compound are not extensively documented, its structural motifs suggest a range of potential uses in drug discovery and development, mirroring the applications of other N-substituted 3-hydroxypiperidines.
As a Key Intermediate in Pharmaceutical Synthesis
N-substituted 3-hydroxypiperidines are crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[5][6] The N-substituent plays a pivotal role in defining the pharmacological profile of the final molecule. The N-propyl group, being more lipophilic than a methyl or ethyl group, can enhance the ability of a drug candidate to cross the blood-brain barrier, a desirable trait for centrally acting agents.
Potential therapeutic areas where this compound could serve as a valuable intermediate include:
-
Neurodegenerative Diseases: Piperidine derivatives are common in drugs targeting neurological disorders.
-
Oncology: The piperidine scaffold is found in various anti-cancer agents.[5]
-
Infectious Diseases: Many antiviral and antibacterial compounds incorporate the piperidine ring.
Modulation of Receptor Binding and Selectivity
The nature of the N-alkyl substituent can significantly impact the binding affinity and selectivity of a ligand for its target receptor.[7][8][9][10] The size and conformation of the N-propyl group can influence how the molecule fits into a receptor's binding pocket, potentially leading to enhanced potency or a more desirable selectivity profile compared to other N-alkyl analogs. Researchers can utilize this compound in structure-activity relationship (SAR) studies to probe the steric and electronic requirements of a receptor's N-alkyl binding region.
Conclusion
This compound represents a versatile and accessible building block for organic synthesis, particularly in the realm of drug discovery. While not a widely commercialized compound itself, its straightforward synthesis from readily available precursors makes it an attractive tool for researchers aiming to explore new chemical space. The protocols detailed herein provide a reliable pathway to this molecule, opening the door for its incorporation into novel pharmaceutical candidates and for systematic studies on the impact of N-alkylation on biological activity. As the demand for novel therapeutics with fine-tuned properties continues to grow, the strategic use of such tailored building blocks will undoubtedly play an increasingly important role.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Hydroxy-1-propylpiperidine as a Versatile Precursor for Drug Discovery
Abstract
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[1][2][3] Its conformational flexibility and favorable physicochemical properties make it a "privileged scaffold" for drug design.[1] This guide focuses on a specific, highly versatile derivative: 3-Hydroxy-1-propylpiperidine. The presence of a secondary hydroxyl group provides a crucial reactive handle for synthetic diversification, while the N-propyl group modulates basicity and lipophilicity. We present the rationale for its use, a robust two-step synthesis, and detailed protocols for its derivatization into novel chemical entities, providing a practical framework for researchers in drug discovery and development.
Introduction: The Strategic Value of this compound
The strategic advantage of this compound in a drug discovery program lies in its trifunctional nature:
-
The Piperidine Core: This saturated heterocycle provides a three-dimensional geometry that is metabolically stable and can effectively present substituents for interaction with biological targets.[1][4] Its nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement.
-
The C3-Hydroxyl Group: This functional group is the primary point for synthetic diversification. It serves as a nucleophile or can be oxidized to a ketone, opening up a wide range of well-established chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR).[5]
-
The N-Propyl Group: The nature of the N-alkyl substituent is critical for tuning a molecule's pharmacokinetic profile (ADME) and can play a direct role in receptor binding. The propyl group offers a balance of moderate lipophilicity, potentially enhancing membrane permeability without significant metabolic liability.
The combination of these features makes this compound an ideal starting point for building libraries of diverse compounds aimed at a multitude of biological targets.
Synthesis of this compound
The target compound is efficiently prepared in a two-stage process starting from commercially available 3-hydroxypyridine. The first stage involves the hydrogenation of the pyridine ring to form the piperidine core, followed by a standard N-alkylation.
Stage 1: Synthesis of 3-Hydroxypiperidine Intermediate
The most common and scalable method for producing the 3-hydroxypiperidine core is the catalytic hydrogenation of 3-hydroxypyridine.[6][7]
-
Reaction Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring using hydrogen gas in the presence of a noble metal catalyst, such as rhodium on carbon (Rh/C). This method is high-yielding and avoids the multiple steps of older synthetic routes.[6]
-
Protocol:
-
To a high-pressure reactor, add 3-hydroxypyridine (1 equivalent), 5% Rhodium on Carbon (1-2% by weight of the substrate), and a suitable solvent such as water or ethanol (approx. 1 L per 100 g substrate).[7]
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 4-6 MPa.[7]
-
Heat the mixture to 80-100°C and stir for 32-60 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.[7]
-
Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 3-hydroxypiperidine, which can be purified by vacuum distillation.
-
Stage 2: N-propylation to Yield this compound
With the piperidine core synthesized, the final step is a nucleophilic substitution to add the propyl group to the nitrogen atom.
-
Reaction Principle: The secondary amine of 3-hydroxypiperidine acts as a nucleophile, displacing a halide from an alkyl halide (e.g., 1-bromopropane). A mild base is used to neutralize the HBr byproduct.
-
Protocol:
-
Dissolve 3-hydroxypiperidine (1 equivalent) in a suitable anhydrous solvent like acetonitrile or DMF (approx. 10 mL per 1 g of substrate).[8]
-
Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2 equivalents).[8]
-
To the stirred suspension, add 1-bromopropane (1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere.[8]
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50°C) can be applied.
-
Once the reaction is complete, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.
-
Physicochemical & Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized precursor before its use in subsequent reactions.
| Property | Value (Predicted/Typical) | Method of Analysis |
| IUPAC Name | (1-propylpiperidin-3-ol) | - |
| Molecular Formula | C₈H₁₇NO | Mass Spectrometry |
| Molecular Weight | 143.23 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil/solid | Visual Inspection |
| Solubility | Soluble in water, ethanol, DCM, EtOAc | Experimental Testing |
| ¹H NMR (CDCl₃) | Peaks expected for propyl & piperidine protons | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃) | 8 distinct carbon signals expected | ¹³C NMR Spectroscopy |
| Purity | >95% | HPLC, GC-MS |
Application Protocols: Derivatization for Library Synthesis
The true power of this compound lies in the reactivity of its hydroxyl group. The following protocols are foundational for creating a diverse library of analogues for SAR studies.
Protocol 1: O-Acylation to Synthesize Ester Derivatives
-
Causality & Rationale: Acylation introduces an ester moiety, which can serve as a prodrug that is cleaved in vivo, act as a hydrogen bond acceptor, or modulate the molecule's polarity. This reaction is typically high-yielding and tolerant of many functional groups.
-
Detailed Methodology:
-
Materials: this compound (1 eq.), acyl chloride or carboxylic anhydride (1.2 eq.), triethylamine (Et₃N) or DMAP (cat.)[9], anhydrous dichloromethane (DCM).
-
Procedure: a. Dissolve this compound in anhydrous DCM under a nitrogen atmosphere and cool to 0°C in an ice bath. b. Add Et₃N (1.5 equivalents). c. Slowly add the acyl chloride (or anhydride) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[9]
-
Work-up: a. Quench the reaction with a saturated aqueous solution of NaHCO₃. b. Separate the organic layer, and extract the aqueous layer twice with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
-
Protocol 2: O-Alkylation to Synthesize Ether Derivatives (Williamson Ether Synthesis)
-
Causality & Rationale: Forming an ether linkage replaces the polar hydroxyl group with a more lipophilic and metabolically robust ether. This is a classic strategy to improve cell permeability and metabolic stability. The Williamson ether synthesis is a reliable method, particularly with primary alkyl halides.[10][11]
-
Detailed Methodology:
-
Materials: this compound (1 eq.), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)[12], primary alkyl halide (e.g., benzyl bromide, 1.1 eq.), anhydrous tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried flask under nitrogen, add anhydrous THF. b. Carefully add the NaH portion-wise and cool the suspension to 0°C. c. Add a solution of this compound in THF dropwise. Hydrogen gas will evolve. d. Stir at 0°C for 30-60 minutes after gas evolution ceases. e. Add the alkyl halide dropwise at 0°C. f. Allow the reaction to warm to room temperature and stir for 4-16 hours.[12]
-
Work-up: a. Carefully quench the reaction by the slow addition of water at 0°C. b. Extract the mixture three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
-
Protocol 3: Oxidation to Synthesize 1-Propyl-3-piperidone
-
Causality & Rationale: Oxidizing the secondary alcohol to a ketone transforms the precursor's functionality. The resulting 3-piperidone is a valuable intermediate for subsequent reactions like reductive amination, Wittig reactions, or aldol condensations, vastly expanding the accessible chemical space. The Swern oxidation is a mild and effective method that avoids harsh heavy-metal oxidants.[13][14]
-
Detailed Methodology:
-
Materials: Oxalyl chloride (1.5 eq.), dimethyl sulfoxide (DMSO, 3.0 eq.)[15], this compound (1 eq.), triethylamine (Et₃N, 5.0 eq.), anhydrous dichloromethane (DCM).
-
Procedure: a. In a flame-dried flask under nitrogen, dissolve oxalyl chloride in anhydrous DCM and cool to -78°C (dry ice/acetone bath). b. Add a solution of DMSO in DCM dropwise. Stir for 15 minutes. c. Add a solution of this compound in DCM dropwise. Stir for 30 minutes at -78°C.[15] d. Add Et₃N dropwise, stir for another 30 minutes at -78°C, then allow the reaction to slowly warm to room temperature.[15]
-
Work-up: a. Add water to quench the reaction. b. Separate the layers and extract the aqueous phase twice with DCM. c. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. d. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude ketone via flash column chromatography.
-
Concluding Remarks
This compound is more than a simple chemical; it is a strategic platform for efficient and diverse drug discovery. Its synthesis is straightforward and scalable. The true value is unlocked through the protocols detailed herein, which allow for the systematic and logical generation of novel molecular architectures. By leveraging the inherent properties of the piperidine scaffold and the synthetic versatility of the hydroxyl group, research teams can rapidly build and test compound libraries, accelerating the journey from hit identification to lead optimization.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. francis-press.com [francis-press.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Assays Involving 3-Hydroxy-1-propylpiperidine
Authored by: A Senior Application Scientist
Introduction: Unveiling the Multifaceted Pharmacology of 3-Hydroxy-1-propylpiperidine
This compound (3-PPP) is a chiral synthetic compound that has garnered significant interest within the neuroscience and pharmacology communities. It exists as two enantiomers, (+)-3-PPP and (-)-3-PPP, each possessing a distinct pharmacological profile. Initially investigated for its interactions with dopamine receptors, subsequent research has firmly established 3-PPP, particularly its (+)-enantiomer, as a potent and selective ligand for sigma receptors, primarily the sigma-1 (σ₁) subtype.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties and facilitating interactions with a variety of biological targets.[4]
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating a multitude of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[5][6][7] Modulation of the sigma-1 receptor has shown therapeutic potential in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro pharmacology of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the user to characterize the binding affinity and functional activity of 3-PPP and its analogs at the sigma-1 receptor.
Section 1: Characterization of Binding Affinity at Sigma Receptors
The foundational step in characterizing any ligand is to determine its binding affinity for its putative target. For 3-PPP, this involves radioligand binding assays for the sigma-1 and sigma-2 receptors.
Rationale and Experimental Design
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[8] These assays rely on the principle of competitive binding, where an unlabeled ligand (e.g., 3-PPP) competes with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
For sigma-1 receptor binding, --INVALID-LINK---pentazocine is a commonly used selective radioligand.[8][9] For sigma-2 receptor binding, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is often employed in the presence of an excess of a selective sigma-1 ligand (like (+)-pentazocine) to block binding to sigma-1 sites.[9][10]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Sigma-1 Receptor Binding Assay
Materials:
-
Test compound: this compound (and/or its enantiomers)
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol)
-
Membrane preparation: Guinea pig brain membranes or membranes from cells overexpressing the human sigma-1 receptor are suitable.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinant: 10 µM Haloperidol[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of 3-PPP in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the 3-PPP serial dilutions.
-
Add 50 µL of --INVALID-LINK---pentazocine to each well. A final concentration of 1-2 nM is recommended.
-
Add 100 µL of the membrane preparation (containing 100-200 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.[11]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of Haloperidol) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the 3-PPP concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Table 1: Representative Binding Affinities of 3-PPP and Related Compounds at Sigma-1 Receptors
| Compound | Ki (nM) for Sigma-1 Receptor | Reference |
| (+)-3-PPP | 2.5 - 20 | [11][12] |
| (-)-3-PPP | >1000 | [13] |
| Haloperidol | 3 - 5 | [11] |
| (+)-Pentazocine | 3 - 10 | [8] |
Section 2: Functional Characterization of this compound
Once the binding affinity of 3-PPP is established, the next critical step is to determine its functional activity. Does it act as an agonist, antagonist, or an allosteric modulator at the sigma-1 receptor? The following assays are designed to address these questions.
Calcium Flux Assay: A Window into Sigma-1 Receptor Modulation
Rationale: The sigma-1 receptor is known to modulate intracellular calcium (Ca²⁺) homeostasis.[7] It can influence Ca²⁺ release from the endoplasmic reticulum and also affect store-operated calcium entry (SOCE).[14] Therefore, measuring changes in intracellular Ca²⁺ levels in response to 3-PPP can provide insights into its functional activity. An agonist might induce Ca²⁺ release or potentiate the release triggered by another stimulus, while an antagonist would block these effects.
Experimental Workflow: Calcium Imaging Assay
Caption: Workflow for a fluorescence-based calcium imaging assay.
Detailed Protocol: Calcium Flux Assay
Materials:
-
Cell line: A neuronal cell line such as SH-SY5Y or PC12, or primary cortical neurons.[7]
-
Calcium imaging buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution.
-
Calcium-sensitive dye: Fura-2 AM or Fluo-8 AM.
-
Test compound: this compound.
-
Positive control: A known sigma-1 receptor agonist (e.g., PRE-084).
-
Antagonist (for validation): A known sigma-1 receptor antagonist (e.g., NE-100).
-
Fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Seed cells onto glass-bottom dishes or 96-well imaging plates and culture until they reach the desired confluency.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in imaging buffer.
-
Remove the culture medium and incubate the cells with the dye loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with imaging buffer to remove any extracellular dye.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
Begin recording the baseline fluorescence intensity.
-
To assess for agonist activity, add varying concentrations of 3-PPP to the cells and continue recording.
-
To assess for antagonist activity, pre-incubate the cells with 3-PPP for 10-15 minutes, and then add a known sigma-1 agonist. Record the fluorescence response.
-
At the end of each experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (Fmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence signal (Fmin).
Data Analysis and Interpretation
The change in intracellular calcium is typically expressed as a ratio of fluorescence intensities at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F₀ for single-wavelength dyes like Fluo-8). An increase in this value indicates an increase in intracellular calcium.
-
Agonist activity: A dose-dependent increase in intracellular calcium upon addition of 3-PPP suggests agonist activity.
-
Antagonist activity: A dose-dependent inhibition of the calcium response induced by a known sigma-1 agonist after pre-treatment with 3-PPP indicates antagonist activity.
Section 3: Neurite Outgrowth Assay for Assessing Neuroprotective Potential
Rationale: Sigma-1 receptor activation has been linked to neuroprotective and neurotrophic effects.[5][15] One way to assess these effects in vitro is by measuring neurite outgrowth, a fundamental process in neuronal development and regeneration.[15] This assay can determine if 3-PPP can promote neuronal health or protect against neurotoxic insults.
Detailed Protocol: Neurite Outgrowth Assay
Materials:
-
Cell line: PC12 cells (which extend neurites in response to Nerve Growth Factor, NGF) or primary neurons.
-
Culture medium: Appropriate for the chosen cell type.
-
Nerve Growth Factor (NGF) for PC12 cells.
-
Test compound: this compound.
-
Neurotoxin (optional): e.g., 6-hydroxydopamine (6-OHDA) or glutamate to induce neuronal damage.
-
Fixative: 4% paraformaldehyde.
-
Staining reagents: Phalloidin for actin staining or an antibody against a neuronal marker like β-III tubulin.
-
High-content imaging system or a fluorescence microscope with image analysis software.
Procedure:
-
Plate cells at a low density in multi-well plates.
-
For neuroprotection studies, pre-treat the cells with varying concentrations of 3-PPP for 1-2 hours.
-
Induce neurite outgrowth by adding NGF (for PC12 cells) or by using a specific culture medium for primary neurons.
-
For neuroprotection studies, co-incubate with the neurotoxin.
-
Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for a neuronal marker.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images to quantify neurite length, number of neurites per cell, and branching.
Data Analysis and Interpretation
Compare the neurite outgrowth parameters in cells treated with 3-PPP to control cells. A significant increase in neurite length or number in the presence of 3-PPP suggests a neurotrophic effect. In neuroprotection studies, the ability of 3-PPP to prevent the reduction in neurite outgrowth caused by a neurotoxin indicates a neuroprotective effect.
Conclusion
The in vitro assays described in these application notes provide a robust framework for the pharmacological characterization of this compound. By systematically evaluating its binding affinity and functional effects on intracellular signaling and neuronal morphology, researchers can gain a comprehensive understanding of its mechanism of action. These protocols are intended to be a starting point, and optimization may be required depending on the specific cell types and experimental conditions used. The multifaceted nature of sigma-1 receptor pharmacology presents an exciting avenue for the development of novel therapeutics, and rigorous in vitro characterization is a critical step in this endeavor.
References
- 1. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unict.it [iris.unict.it]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] but not (-)-3-PPP produces (+)-N-allylnormetazocine-like (SKF 10,047) discriminative stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdbneuro.com [mdbneuro.com]
Application Notes and Protocols for Efficacy Testing of 3-Hydroxy-1-propylpiperidine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 3-Hydroxy-1-propylpiperidine, a novel piperidine derivative with potential therapeutic applications in neurological disorders. Based on the pharmacological profile of structurally related compounds, we hypothesize that this compound may exhibit activity as a dopamine D2 receptor agonist and a sigma receptor modulator. Consequently, this guide details robust and validated animal models to investigate its efficacy in Parkinson's disease, neuropathic pain, and cognitive dysfunction. The protocols provided herein are designed to be self-validating, incorporating detailed methodologies for disease induction, behavioral assessments, and neurochemical analyses to ensure the generation of reliable and reproducible data.
Introduction and Scientific Rationale
While direct in vivo studies on this compound are not yet available in the public domain, the pharmacology of the closely related compound, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), provides a strong scientific basis for predicting its potential mechanisms of action. 3-PPP is a well-characterized dopamine D2 receptor agonist and also demonstrates significant affinity for sigma receptors. Piperidine moieties are common scaffolds in the development of centrally acting agents, and their derivatives have shown efficacy in a range of neurological and psychiatric conditions. Therefore, it is scientifically sound to postulate that this compound will engage similar targets.
This application note outlines a strategic approach to elucidate the therapeutic potential of this compound by focusing on three key areas:
-
Dopaminergic Modulation: Investigating the compound's ability to ameliorate motor deficits in a preclinical model of Parkinson's disease.
-
Sigma Receptor Interaction: Assessing its analgesic effects in a model of neuropathic pain, a condition where sigma receptor modulators have shown promise.
-
Cognitive Enhancement: Evaluating its potential to improve memory and cognitive function, an area where both dopaminergic and sigma receptor pathways are implicated.
Proposed Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are hypothesized to be mediated through the modulation of dopaminergic and sigma receptor signaling pathways.
Caption: Proposed signaling pathways for this compound.
Experimental Workflows
A tiered approach is recommended for the in vivo evaluation of this compound.
Caption: General experimental workflow for efficacy testing.
Detailed Protocols
Animal Model of Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Lesioned Rat
This model is the gold standard for assessing the efficacy of dopaminergic therapies.[1][2][3][4][5] Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or substantia nigra (SN) leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
Protocol: 6-OHDA Lesion Induction
-
Animals: Male Sprague-Dawley or Wistar rats (225-250 g).
-
Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 1.5-2% for maintenance).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB) (e.g., AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from bregma).
-
Slowly infuse 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) over 4 minutes using a Hamilton syringe.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia as per institutional guidelines. Monitor the animal's recovery.
-
Lesion Confirmation: After 2-3 weeks, confirm the extent of the dopaminergic lesion using the apomorphine-induced rotation test.
Behavioral Assessments:
-
Apomorphine-Induced Rotations:
-
Administer apomorphine (0.2-0.5 mg/kg, s.c.), a dopamine receptor agonist.
-
Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations for 30-60 minutes.
-
A successful lesion is typically indicated by >7 full contralateral rotations per minute.
-
-
Cylinder Test (Forelimb Asymmetry): [6][7][8][9][10]
-
Place the rat in a transparent cylinder.
-
Record the number of times the rat rears and touches the cylinder wall with its left, right, or both forepaws for a 5-minute period.
-
Calculate the percentage of contralateral forelimb use. A decrease in contralateral limb use indicates a motor deficit.
-
Neurochemical and Histological Analysis:
-
HPLC-ECD for Dopamine and Metabolites: [11][12][13][14][15]
-
At the end of the study, euthanize the animals and rapidly dissect the striatum.
-
Homogenize the tissue and analyze the levels of dopamine, DOPAC, and HVA using high-performance liquid chromatography with electrochemical detection.
-
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: [16][17][18][19][20]
-
Perfuse the animals with 4% paraformaldehyde.
-
Collect the brains and prepare coronal sections through the substantia nigra and striatum.
-
Perform immunohistochemical staining for tyrosine hydroxylase, a marker for dopaminergic neurons, to quantify the extent of neuronal loss.
-
Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used and reproducible model of peripheral neuropathic pain.[21][22][23][24]
Protocol: CCI Surgery
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Surgical Procedure:
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
-
Post-operative Care: Close the muscle and skin layers with sutures. Provide post-operative analgesia.
Behavioral Assessments:
-
Von Frey Test (Mechanical Allodynia): [25][26][27][28][29]
-
Place the rat in a chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.
-
-
Hargreaves Test (Thermal Hyperalgesia): [30][31][32][33][34]
-
Place the rat in a chamber on a glass surface.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw.
-
Animal Model for Cognitive Function: Novel Object Recognition (NOR) Test
The NOR test is a simple and reliable method for assessing recognition memory in rodents.[35][36][37][38][39]
Protocol: NOR Procedure
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Habituation:
-
For 2-3 days, allow each rat to explore an empty open-field arena for 10 minutes per day.
-
-
Familiarization Phase (Trial 1):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for 5-10 minutes.
-
-
Test Phase (Trial 2):
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object.
-
Allow the rat to explore the objects for 5 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object.
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
-
Biochemical Analysis:
-
Brain-Derived Neurotrophic Factor (BDNF) ELISA: [40][41][42][43][44]
-
Following behavioral testing, dissect the hippocampus and prefrontal cortex.
-
Measure BDNF levels using a commercially available ELISA kit, as sigma-1 receptor activation has been linked to increased BDNF expression.
-
Data Presentation and Interpretation
| Animal Model | Behavioral Endpoint | Expected Outcome with Efficacious Compound | Neurochemical/Histological Endpoint | Expected Outcome with Efficacious Compound |
| 6-OHDA Parkinson's Model | Apomorphine-Induced Rotations | Decreased number of contralateral rotations | Striatal Dopamine Levels | Increased or preserved dopamine and metabolite levels |
| Cylinder Test | Increased use of the contralateral forelimb | Tyrosine Hydroxylase Staining | Protection of dopaminergic neurons in the substantia nigra | |
| CCI Neuropathic Pain Model | Von Frey Test | Increased paw withdrawal threshold (reduced mechanical allodynia) | N/A | N/A |
| Hargreaves Test | Increased paw withdrawal latency (reduced thermal hyperalgesia) | N/A | N/A | |
| Novel Object Recognition | Discrimination Index | Increased discrimination index | Hippocampal BDNF Levels | Increased BDNF levels |
References
- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. criver.com [criver.com]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Animal behavioural test - Sensory motor function - Cylinder test (Limb asymmetry use) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Cylinder Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 9. Cylinder test in rats [protocols.io]
- 10. protocols.io [protocols.io]
- 11. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. besjournal.com [besjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 18. protocols.io [protocols.io]
- 19. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 24. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 29. harvardapparatus.com [harvardapparatus.com]
- 30. Thermal nociception using a modified Hargreaves method in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 31. meliordiscovery.com [meliordiscovery.com]
- 32. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 33. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 34. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 35. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 36. maze.conductscience.com [maze.conductscience.com]
- 37. bio-protocol.org [bio-protocol.org]
- 38. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 39. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 40. denovobiolabs.com [denovobiolabs.com]
- 41. mybiosource.com [mybiosource.com]
- 42. elkbiotech.com [elkbiotech.com]
- 43. Human BDNF ELISA Kit (ab212166) | Abcam [abcam.com]
- 44. Human BDNF(Brain Derived Neurotrophic Factor) ELISA Kit [elkbiotech.com]
Application Note: High-Throughput Screening of 3-Hydroxy-1-propylpiperidine Analogs for Modulators of a Target G-Protein Coupled Receptor
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1][2][3] The 3-hydroxy-1-propylpiperidine backbone, in particular, offers a versatile template for generating analogs with diverse pharmacological activities due to its potential for stereoisomerism and the presence of both a hydrogen bond donor (hydroxyl group) and a tertiary amine, which can be protonated at physiological pH.[1][4] These features can facilitate critical interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5][6]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[7][8][9][10] This application note provides a detailed protocol for a robust HTS campaign designed to identify modulators of a hypothetical Gq-coupled GPCR from a library of this compound analogs. The described workflow utilizes a fluorescence-based calcium mobilization assay, a common and effective method for monitoring GPCR activation.[11]
Assay Principle: Monitoring GPCR Activation via Calcium Mobilization
The chosen assay monitors the activation of a Gq-coupled GPCR. Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ concentration.
This change in intracellular calcium is detected using a fluorescent calcium indicator dye (e.g., Fluo-4 AM). The acetoxymethyl (AM) ester form of the dye allows it to passively diffuse across the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the active form of the dye in the cytosol. Upon binding to Ca2+, the dye exhibits a significant increase in fluorescence intensity, which can be measured using a plate reader equipped for fluorescence detection. Antagonists of the receptor will inhibit this agonist-induced calcium flux.
Caption: GPCR-mediated calcium mobilization signaling pathway.
Experimental Workflow Overview
The HTS process is a multi-step workflow designed to efficiently identify and validate active compounds.[12] It begins with assay development and miniaturization, followed by a pilot screen to ensure robustness. The full primary screen then identifies initial hits, which are subsequently confirmed and characterized through secondary assays.
Caption: High-Throughput Screening (HTS) workflow from assay development to lead optimization.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| CHO-K1 cells stably expressing target GPCR | In-house/Vendor | N/A |
| Ham's F-12 Medium | Thermo Fisher | 11765054 |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | 26140079 |
| Geneticin (G418 Sulfate) | Thermo Fisher | 10131035 |
| Fluo-4 Direct™ Calcium Assay Kit | Thermo Fisher | F10471 |
| Probenecid, water soluble | Sigma-Aldrich | P8761 |
| Known Agonist (Positive Control) | Tocris | e.g., 3648 |
| Known Antagonist (Positive Control) | Tocris | e.g., 1222 |
| 384-well black, clear-bottom assay plates | Corning | 3712 |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 |
Instrumentation
| Instrument | Manufacturer | Model |
| Automated Liquid Handler | Hamilton | Microlab STAR |
| Plate Reader (Fluorescence, bottom-read) | Molecular Devices | FLIPR Tetra or equivalent |
| CO2 Incubator | Thermo Fisher | Heracell VIOS |
| Automated Cell Counter | Bio-Rad | TC20 |
Detailed Protocols
PART 1: Assay Development and Optimization
The goal of this phase is to create a robust and reproducible assay in a 384-well format suitable for automation.[13][]
1.1. Cell Seeding Density Optimization:
-
Culture CHO-K1 cells expressing the target GPCR in Ham's F-12 medium supplemented with 10% FBS and 500 µg/mL Geneticin.
-
Seed cells in a 384-well plate at densities ranging from 2,500 to 20,000 cells per well in 20 µL of growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Perform the calcium mobilization assay (see below) using a known agonist at its EC80 concentration.
-
Select the cell density that provides the optimal signal window and a stable cell monolayer.
1.2. Agonist Concentration (EC80) Determination:
-
Prepare a 10-point, 3-fold serial dilution of the known agonist.
-
Using the optimal cell density, perform the calcium mobilization assay.
-
Plot the fluorescence response against the agonist concentration and fit a four-parameter logistic curve to determine the EC50 and EC80 values. The EC80 concentration will be used for the antagonist screen.
1.3. DMSO Tolerance:
-
Expose cells to increasing concentrations of DMSO (0.1% to 2%).
-
Measure the effect on both basal fluorescence and agonist-stimulated response.
-
Determine the highest DMSO concentration that does not significantly impact assay performance (typically ≤ 0.5%).
1.4. Z'-Factor Calculation:
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control (Basal): Cells + vehicle (e.g., 0.5% DMSO in assay buffer).
-
Positive Control (Stimulated): Cells + known agonist at EC80.
-
-
Run the assay on at least three separate plates to assess inter-plate variability.
-
Calculate the Z'-factor using the formula:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> Z′=1−∣μpos−μneg∣(3σpos+3σneg)-
Where σ is the standard deviation and µ is the mean of the controls.
-
-
An assay is considered robust for HTS when the Z'-factor is consistently > 0.5.[15][16][17][18][19]
| Parameter | Optimized Value | Acceptance Criteria |
| Plate Format | 384-well | N/A |
| Cell Seeding Density | 10,000 cells/well | Confluent monolayer, max signal |
| Final DMSO Concentration | 0.5% | No significant effect on cell viability or signal |
| Agonist (for antagonist screen) | Known agonist at EC80 | Provides robust signal |
| Z'-Factor | > 0.7 | > 0.5 |
| Signal-to-Background (S/B) | > 10 | > 5 |
PART 2: Primary High-Throughput Screen (Antagonist Mode)
This protocol is designed for a single-point screen to identify potential antagonists from the this compound analog library.
-
Compound Plating: Using an automated liquid handler, transfer 100 nL of each library compound (at 10 mM in DMSO) to the assay plates. This results in a final assay concentration of 20 µM in a 50 µL final volume.
-
Cell Plating: Seed 10,000 cells in 20 µL of medium into each well of the compound-containing plates. Incubate for 24 hours.
-
Dye Loading:
-
Prepare the Fluo-4 Direct™ working solution according to the manufacturer's protocol, including probenecid to prevent dye extrusion.
-
Add 20 µL of the working solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Screening:
-
Place the assay plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the known agonist at its EC80 concentration (prepared in assay buffer).
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 90 seconds).
-
-
Data Analysis:
-
The primary response is calculated as the maximum fluorescence signal minus the baseline.
-
Normalize the data per plate. The activity of each compound is expressed as a percentage of inhibition relative to the controls: % Inhibition =
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> {pos_ctrl} - \text{Signal}{compound})}{(\text{Signal}{pos_ctrl} - \text{Signal}{neg_ctrl})}100×(Signalpos_ctrl−Signalneg_ctrl)(Signalpos_ctrl−Signalcompound) -
A "hit" is typically defined as a compound exhibiting inhibition greater than three standard deviations from the mean of the neutral (DMSO) control wells.[20]
-
PART 3: Hit Confirmation and Dose-Response Analysis
Hits identified in the primary screen must be confirmed to rule out false positives.[21]
-
Compound Re-order: Obtain fresh, powdered samples of the hit compounds to verify their identity and purity.
-
Dose-Response Curves:
-
Create a 10-point, 3-fold serial dilution for each confirmed hit, starting at a high concentration (e.g., 100 µM).
-
Perform the same calcium mobilization assay as in the primary screen.
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
PART 4: Counterscreening
Counterscreens are essential to eliminate compounds that interfere with the assay technology (false positives) and to assess the selectivity of the confirmed hits.
-
Assay Interference Counterscreen:
-
Run confirmed hits in a cell-free assay to check for autofluorescence or quenching properties at the excitation/emission wavelengths of Fluo-4.
-
Test compounds for non-specific activation of calcium flux in the parental cell line (not expressing the target GPCR).
-
-
Selectivity Screening:
-
Test the confirmed hits against other related GPCRs to determine their selectivity profile. This is crucial for developing a targeted therapeutic.
-
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of this compound analogs against a Gq-coupled GPCR target. By following these detailed protocols for assay development, primary screening, and hit validation, researchers can efficiently identify novel and potent modulators for further investigation in the drug discovery pipeline. The principles outlined here can be adapted for various other targets and assay formats, providing a versatile guide for the scientific community.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. Fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 15. assay.dev [assay.dev]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
Application Note: Derivatization of 3-Hydroxy-1-propylpiperidine for Enhanced Biological Activity
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1] Its six-membered heterocyclic structure provides a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. 3-Hydroxy-1-propylpiperidine, the subject of this guide, presents two key sites for chemical modification: the secondary hydroxyl group at the 3-position and the tertiary amine of the piperidine ring. Derivatization at the hydroxyl group, in particular, offers a strategic avenue to explore new chemical space and potentially enhance the parent molecule's biological activity through the introduction of various functional groups.
This technical guide provides an in-depth exploration of derivatization strategies for this compound, focusing on esterification and etherification of the 3-hydroxyl group. We will detail robust experimental protocols, discuss the underlying chemical principles, and outline a framework for structure-activity relationship (SAR) studies to guide the development of novel therapeutic agents.
Rationale for Derivatization
The hydroxyl group of this compound is a prime target for derivatization for several key reasons:
-
Modulation of Lipophilicity: The polarity of the hydroxyl group can be altered by converting it into an ester or ether. This modification directly impacts the molecule's lipophilicity (LogP), which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Introduction of Pharmacophoric Features: The addition of new functional groups can introduce new points of interaction with biological targets, such as hydrogen bond donors/acceptors, aromatic rings for π-π stacking, or charged moieties for ionic interactions.
-
Pro-drug Strategies: Ester derivatives can be designed as pro-drugs that are inactive until hydrolyzed in vivo by esterases to release the active parent compound. This can be used to improve bioavailability or target drug delivery.
-
Exploration of Structure-Activity Relationships (SAR): A systematic derivatization approach allows for the exploration of the chemical space around the core scaffold, providing valuable data on which structural features are critical for biological activity.
Synthetic Derivatization Strategies
Two primary and highly effective strategies for the derivatization of the 3-hydroxyl group of this compound are esterification and etherification. The following sections provide detailed protocols for these transformations.
Strategy 1: Esterification via Acyl Chlorides
The reaction of an alcohol with an acyl chloride is a classic and efficient method for ester synthesis. The high reactivity of the acyl chloride allows the reaction to proceed under mild conditions. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.
Caption: Esterification of this compound with an acyl chloride.
Detailed Protocol: Synthesis of 3-Benzoyloxy-1-propylpiperidine
| Reagent/Material | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.43 g, 10 mmol) |
| Benzoyl Chloride | 1.2 | (e.g., 1.69 g, 12 mmol) |
| Triethylamine | 1.5 | (e.g., 1.52 g, 15 mmol) |
| Dichloromethane (DCM), anhydrous | - | 50 mL |
| Saturated aq. NaHCO₃ | - | 30 mL |
| Brine | - | 30 mL |
| Anhydrous Na₂SO₄ | - | - |
| Silica Gel | - | - |
| Eluent (Hexane:Ethyl Acetate) | - | (e.g., 4:1) |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Combine the fractions containing the pure product and concentrate to yield 3-Benzoyloxy-1-propylpiperidine.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
Strategy 2: Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide. The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with the alkyl halide.
Caption: Williamson ether synthesis of this compound.
Detailed Protocol: Synthesis of 3-Benzyloxy-1-propylpiperidine
| Reagent/Material | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.43 g, 10 mmol) |
| Sodium Hydride (60% in mineral oil) | 1.2 | (e.g., 0.48 g, 12 mmol) |
| Benzyl Bromide | 1.1 | (e.g., 1.88 g, 11 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL |
| Water | - | 20 mL |
| Brine | - | 30 mL |
| Anhydrous MgSO₄ | - | - |
| Silica Gel | - | - |
| Eluent (Hexane:Ethyl Acetate) | - | (e.g., 9:1) |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0°C.
-
Slowly add a solution of this compound in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Slowly add benzyl bromide to the reaction mixture and stir at room temperature for 12-16 hours. The reaction may require gentle heating (reflux) for less reactive alkyl halides.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
Structure-Activity Relationship (SAR) Exploration
A systematic approach to derivatization is crucial for elucidating the SAR. The goal is to understand how changes in the chemical structure of the derivatives correlate with changes in their biological activity.
Caption: Decision-making workflow for SAR studies.
Key Considerations for SAR Studies:
-
Ester Derivatives:
-
Alkyl Chain Length: Vary the length of the alkyl chain (e.g., acetate, butyrate, hexanoate) to probe for hydrophobic pockets in the target binding site.
-
Aromatic Substitution: Introduce electron-donating or electron-withdrawing groups on a benzoyl ring to modulate electronic properties.
-
Steric Hindrance: Incorporate bulky groups (e.g., pivaloyl) to understand the spatial constraints of the binding pocket.
-
-
Ether Derivatives:
-
Alkyl vs. Aryl: Compare the activity of simple alkyl ethers (e.g., methoxy, ethoxy) with aryl ethers (e.g., phenoxy) to assess the importance of aromatic interactions.
-
Substituted Benzyl Ethers: Explore the effect of substituents on the benzyl ring, similar to the ester series.
-
Biological Screening and Data Analysis
The newly synthesized derivatives should be subjected to a panel of biological assays to determine their activity profile. The choice of assays will depend on the therapeutic area of interest.
General Screening Protocols:
-
Cytotoxicity Assays (e.g., MTT Assay): This is a crucial first step to determine the concentration range at which the compounds are not overtly toxic to cells.[1]
-
Receptor Binding Assays: For G-protein coupled receptors (GPCRs) or ion channels, radioligand binding assays can determine the affinity (Ki) of the derivatives for the target.
-
Enzyme Inhibition Assays: If the target is an enzyme, inhibition assays can be used to determine the IC₅₀ value of the compounds.
-
Cell-Based Functional Assays: These assays measure the functional consequence of target engagement, such as changes in second messenger levels (e.g., cAMP) or gene expression.
Data Presentation and Interpretation:
The results from the biological screening should be tabulated to facilitate comparison between the different derivatives and the parent compound.
| Compound | Derivative Type | R Group | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index |
| Parent | - | -H | [Activity of parent] | [Toxicity of parent] | - |
| Ester 1 | Ester | -COCH₃ | |||
| Ester 2 | Ester | -COPh | |||
| Ether 1 | Ether | -CH₃ | |||
| Ether 2 | Ether | -CH₂Ph |
This structured data will allow for the identification of trends in the SAR and guide the design of the next generation of compounds.
Purification and Characterization
Rigorous purification and characterization are essential to ensure that the observed biological activity is attributable to the intended compound.
Purification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the final purification of the derivatives to >95% purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (~1735 cm⁻¹) or the ether C-O stretch (~1100 cm⁻¹).
Conclusion
The derivatization of this compound at the 3-hydroxyl position is a powerful strategy for the discovery of novel bioactive compounds. By systematically applying the esterification and etherification protocols outlined in this guide, and by conducting thorough biological screening and SAR analysis, researchers can effectively explore the chemical space around this privileged scaffold. This approach has the potential to yield new lead compounds with enhanced activity, improved pharmacokinetic properties, and novel therapeutic applications.
References
Scale-Up Synthesis of 3-Hydroxy-1-propylpiperidine for Preclinical Studies: An Application Note and Protocol Guide
Introduction
3-Hydroxy-1-propylpiperidine is a valuable substituted piperidine derivative that serves as a key building block in the synthesis of a wide range of pharmacologically active compounds. The piperidine motif is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1] The presence of a hydroxyl group at the 3-position and an N-propyl substituent provides crucial points for molecular interactions and further functionalization, making this compound a versatile intermediate for drug discovery and development programs.
This application note provides a comprehensive guide to the scalable synthesis of this compound, designed to meet the demands of preclinical studies where multi-gram to kilogram quantities of high-purity material are often required. We will detail two robust synthetic routes, with a primary focus on a highly efficient and scalable reductive amination strategy. The causality behind experimental choices, process controls, and purification strategies will be thoroughly discussed to ensure scientific integrity and reproducibility.
Strategic Approach to Synthesis: Rationale for Route Selection
For the synthesis of this compound, a two-step approach is strategically advantageous for scale-up. This involves the initial synthesis of the key intermediate, 3-hydroxypiperidine, followed by the introduction of the N-propyl group.
Diagram of the Overall Synthetic Strategy
Caption: Overall synthetic workflow for this compound.
Two primary methods were considered for the N-propylation of 3-hydroxypiperidine: direct alkylation with a propyl halide and reductive amination with propionaldehyde.
-
Direct Alkylation: While seemingly straightforward, the reaction of 3-hydroxypiperidine with propyl halides (e.g., 1-bromopropane or 1-iodopropane) often leads to a mixture of the desired secondary amine, unreacted starting material, and the over-alkylated quaternary ammonium salt.[2] Separating these components on a large scale can be challenging and result in lower overall yields.
-
Reductive Amination: This method involves the reaction of 3-hydroxypiperidine with propionaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-propylated product.[3] Reductive amination is highly selective for the formation of the tertiary amine and avoids the issue of over-alkylation.[3][4] The reaction conditions are typically mild, and the process is amenable to a one-pot procedure, making it an ideal choice for scalable synthesis.[5][6]
Therefore, this guide will focus on the reductive amination pathway due to its superior control, selectivity, and scalability.
Part 1: Synthesis of 3-Hydroxypiperidine Intermediate
A reliable supply of high-purity 3-hydroxypiperidine is crucial for the successful synthesis of the final product. A well-documented and scalable method for its preparation is the catalytic hydrogenation of 3-hydroxypyridine.
Protocol 1: Scale-Up Synthesis of 3-Hydroxypiperidine via Hydrogenation
This protocol is adapted from patented industrial processes, demonstrating its robustness for large-scale production.
Reaction Scheme:
Caption: Hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine.
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
3-Hydroxypyridine
-
Rhodium-Nickel on Carbon catalyst (Rh-Ni/C)
-
Phosphoric acid (optional additive)
-
Water or Isopropanol (solvent)
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Procedure:
-
Reactor Charging: Charge the high-pressure reactor with 3-hydroxypyridine (1.0 kg, 10.5 mol), water (4.2 L) or isopropanol (5.5 L), and Rhodium-Nickel/Carbon catalyst (50 g, 5% w/w). A small amount of phosphoric acid (50 g, 0.51 mol) can be added to improve reaction rate and selectivity.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 3-5 atm and heat to 25-50°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 3-30 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Purification: The crude 3-hydroxypiperidine can be purified by vacuum distillation (65-67°C at 2 mmHg) to yield a colorless to pale yellow solid or oil.
Expected Yield and Purity: This process can achieve yields of over 90% with high purity (>98% by GC analysis).
| Parameter | Value |
| Starting Material | 3-Hydroxypyridine |
| Product | 3-Hydroxypiperidine |
| Typical Scale | 1 kg |
| Yield | >90% |
| Purity | >98% (GC) |
Part 2: Scale-Up Synthesis of this compound via Reductive Amination
With the 3-hydroxypiperidine intermediate in hand, the final N-propylation step can be performed efficiently on a large scale.
Protocol 2: Reductive Amination of 3-Hydroxypiperidine with Propionaldehyde
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is well-suited for scale-up.
Reaction Scheme:
Caption: Reductive amination of 3-hydroxypiperidine.
Materials and Equipment:
-
Large glass reactor with mechanical stirring, dropping funnel, and temperature probe
-
3-Hydroxypiperidine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Flash chromatography system (for high purity) or distillation apparatus
Experimental Procedure:
-
Reaction Setup: To a solution of 3-hydroxypiperidine (101 g, 1.0 mol) in dichloromethane (1 L) in a reactor equipped with a mechanical stirrer, add propionaldehyde (70 mL, 1.1 mol, 1.1 equivalents) dropwise at room temperature. Stir the mixture for 1 hour.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (254 g, 1.2 mol, 1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 30°C (an ice bath may be necessary for cooling).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by vacuum distillation to afford a colorless to pale yellow oil.
Expected Yield and Purity: This protocol typically provides the target compound in good to excellent yields with high purity.
| Parameter | Value |
| Starting Material | 3-Hydroxypiperidine |
| Product | This compound |
| Typical Scale | 100 g |
| Yield | 80-90% |
| Purity | >98% (HPLC, NMR) |
Characterization Data for this compound
Accurate characterization of the final product is essential to confirm its identity and purity. The following data are typical for this compound.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80-3.70 (m, 1H), 2.80-2.70 (m, 1H), 2.65-2.55 (m, 1H), 2.35-2.20 (m, 2H), 2.15-2.05 (m, 1H), 1.95-1.85 (m, 1H), 1.80-1.60 (m, 2H), 1.55-1.40 (m, 2H), 0.90 (t, J=7.4 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 67.0, 61.5, 59.8, 54.5, 33.0, 23.5, 20.0, 12.0. |
| Mass Spec. (ESI+) | m/z: 144.1 [M+H]⁺ |
Conclusion
The synthetic strategy outlined in this application note, centered around the reductive amination of 3-hydroxypiperidine, provides a robust and scalable route to this compound for preclinical studies. The advantages of this approach, including high selectivity, mild reaction conditions, and amenability to large-scale production, make it a superior choice over direct alkylation methods. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce multi-gram to kilogram quantities of this valuable intermediate with high purity, thereby facilitating the advancement of their research programs.
References
Application Notes & Protocols: Formulation of 3-Hydroxy-1-propylpiperidine for In Vivo Studies
Abstract
This technical guide provides a comprehensive framework for the formulation of 3-Hydroxy-1-propylpiperidine, a heterocyclic amine, for in vivo preclinical research. Proper vehicle selection and formulation are critical for ensuring drug solubility, stability, and bioavailability, thereby generating reliable and reproducible experimental data. This document outlines a systematic approach, beginning with essential pre-formulation characterization and extending to detailed, route-specific protocols for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. Emphasis is placed on the scientific rationale behind vehicle selection, the importance of physiological compatibility (pH, tonicity), and the necessity of stringent quality control. These guidelines are designed to equip researchers with the foundational knowledge and practical methodologies required to develop safe and effective dosing vehicles for piperidine-based compounds and other novel small molecules.
Section 1: Pre-Formulation Characterization: The Foundation of Rational Design
Before any formulation work begins, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount. This data dictates the entire formulation strategy, from solvent selection to the potential need for complexing agents. For this compound, key parameters include solubility, pKa, and stability. While specific experimental data for this exact molecule is not widely published, we can infer properties from its structural analogues, 3-hydroxypiperidine and N-alkylated piperidines.
Causality in Experimental Choices: The presence of a hydroxyl group and a tertiary amine defines the compound's behavior. The hydroxyl group enhances aqueous solubility through hydrogen bonding, while the tertiary amine provides a site for protonation, making its solubility highly pH-dependent.[1] The N-propyl group increases lipophilicity compared to its parent compound, 3-hydroxypiperidine.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | 3-Hydroxypiperidine | N-propylpiperidine | This compound (Predicted) | Rationale for Formulation Strategy |
| Molecular Weight | 101.15 g/mol [1][2] | 127.23 g/mol [3][4] | 143.24 g/mol | Influences molarity calculations for dosing solutions. |
| Form | Solid[2][5] | Liquid | Likely a liquid or low-melting solid. | Determines if the compound will be dissolved or suspended. |
| Aqueous Solubility | Very high (1 g/mL in H₂O)[2][5] | Miscible[6] | Expected to be high. | High aqueous solubility suggests simple aqueous vehicles (saline, PBS) are a viable starting point. |
| pKa (of conjugate acid) | ~10-11 (Predicted) | ~10.5[3] | Predicted to be ~10-11. | The basic nature means the compound will be protonated and highly soluble in acidic to neutral pH. Adjusting pH below 8 is key for solubilization. |
| LogP (Octanol/Water) | -0.35 (Predicted)[7] | 1.786 (for 3-propyl-piperidine)[8] | Predicted to be between 0 and 1. | Indicates moderate lipophilicity. May not require complex solubilizers unless very high concentrations are needed. |
Section 2: Formulation Development Strategy
A successful in vivo study relies on a formulation that is safe, well-tolerated, and delivers the compound to the target site in a consistent manner. The choice of administration route (oral, intraperitoneal, intravenous) is the primary determinant of the formulation's complexity.
Trustworthiness through Self-Validation: Every protocol must be a self-validating system. This means including critical quality control checkpoints, such as pH measurement, visual inspection for clarity or uniformity, and ensuring sterility for parenteral routes. All injectable preparations must be sterile and physiologically compatible to avoid adverse animal reactions that could confound study results.[9]
General Workflow for Formulation Development
The following workflow provides a systematic approach to developing a suitable formulation for this compound.
Caption: Workflow for In Vivo Formulation Development.
Protocol for Oral Administration (PO Gavage)
Oral gavage is a common method for administering compounds directly into the stomach.[10] For a water-soluble compound like this compound, an aqueous vehicle is preferred due to its simplicity and physiological compatibility.[11][12]
Expertise in Action: The primary goal is a homogenous solution or suspension to ensure consistent dosing. Given the high predicted aqueous solubility, a simple solution is the most likely outcome. If the required concentration exceeds solubility limits, a suspension using an agent like methylcellulose may be necessary.[13][14]
Protocol 2.2.1: Aqueous Solution for Oral Gavage
-
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride (Saline) or Purified Water
-
Calibrated balance, sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile storage vials
-
-
Step-by-Step Procedure:
-
Calculate Required Mass: Determine the total mass of the compound needed based on the desired concentration (e.g., mg/mL) and final volume.
-
Vehicle Measurement: Measure approximately 80% of the final required volume of saline or water into a sterile beaker.
-
Dissolution: While stirring, slowly add the weighed compound to the vehicle. The basic nature of the piperidine may cause the initial pH to be high.
-
pH Adjustment (If Necessary): Check the pH of the solution. If it is highly basic (pH > 9), it may be prudent to adjust it towards physiological pH (7.0-8.0) using dilute HCl. This is often unnecessary for oral administration but is good practice.
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a graduated cylinder and add the vehicle to reach the final desired volume (q.s.).
-
QC Check & Storage: Visually inspect the solution to ensure it is clear and free of particulates. Transfer to a sterile, labeled vial. Store at 2-8°C. Most aqueous solutions should be prepared fresh daily unless stability data indicates otherwise.
-
Protocol for Parenteral Administration (IP & IV)
Parenteral routes (IP and IV) require the highest level of stringency. Formulations must be sterile, pyrogen-free, isotonic, and free of visible particulates to prevent vessel damage, pain, and inflammation.[9][15]
Authoritative Grounding: Regulatory and institutional guidelines (e.g., from IACUC) mandate that injectable solutions be prepared aseptically.[16] The final product should be passed through a 0.22 µm sterile filter to remove bacteria and particulates.[9][17]
Protocol 2.3.1: Sterile Buffered Solution for IP/IV Injection
-
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, sealed injection vials with rubber septa
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
-
Laminar flow hood or biological safety cabinet
-
-
Step-by-Step Procedure (Performed using aseptic technique):
-
Preparation in Hood: Perform all steps within a certified laminar flow hood to maintain sterility.
-
Calculate and Weigh: Accurately weigh the required amount of this compound.
-
Initial Dissolution: In a sterile beaker or vial, dissolve the compound in ~80% of the final volume of sterile PBS (pH 7.4). The buffering capacity of PBS will help maintain a physiologically compatible pH.
-
QC - pH Check: Aseptically remove a small aliquot to check the pH. It should be close to 7.4. Do not adjust pH with strong acids/bases unless absolutely necessary and done with sterile solutions , as this can alter tonicity. For a basic compound like this, dissolving in a buffer is the superior method.
-
Final Volume: Adjust to the final volume with sterile PBS.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip.
-
Final Vial Filling: Carefully expel the solution through the filter into a final, sterile, sealed injection vial.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and "Sterile for IP/IV use".[18] Store at 2-8°C and use within 24 hours unless stability has been confirmed for a longer period.
-
Table 2: Example Formulations for Different Routes
| Route of Administration | Vehicle | Max Concentration (Typical) | Key Considerations |
| Oral (PO) | Purified Water, 0.5% Methylcellulose | 10-100 mg/mL | Homogeneity (solution or suspension). Taste may be a factor in voluntary consumption methods.[10] |
| Intraperitoneal (IP) | Sterile 0.9% Saline, Sterile PBS (pH 7.4) | 5-20 mg/mL | Sterility, pH near neutral, isotonicity.[14] |
| Intravenous (IV) | Sterile 0.9% Saline, Sterile PBS (pH 7.4) | 1-10 mg/mL | Sterility, pyrogen-free, isotonicity, must be a clear solution free of particulates.[9][15] |
Section 3: Quality Control & Stability Assessment
Trustworthiness through Verification: A formulation is only as good as its quality control. After preparation, and before administration, several checks are mandatory.
-
Visual Inspection: The solution should be visually inspected against a black and white background. For IV administration, it must be completely free of particulates. For oral suspensions, uniformity should be assessed after gentle shaking.
-
pH Measurement: The pH of parenteral formulations must be within a physiologically tolerated range (typically 6.5-8.0) to minimize injection site irritation.[9][14]
-
Concentration Verification (Optional but Recommended): For pivotal studies, verifying the concentration of the final formulation via an analytical method like HPLC-UV provides the highest level of confidence in dosing accuracy. Methods for analyzing piperidine derivatives often involve reverse-phase HPLC.[19][20]
-
Short-Term Stability: At a minimum, formulations should be assessed for stability over the intended period of use (e.g., 8-24 hours). This involves storing the formulation under the intended conditions (e.g., 4°C) and re-inspecting for precipitation, color change, or other signs of degradation before use.
Section 4: Conclusion
The successful in vivo evaluation of this compound hinges on the development of a simple, safe, and effective formulation. Its favorable physicochemical properties—namely high aqueous solubility due to its hydroxyl and basic amine functionalities—suggest that simple buffered aqueous vehicles are sufficient for most oral and parenteral applications. By following a systematic approach that begins with pre-formulation characterization and culminates in a sterile, physiologically compatible, and quality-controlled final product, researchers can ensure dose accuracy and generate reliable data, ultimately accelerating the drug development process. Adherence to aseptic techniques for all parenteral preparations is not merely a suggestion but a mandatory requirement for animal welfare and data integrity.
References
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. 3-羟基哌啶 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-propylpiperidine [stenutz.eu]
- 5. 3-羟基哌啶 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 7. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 8. 3-Propyl-piperidine (CAS 13603-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. nal.usda.gov [nal.usda.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Purpose of vehicle during oral gavage - Animal and Zoology [protocol-online.org]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 17. reddit.com [reddit.com]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Hydroxy-1-propylpiperidine
Welcome to the technical support guide for the purification of 3-Hydroxy-1-propylpiperidine (CAS No. 27361-79-1). This document is designed for chemists and researchers in pharmaceutical and agrochemical development. It provides in-depth, experience-based answers to common challenges encountered during the purification of this versatile intermediate.
Section 1: Frequently Asked Questions (FAQs) - Compound Characterization & Handling
This section covers fundamental questions about the physical properties and handling of this compound, which are critical for designing a successful purification strategy.
Q1: What are the key physical properties of this compound that influence purification?
A1: Understanding the physicochemical properties is the first step in methodology design. This compound (Molecular Formula: C₈H₁₇NO, Molecular Weight: 143.23 g/mol ) is a bifunctional molecule with a polar hydroxyl group and a basic tertiary amine.[1]
-
Boiling Point: While an exact boiling point at atmospheric pressure is not widely published due to potential degradation, it is a high-boiling liquid. Purification is almost exclusively performed under reduced pressure. Based on analogous structures like 3-Hydroxy-1-methylpiperidine (76-78°C at 11 mmHg), a similar boiling range under vacuum is expected.[2]
-
Solubility: The presence of the hydroxyl group and the piperidine ring generally confers solubility in polar organic solvents like methanol, ethanol, and dichloromethane, as well as moderate solubility in less polar solvents like ethyl acetate and MTBE. It is also expected to have some water solubility.
-
Stability: As a tertiary amine, it is susceptible to oxidation over time. The hydroxyl group can undergo elimination reactions at elevated temperatures, especially in the presence of acid or base catalysts. Therefore, prolonged heating should be avoided. For long-term storage, refrigeration (-4°C to -20°C) under an inert atmosphere (Nitrogen or Argon) is recommended.[3]
Q2: What are the most common impurities from the synthesis of this compound?
A2: Impurities are typically related to the synthetic route, which often involves the N-propylation of 3-hydroxypiperidine. Common impurities may include:
-
Unreacted 3-hydroxypiperidine: The starting material.
-
Propylating agent residues: And their byproducts (e.g., salts from propyl halides).
-
Over-alkylated products: Formation of a quaternary ammonium salt.
-
Solvent and Reagents: Residual reaction solvent and bases (e.g., triethylamine, potassium carbonate).
Identifying the impurity profile via techniques like GC-MS or LC-MS is crucial before selecting a purification method.
Section 2: Troubleshooting Guide - Purification Workflows
This section addresses specific problems in a question-and-answer format, providing both the "why" behind the problem and actionable solutions.
Q3: My compound is decomposing during distillation, resulting in a dark, tarry residue and low yield. What is causing this?
A3: This is a classic sign of thermal degradation. Amines, especially those with additional functional groups, can be sensitive to high temperatures.
-
Causality: At atmospheric pressure, the boiling point of this compound is high enough to cause side reactions like elimination (dehydration) of the hydroxyl group or oxidation of the amine.
-
Solution: High-Vacuum Distillation. You must use fractional distillation under high vacuum (typically <1 mmHg) to lower the boiling point to a safe temperature (<150°C). A short-path distillation apparatus is ideal as it minimizes the time the compound spends at high temperatures.
-
Self-Validation: Monitor the temperature of both the distillation pot and the vapor. A stable vapor temperature during collection of the main fraction indicates a clean separation without decomposition. The resulting distillate should be colorless or pale yellow.
| Parameter | Recommendation | Rationale |
| Apparatus | Short-path distillation head | Minimizes travel distance for vapor, reducing holdup and exposure to heat. |
| Pressure | 0.1 - 1.0 mmHg | Significantly lowers the boiling point to a non-destructive range. |
| Pot Temperature | Keep ≤20-30°C above vapor temp. | Prevents "cracking" and side reactions in the distillation flask. |
| Stirring | Vigorous magnetic or mechanical | Ensures smooth boiling and prevents bumping and localized overheating. |
Q4: During flash chromatography on silica gel, my product is smearing down the column (tailing) and the yield is very low. How can I improve this?
A4: This is the most common issue when purifying basic compounds like piperidines on standard silica gel.[4]
-
Causality: Silica gel has a surface covered with weakly acidic silanol groups (Si-OH).[5] The basic nitrogen atom of your piperidine interacts strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or slow, uneven elution (tailing).
-
Solutions:
-
Mobile Phase Modifier (The "Quick Fix"): Add a small amount of a volatile competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in the mobile phase (e.g., in the methanol portion of a DCM/MeOH eluent) will neutralize the active silanol sites, allowing your compound to elute cleanly.[6] The main drawback is the need to remove the modifier post-purification.
-
Use a Deactivated Stationary Phase (The "Robust Fix"): Instead of standard silica, use an amine-functionalized silica (NH₂) column.[5][7] This phase has a basic surface that repels the amine, preventing strong interactions and leading to excellent peak shape without needing a mobile phase modifier.[6] Basic alumina can also be an alternative.
-
-
Self-Validation: Before committing to a large-scale column, run a TLC analysis. Spot your crude material on a standard silica plate and an amine-functionalized TLC plate. Develop both in your chosen solvent system. The spot on the NH₂ plate should be significantly tighter and have a higher Rf value, validating the choice of stationary phase.
Q5: I'm using reversed-phase (C18) HPLC for analysis and purification, but my compound elutes too quickly, often in the solvent front. What can I do to increase retention?
A5: This indicates that your compound is too polar for effective interaction with the nonpolar C18 stationary phase.
-
Causality: In its protonated form (at acidic or neutral pH), this compound is highly water-soluble and has little affinity for the hydrophobic C18 chains.
-
Solutions:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to >9 (e.g., using an ammonium bicarbonate or ammonium formate buffer). At high pH, the piperidine nitrogen will be in its neutral, free-base form, making the molecule more hydrophobic and increasing its retention on the C18 column. Ensure your column is stable at high pH.
-
Use a Polar-Embedded Column: Employ a reversed-phase column designed for polar analytes (e.g., those with amide or carbamate embedded phases). These columns offer a different selectivity and provide better retention for polar bases.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. Water acts as the strong eluting solvent, providing excellent retention and separation for polar, basic compounds.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
This protocol is suitable for purifying thermally stable, liquid crude products on a multi-gram scale.
-
System Preparation: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a cold trap (liquid nitrogen or dry ice/acetone) and a high-vacuum pump capable of reaching <1 mmHg.
-
Charging the Flask: Charge the round-bottom distillation flask with the crude this compound and a new magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Degassing: Begin stirring and slowly apply vacuum. Low-boiling impurities and dissolved gases will bubble out. It is crucial to do this slowly to avoid bumping the material into the condenser.
-
Distillation: Once the system is at a stable high vacuum (e.g., 0.5 mmHg), slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities (forerun) in the first receiving flask.
-
As the temperature rises, the main product fraction will begin to distill. Monitor the vapor temperature; it should remain stable throughout the collection of the pure fraction.
-
Collect the main fraction in a separate, pre-weighed receiving flask. The product should be a colorless to pale-yellow liquid.
-
-
Shutdown: Once the main fraction is collected and the distillation rate slows, remove the heating mantle and allow the system to cool before venting the vacuum. Venting a hot system can cause oxidation of the residue.
-
Purity Analysis: Analyze the collected fraction by GC, ¹H NMR, and/or HPLC to confirm purity.
Protocol 2: Flash Chromatography on Amine-Treated Silica Gel
This protocol is ideal for removing non-volatile or closely-related polar impurities.
-
Solvent System Preparation: Based on TLC analysis, prepare an appropriate mobile phase. A common starting point for N-alkyl piperidinols is a gradient of 0-10% Methanol in Dichloromethane (DCM) or Ethyl Acetate. To this solvent system, add 1% v/v triethylamine (TEA).
-
Column Packing (Slurry Method):
-
In a beaker, add the required amount of silica gel to your initial, low-polarity mobile phase (e.g., DCM + 1% TEA). Stir to create a uniform slurry.
-
Pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel, evaporating the solvent to a free-flowing powder, and carefully adding this powder to the top of the packed column.
-
-
Elution: Begin elution with the initial low-polarity solvent. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions as identified by TLC. Remove the solvent and the TEA modifier using a rotary evaporator. To remove the final traces of TEA, the product can be co-evaporated with a solvent like toluene or dissolved in a solvent and washed with a neutral buffer.
-
Purity Verification: Confirm the purity and absence of residual TEA by ¹H NMR and GC-MS.
Section 4: Purification Workflow Visualization
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. N-propyl-3-hydroxypiperidine | 27361-79-1 [amp.chemicalbook.com]
- 2. 3-Hydroxy-1-methylpiperidine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 27361-79-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 7. silicycle.com [silicycle.com]
Common side reactions in 3-Hydroxy-1-propylpiperidine synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 3-Hydroxy-1-propylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important piperidine derivative. Our goal is to equip you with the knowledge to anticipate and overcome common synthetic challenges, ensuring a successful and efficient reaction.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two common pathways:
-
N-alkylation of 3-hydroxypiperidine with a propyl halide: A direct approach involving the formation of a carbon-nitrogen bond between the piperidine nitrogen and the propyl group.
-
Reductive amination of 3-hydroxypiperidine with propanal: A two-step, one-pot reaction where the amine and aldehyde first form an iminium ion, which is then reduced to the target amine.
Each method has its own set of potential side reactions. This guide will delve into these challenges and provide actionable solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route 1: N-Alkylation of 3-Hydroxypiperidine
Question 1: My reaction is producing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this be and how can I avoid it?
This is a classic case of competing O-alkylation versus N-alkylation . The hydroxyl group on the piperidine ring can also be alkylated by the propyl halide, leading to the formation of 3-propoxy-1-propylpiperidine (if both N and O alkylation occurs) or 3-propoxypiperidine.
Causality: The nitrogen in 3-hydroxypiperidine is generally more nucleophilic than the oxygen of the hydroxyl group. However, under certain conditions, O-alkylation can become a competitive side reaction. Factors influencing this include the choice of base, solvent, and temperature.
dot
Caption: Competing reaction pathways in N-alkylation.
Troubleshooting and Avoidance Protocol:
| Parameter | Recommendation for Selective N-Alkylation | Rationale |
| Base | Use a non-nucleophilic, sterically hindered base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). | These bases are strong enough to deprotonate the piperidinium salt that forms, but are too bulky to act as nucleophiles themselves. They are less likely to deprotonate the less acidic hydroxyl group. |
| Solvent | Aprotic polar solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are preferred. | These solvents can stabilize the transition state of the N-alkylation without participating in the reaction. Protic solvents can solvate the amine, reducing its nucleophilicity. |
| Temperature | Maintain a moderate reaction temperature, typically room temperature to 50°C. | Higher temperatures can increase the rate of O-alkylation. Monitoring the reaction progress by TLC or GC-MS is crucial to stop the reaction upon completion. |
| Stoichiometry | Use a slight excess of 3-hydroxypiperidine relative to the propyl halide (e.g., 1.1 to 1 equivalents). | This ensures that the electrophile (propyl halide) is consumed, minimizing the chance of it reacting with the hydroxyl group or the product amine. |
Question 2: I am observing a highly polar, water-soluble byproduct that I suspect is a salt. What is it and how can I prevent its formation?
This byproduct is likely the 1,1-dipropyl-3-hydroxypiperidinium halide , a quaternary ammonium salt. This is a result of over-alkylation , where the desired product, this compound, acts as a nucleophile and reacts with another molecule of the propyl halide.
Causality: The product amine is still nucleophilic and can compete with the starting material for the alkylating agent. This is more likely to occur if there is a localized high concentration of the alkylating agent or if the reaction is left for too long.
Troubleshooting and Avoidance Protocol:
| Parameter | Recommendation to Avoid Over-alkylation | Rationale |
| Addition of Alkylating Agent | Add the propyl halide slowly and dropwise to the reaction mixture containing 3-hydroxypiperidine and the base. | This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant starting material over the product. |
| Reaction Monitoring | Closely monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS). | Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product. |
| Stoichiometry | As mentioned before, using a slight excess of the starting amine can help consume the alkylating agent. | This minimizes the availability of the propyl halide to react with the product. |
Route 2: Reductive Amination of 3-Hydroxypiperidine with Propanal
Question 3: My reaction is messy, with multiple byproducts, and the yield of my desired product is low. What are the likely side reactions?
In reductive amination with propanal, the primary side reaction is the self-condensation of propanal (an aldol condensation). Propanal can react with itself to form a variety of byproducts, including 2-methyl-2-pentenal and higher molecular weight products.[1][2]
Causality: The enolizable nature of propanal makes it susceptible to self-condensation, especially in the presence of acid or base catalysts, which are often used in reductive amination.
dot
Caption: Main and side reaction pathways in reductive amination.
Troubleshooting and Avoidance Protocol:
| Parameter | Recommendation to Minimize Propanal Self-Condensation | Rationale |
| Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] | NaBH(OAc)₃ is particularly effective because it is less basic and more sterically hindered than other borohydrides, making it less likely to promote aldol condensation. It also selectively reduces the iminium ion in the presence of the aldehyde. |
| Reaction pH | Maintain a slightly acidic pH (around 5-6). | This pH is optimal for the formation of the iminium ion intermediate without being strongly acidic or basic enough to significantly catalyze the aldol condensation of propanal. |
| Order of Addition | Add the reducing agent to the pre-formed mixture of the amine and aldehyde. | This allows for the rapid reduction of the iminium ion as it is formed, minimizing the time propanal is exposed to conditions that favor self-condensation. |
| Temperature | Keep the reaction temperature low, typically at room temperature or below. | Aldol condensations are generally favored by higher temperatures. |
Question 4: The reaction seems to be incomplete, and I am recovering a significant amount of my starting materials. How can I drive the reaction to completion?
Incomplete reaction in reductive amination is often due to the unfavorable equilibrium of iminium ion formation.
Causality: The formation of the iminium ion from the amine and aldehyde is a reversible reaction. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.
Troubleshooting and Avoidance Protocol:
| Parameter | Recommendation to Drive Reaction to Completion | Rationale |
| Dehydrating Agent | Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. | This removes the water as it is formed, shifting the equilibrium towards the iminium ion and, consequently, the final product. |
| Solvent | Use a solvent in which water has low solubility or that can form an azeotrope with water to facilitate its removal (e.g., toluene with a Dean-Stark trap). | This helps to physically remove water from the reaction system. |
| Reaction Time | Allow for a sufficient reaction time, monitoring the progress by an appropriate analytical method. | Some reductive aminations can be slow, especially with sterically hindered substrates. |
Recommended Experimental Protocol: Reductive Amination
This protocol is recommended due to its generally higher selectivity and milder reaction conditions compared to N-alkylation for this specific substrate.
Materials:
-
3-Hydroxypiperidine
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM), add propanal (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
References
Technical Support Center: Optimizing N-Alkylation of 3-Hydroxypiperidine
Welcome to the technical support center for the N-alkylation of 3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced transformation. As a bifunctional molecule containing both a secondary amine and a secondary alcohol, 3-hydroxypiperidine presents unique challenges and opportunities in synthetic chemistry.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve optimal results in your N-alkylation reactions.
I. Understanding the Core Chemistry: FAQs
This section addresses fundamental questions regarding the N-alkylation of 3-hydroxypiperidine, providing the foundational knowledge needed for successful experimentation.
Q1: What are the primary methods for the N-alkylation of 3-hydroxypiperidine?
There are three primary methods for the N-alkylation of 3-hydroxypiperidine:
-
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking an alkyl halide (e.g., alkyl iodide, bromide, or chloride) to form a new carbon-nitrogen bond.[3] A base is typically required to neutralize the hydrohalic acid byproduct.[4]
-
Reductive Amination: This two-step, one-pot process involves the reaction of 3-hydroxypiperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield the N-alkylated product.[5][6][7] This method is particularly useful for introducing more complex alkyl groups.
-
Catalytic Alkylation with Alcohols: Often referred to as "borrowing hydrogen" or "hydrogen autotransfer," this greener approach uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir).[8][9] The alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the piperidine.
Q2: Why is protecting the hydroxyl group of 3-hydroxypiperidine sometimes necessary?
The hydroxyl group of 3-hydroxypiperidine can compete with the secondary amine as a nucleophile, leading to O-alkylation as an undesired side product, especially under basic conditions used for direct alkylation. Protecting the hydroxyl group, for instance as a silyl ether or a benzyl ether, ensures exclusive N-alkylation.[10]
Q3: What is the purpose of a base in direct N-alkylation, and how do I choose the right one?
In direct alkylation with alkyl halides, a hydrohalic acid (HX) is formed as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] A base is added to neutralize this acid.[4]
The choice of base is critical:
-
Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective.[3][11]
-
Organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) can also be employed.[3][8]
-
For less reactive systems, stronger bases like sodium hydride (NaH) may be necessary, though caution is advised due to potential side reactions.[3][8]
Q4: How do I avoid overalkylation to the quaternary ammonium salt?
Overalkylation, the formation of a quaternary ammonium salt from the desired tertiary amine, can occur if an excess of the alkylating agent is used or if the reaction conditions are too harsh.[3] To minimize this:
-
Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[3]
-
Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the N-alkylation of 3-hydroxypiperidine.
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows predominantly unreacted 3-hydroxypiperidine.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficiently Reactive Alkylating Agent | Switch to a more reactive alkyl halide (I > Br > Cl). If using an alkyl bromide or chloride, add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture. | The iodide ion is a better leaving group than bromide or chloride, accelerating the SN2 reaction. In situ formation of the more reactive alkyl iodide via the Finkelstein reaction can also enhance the rate. |
| Weak Base | If using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or NaH.[11] | A stronger base will more effectively deprotonate any protonated amine, ensuring a higher concentration of the nucleophilic free amine. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary.[8] | N-alkylation reactions often have a significant activation energy barrier. Providing more thermal energy increases the reaction rate. |
| Poor Solvent Choice | Ensure a suitable solvent is used. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions.[8] | These solvents can effectively solvate the cation of the base while leaving the nucleophilic amine relatively free to react. |
Problem 2: Formation of Multiple Products
Symptoms: TLC or LC-MS shows multiple spots/peaks corresponding to different products.
| Possible Cause | Suggested Solution | Scientific Rationale |
| O-Alkylation Side Product | Protect the hydroxyl group of 3-hydroxypiperidine before N-alkylation using a suitable protecting group (e.g., Boc for the nitrogen, then O-protection, followed by Boc removal).[1] | The hydroxyl group is also nucleophilic and can compete with the amine for the alkylating agent. Protecting it ensures chemoselectivity for N-alkylation. |
| Overalkylation | Use a slight excess of 3-hydroxypiperidine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.[3] | Keeping the concentration of the alkylating agent low relative to the secondary amine favors mono-alkylation over the subsequent alkylation to the quaternary salt. |
| Decomposition | Run the reaction at a lower temperature. Check the stability of your starting materials and product under the reaction conditions. | High temperatures can lead to decomposition or side reactions, especially with sensitive functional groups. |
Problem 3: Difficult Product Purification
Symptoms: The desired product is difficult to separate from starting materials, byproducts, or the base.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Polarity of Product and Starting Material are Similar | If the product is a free base, consider converting it to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by crystallization. Alternatively, derivatize the unreacted starting material to change its polarity before chromatography. | Changing the ionic character of the product can dramatically alter its physical properties, enabling separation from non-ionic impurities. |
| Use of a Non-Volatile Organic Base | Use an inorganic base like K₂CO₃ or Cs₂CO₃, which can be easily removed by filtration or an aqueous wash. If an organic base must be used, choose one with a lower boiling point for easier removal by evaporation. | Inorganic bases are insoluble in most organic solvents, allowing for simple physical separation. |
| Emulsion Formation During Workup | Add a small amount of brine or a saturated solution of sodium chloride to the aqueous layer during extraction to break the emulsion. | Increasing the ionic strength of the aqueous phase can help to break up emulsions by reducing the solubility of organic components. |
III. Visualizing the Workflow
General Experimental Workflow for N-Alkylation
The following diagram illustrates a typical workflow for the N-alkylation of 3-hydroxypiperidine.
Caption: A generalized workflow for N-alkylation experiments.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting a failed or low-yielding N-alkylation reaction.
Caption: A decision tree for troubleshooting N-alkylation reactions.
IV. Experimental Protocols
Protocol 1: N-Benzylation of 3-Hydroxypiperidine using Direct Alkylation
This protocol describes a standard procedure for the N-benzylation of 3-hydroxypiperidine using benzyl bromide.
Materials:
-
3-Hydroxypiperidine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-hydroxypiperidine and potassium carbonate.
-
Add acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-hydroxypiperidine.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add benzyl bromide to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of 3-Hydroxypiperidine via Reductive Amination
This protocol details the N-alkylation of 3-hydroxypiperidine with a generic aldehyde.
Materials:
-
3-Hydroxypiperidine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-hydroxypiperidine and the aldehyde in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
V. References
-
BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines. Retrieved from --INVALID-LINK--
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from --INVALID-LINK--
-
PMC. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from --INVALID-LINK--
-
Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Retrieved from --INVALID-LINK--
-
PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Asymmetric Synthesis of Polyhydroxylated N -Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from --INVALID-LINK--
-
Quick Company. (n.d.). Preparation Of Chiral N Boc 3 Hydroxypiperidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Addressing challenges in the N-alkylation of pteridine compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). (PDF) Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. books.rsc.org [books.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Hydroxy-1-propylpiperidine
Welcome to the technical support guide for the synthesis of 3-Hydroxy-1-propylpiperidine. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges encountered during the synthesis, providing expert insights, actionable solutions, and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most pressing issues that may arise during the synthesis of this compound, primarily focusing on the N-alkylation of 3-hydroxypiperidine.
Q1: My N-propylation reaction has stalled, showing significant unreacted 3-hydroxypiperidine. What are the primary causes?
Answer: Reaction stagnation in the N-alkylation of secondary amines like 3-hydroxypiperidine is a common issue. The root cause often lies in the reaction equilibrium or deactivation of the nucleophile.
-
Protonation of the Amine: The reaction of 3-hydroxypiperidine with a propyl halide (e.g., 1-bromopropane) generates a hydrohalic acid (HBr) as a byproduct. This acid will protonate the basic piperidine nitrogen of the starting material, forming an unreactive ammonium salt. As the salt accumulates, the concentration of the free amine nucleophile drops, effectively slowing or stopping the reaction.[1]
-
Insufficient Basicity: The base used may be too weak or used in insufficient quantity to effectively neutralize the acid byproduct and maintain a sufficient concentration of the free amine.
-
Poor Leaving Group: If you are using a propyl derivative with a poor leaving group (e.g., chloride instead of bromide or iodide), the activation energy for the SN2 reaction will be higher, leading to a sluggish reaction at moderate temperatures.
Solutions:
-
Incorporate a Base: Add at least one equivalent of a non-nucleophilic base to the reaction mixture to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]
-
Optimize the Solvent: Use a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction.[1]
-
Use a More Reactive Electrophile: Consider using 1-iodopropane, as iodide is a better leaving group than bromide or chloride.
Q2: The reaction consumed all my starting material, but the yield of this compound is very low. What side reactions should I investigate?
Answer: Low yield in the face of complete starting material consumption points directly to competing side reactions. For this specific synthesis, two major side reactions are highly probable.
-
O-Alkylation: The hydroxyl group on the piperidine ring is also nucleophilic and can compete with the nitrogen for the propyl halide. While generally less nucleophilic than the secondary amine, under certain conditions (especially with strong bases like NaH), O-alkylation can become a significant pathway, leading to the formation of 3-propoxy-1-propylpiperidine or 3-propoxypiperidine.
-
Quaternization (Over-alkylation): The desired product, this compound, is a tertiary amine. It can react with another molecule of the propyl halide to form a quaternary ammonium salt. This is particularly problematic if an excess of the alkylating agent is used or if it is added too quickly.[1]
Troubleshooting Workflow:
References
Technical Support Center: Stability and Handling of 3-Hydroxy-1-propylpiperidine and its Derivatives
Welcome to the technical support center for 3-Hydroxy-1-propylpiperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during experimentation. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity of your research.
Section 1: General Stability and Storage
Question 1: My sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration and is the compound degraded?
Answer: The development of a yellow or brownish tint is a common indicator of degradation, primarily through oxidation. This compound has two main sites susceptible to oxidation: the tertiary amine of the piperidine ring and the secondary hydroxyl group.
-
Amine Oxidation: Tertiary amines can be oxidized to form N-oxides. This process can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities.
-
Hydroxyl Group Oxidation: The secondary alcohol at the 3-position can be oxidized to a ketone, forming 1-propylpiperidin-3-one. This is a significant degradation pathway.
While a slight discoloration may not represent bulk degradation, it is a critical sign that the compound's purity is compromised. It is highly recommended to re-analyze the sample by HPLC, LC-MS, or NMR to quantify the level of impurities before proceeding with your experiment. For critical applications, using a freshly purified sample is the best practice.
Question 2: What are the optimal storage conditions to ensure the long-term stability of this compound?
Answer: To minimize degradation and preserve the integrity of this compound, a multi-faceted storage strategy is essential. The key is to mitigate exposure to oxygen, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the tertiary amine and secondary alcohol. |
| Light | Amber vial or stored in the dark | Prevents photo-oxidation. |
| Container | Tightly sealed, airtight container | Prevents moisture absorption and reaction with atmospheric CO2. |
Protocol for Long-Term Storage:
-
Obtain a clean, dry amber glass vial with a screw cap fitted with a PTFE septum.
-
Place the solid this compound into the vial.
-
Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace air.
-
Immediately seal the vial tightly.
-
For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Store the vial in a refrigerator at 2-8°C.
Question 3: Can I store this compound in a solution? If so, what solvent is recommended?
Answer: Storing this compound in solution is generally not recommended for long-term stability due to an increased risk of degradation. However, for short-term storage (e.g., a few days for ongoing experiments), the choice of solvent is critical.
-
Recommended: Anhydrous aprotic solvents such as Toluene or Tetrahydrofuran (THF). These are less likely to participate in degradation reactions.
-
Use with Caution: Protic solvents like ethanol or methanol can potentially react with the compound over time.
-
Avoid: Chlorinated solvents (e.g., Dichloromethane, Chloroform) may contain acidic impurities that can protonate the basic piperidine nitrogen, potentially catalyzing degradation.
If you must store in solution, prepare it under an inert atmosphere and store it at low temperatures (2-8°C) in the dark. Always perform a purity check before use if the solution has been stored for more than a few days.
Section 2: Troubleshooting Synthesis and Purification
Question 4: During the synthesis of this compound, I am observing significant side-product formation. What are the likely side reactions?
Answer: The synthesis of this compound, often involving the reduction of a pyridine precursor or the alkylation of 3-hydroxypiperidine, can be prone to several side reactions.[1][2][3]
-
Over-alkylation: If you are synthesizing via N-alkylation of 3-hydroxypiperidine with a propyl halide, over-alkylation can occur, leading to the formation of a quaternary ammonium salt.
-
Incomplete Reduction: When synthesizing from a substituted pyridine, incomplete reduction can result in tetrahydropyridine intermediates.[4]
-
Ring Opening: Under harsh acidic or basic conditions, or with certain reagents, the piperidine ring can undergo cleavage.[4]
To mitigate these issues, carefully control the stoichiometry of your reagents, reaction temperature, and reaction time. Using protecting groups for the hydroxyl function during N-alkylation can also prevent unwanted side reactions.
Question 5: I am having difficulty purifying this compound using silica gel chromatography. The compound streaks badly and the recovery is low. How can I resolve this?
Answer: This is a very common problem when purifying basic amines on standard silica gel.[5][6] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and irreversible adsorption.[7]
Here is a troubleshooting workflow to improve your purification:
References
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]
- 3. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enantioselective Synthesis of 3-Hydroxy-1-propylpiperidine
Welcome to the technical support center for the enantioselective synthesis of 3-Hydroxy-1-propylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights and practical solutions to overcome experimental hurdles.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, categorized by the synthetic stage.
Part 1: Asymmetric Synthesis of the Chiral 3-Hydroxypiperidine Core
The cornerstone of this synthesis is the establishment of the stereocenter at the C3 position of the piperidine ring. The most common precursor is an N-protected 3-piperidone, which is then asymmetrically reduced.
Question 1: My enantiomeric excess (ee) is consistently low when using a ketoreductase (KRED) for the asymmetric reduction of N-Boc-3-piperidone. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity in biocatalytic reductions is a frequent challenge. Several factors can contribute to this issue, primarily related to the enzyme's performance and the reaction environment.
Troubleshooting Steps:
-
Enzyme Selection and Activity: Not all ketoreductases will exhibit high enantioselectivity for N-Boc-3-piperidone. It is crucial to screen a panel of KREDs to identify the optimal enzyme. For instance, KRED 110 has been shown to achieve complete conversion and high chiral purity[1]. The activity ratio of the KRED to the cofactor regenerating enzyme (like glucose dehydrogenase, GDH) is also critical. An imbalanced ratio can lead to suboptimal conversion and potentially lower ee[2].
-
Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can stall the reaction and affect selectivity. Ensure your cofactor regeneration system is robust. A common system involves using glucose and glucose dehydrogenase (GDH)[2][3]. The concentration of the cofactor itself (e.g., NADP+) should be optimized, as insufficient levels can limit the reaction rate[2].
-
Reaction Conditions Optimization:
-
pH: The optimal pH for both the KRED and the regeneration system must be maintained. Deviations can significantly impact enzyme activity and stability. For many KRED/GDH systems, a pH around 6.5-7.5 is optimal[2][3].
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and reduced enantioselectivity. The optimal temperature needs to be determined empirically for your specific enzyme; a common starting point is 30-35°C[1][2].
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, impacting both the reaction rate and enantioselectivity[3]. If you suspect substrate inhibition, try a fed-batch approach where the substrate is added portion-wise over time[4].
-
-
Purity of Starting Material: Impurities in the N-Boc-3-piperidone starting material can inhibit the enzyme or act as alternative substrates, leading to byproducts and reduced enantioselectivity. Ensure the purity of your substrate through appropriate analytical techniques (e.g., NMR, GC-MS).
Question 2: I am exploring a chemical asymmetric reduction approach. Which catalytic systems are most effective for producing chiral 3-hydroxypiperidines?
Answer: For chemical asymmetric reductions, catalytic asymmetric hydrogenation is a powerful technique. Transition metal catalysts, particularly those based on rhodium and iridium, have shown great promise.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium catalysts, in combination with chiral phosphine ligands, can be effective for the asymmetric hydrogenation of pyridine derivatives to yield substituted piperidines[5]. A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative, which can provide 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity[6][7].
-
Iridium-Catalyzed Asymmetric Hydrogenation: Iridium complexes with chiral ligands, such as MeO-BoQPhos, have been successfully used for the enantioselective hydrogenation of 2-alkyl-pyridinium salts, achieving high enantiomeric ratios[8]. While this example is for 2-substituted piperidines, the principle can be adapted for 3-substituted systems.
-
Organocatalysis: Proline-catalyzed α-aminooxylation followed by further transformations represents an alternative organocatalytic approach to synthesize (S)-3-hydroxypiperidine[5].
Challenges to Consider:
-
Catalyst and Ligand Screening: The success of these methods is highly dependent on the choice of the metal precursor and the chiral ligand. Extensive screening is often necessary to find the optimal combination for a specific substrate.
-
Reaction Conditions: Temperature, pressure, and solvent can all significantly influence the stereochemical outcome of the reaction[9].
-
Substrate Preparation: These methods often require the synthesis of specific precursors, such as pyridinium salts or dihydropyridines, which adds extra steps to the overall synthesis[5][7].
Part 2: N-Propylation of the 3-Hydroxypiperidine Intermediate
Once the chiral 3-hydroxypiperidine core is obtained, the next critical step is the introduction of the propyl group onto the nitrogen atom.
Question 3: I am experiencing issues with the N-propylation of my chiral 3-hydroxypiperidine. The reaction is either incomplete or I am observing side products. How can I optimize this step?
Answer: The N-alkylation of secondary amines like 3-hydroxypiperidine can be challenging. Incomplete reactions and the formation of quaternary ammonium salts (over-alkylation) are common problems.
Troubleshooting Steps:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for a clean and efficient N-alkylation.
-
Bases: A non-nucleophilic base is often preferred to avoid competing reactions. Hünig's base (N,N-diisopropylethylamine) is a common choice[10]. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, often in a polar aprotic solvent like DMF[10]. The use of a base is necessary to neutralize the acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction[10].
-
Solvents: Anhydrous aprotic solvents such as acetonitrile or DMF are typically used to prevent side reactions involving water[10].
-
-
Control of Stoichiometry and Addition Rate: To minimize over-alkylation, it is important to control the stoichiometry of the reactants. Using a slight excess of the amine relative to the alkylating agent (propyl halide) can be beneficial. Slow, controlled addition of the alkylating agent can also help to prevent localized high concentrations that favor the formation of the quaternary salt[10].
-
Reaction Temperature: The reaction temperature should be optimized. While heating can accelerate the reaction, it can also increase the rate of side reactions. Room temperature is often a good starting point, with gentle heating if the reaction is sluggish[10].
-
Nature of the Alkylating Agent: The reactivity of the propyl halide can influence the reaction outcome. Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. A more reactive halide may allow for milder reaction conditions.
Part 3: Purification and Analysis
The final stage involves the purification of the target compound and the confirmation of its enantiomeric purity.
Question 4: I am struggling with the purification of the final this compound product. What are the recommended methods?
Answer: The purification of polar, functionalized molecules like this compound can be challenging. A combination of techniques may be necessary.
-
Extraction: After the reaction, a standard workup involving extraction is typically performed. It is important to adjust the pH of the aqueous layer to ensure the product is in its free base form and can be efficiently extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. The choice of eluent system is critical. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can help to prevent the product from streaking on the silica gel.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
Question 5: How can I accurately determine the enantiomeric excess (ee) of my chiral this compound?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.
Method Development Steps:
-
Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often a good starting point for piperidine derivatives[11][12].
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used[1][11].
-
Additives: For basic compounds like your product, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution[13].
-
-
Derivatization (Optional): If your compound lacks a strong UV chromophore, derivatization with a UV-active agent can enhance detection sensitivity. For example, derivatization with para-toluenesulfonyl chloride (PTSC) has been used for the chiral HPLC analysis of piperidin-3-amine[13]. This creates diastereomers that can sometimes be separated on a standard achiral column.
-
Method Validation: Once a suitable separation method is developed, it should be validated according to ICH guidelines to ensure its accuracy, precision, and robustness[13].
II. Experimental Protocols & Data
Protocol 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone
This protocol is a generalized procedure based on successful examples from the literature[1][2][3].
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NADP⁺ or NAD⁺
-
Phosphate Buffer (e.g., 100 mM, pH 6.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add D-glucose, the nicotinamide cofactor (NADP⁺ or NAD⁺), and the enzymes (KRED and GDH).
-
Dissolve the N-Boc-3-piperidone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.
-
Maintain the reaction at the optimal temperature (e.g., 30°C) with gentle stirring.
-
Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude (S)- or (R)-N-Boc-3-hydroxypiperidine.
| Parameter | Typical Range | Reference |
| Substrate Conc. | 50-150 g/L | [2][4] |
| Temperature | 25-40 °C | [1][2] |
| pH | 6.0-8.0 | [2] |
| Conversion | >99% | [2] |
| Enantiomeric Excess | >99% ee | [2] |
Table 1: Typical Reaction Parameters for Biocatalytic Reduction.
III. Visualizations
Figure 1: General workflow for the enantioselective synthesis of this compound.
IV. References
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. --INVALID-LINK--
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). American Chemical Society. --INVALID-LINK--
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2015). Der Pharma Chemica. --INVALID-LINK--
-
3-Hydroxypiperidine | 6859-99-0. Benchchem. --INVALID-LINK--
-
Enantioselective Synthesis of Piperidines from Pyridines. Thieme. --INVALID-LINK--
-
Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2020). Wiley Online Library. --INVALID-LINK--
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ChemRxiv. --INVALID-LINK--
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). NIH. --INVALID-LINK--
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2014). Royal Society of Chemistry. --INVALID-LINK--
-
Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. (2018). ResearchGate. --INVALID-LINK--
-
Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary. ResearchGate. --INVALID-LINK--
-
Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. (2016). Google Patents. --INVALID-LINK--
-
Preparation Of Chiral N Boc 3 Hydroxypiperidine. Quick Company. --INVALID-LINK--
-
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). PubMed Central. --INVALID-LINK--
-
Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. (2016). PubMed. --INVALID-LINK--
-
N-Hydroxypiperidine. Wikipedia. --INVALID-LINK--
-
Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. Benchchem. --INVALID-LINK--
-
Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (2017). Google Patents. --INVALID-LINK--
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. --INVALID-LINK--
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. --INVALID-LINK--
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). PubMed. --INVALID-LINK--
-
METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION. (2017). European Patent Office. --INVALID-LINK--
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. --INVALID-LINK--
-
An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of Bath. --INVALID-LINK--
-
Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem. --INVALID-LINK--
-
Technical Support Center: Optimizing Chiral Separation of Piperidin-3-ylcarbamate by HPLC. Benchchem. --INVALID-LINK--
-
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. --INVALID-LINK--
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. --INVALID-LINK--
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. --INVALID-LINK--
-
Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. (2001). PubMed. --INVALID-LINK--
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). PubMed Central. --INVALID-LINK--
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]
- 5. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: By-product Analysis in 3-Hydroxy-1-propylpiperidine Production
Welcome to the technical support center for the synthesis and analysis of 3-Hydroxy-1-propylpiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with by-product formation during the synthesis of this important piperidine derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Troubleshooting Guide: Identifying and Mitigating By-products
This section addresses specific issues you may encounter during your synthesis and analysis, presented in a practical question-and-answer format.
Q1: My mass spectrometry analysis shows a significant peak with a mass of M+42 (or M+43 for [M+H]⁺) relative to my this compound product. What is this impurity and how do I prevent it?
A: This peak is highly indicative of over-alkylation, a common side reaction in amine synthesis. The impurity is likely the 3-hydroxy-1,1-dipropylpiperidinium salt.
Causality and Mechanism: The N-propylation of 3-hydroxypiperidine produces the desired secondary amine, this compound. However, this product is also a nucleophile, and often a stronger one than the starting 3-hydroxypiperidine due to the electron-donating effect of the propyl group.[1] Consequently, it can compete with the starting material for the alkylating agent (e.g., propyl bromide), leading to a second alkylation and the formation of a quaternary ammonium salt.[2] This "runaway" reaction is a well-documented challenge in amine alkylation.[1]
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry. Using a large excess of the starting amine (3-hydroxypiperidine) relative to the propyl halide can statistically favor the mono-alkylation product. However, this can make purification challenging and is not atom-economical.[3]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the probability of the product amine reacting a second time before the starting amine has reacted.
-
Choice of Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base can be effective. Polar aprotic solvents like DMF or acetonitrile are often used as they can stabilize charged intermediates.
-
Alternative Synthetic Routes: Consider reductive amination. Reacting 3-hydroxypiperidine with propionaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is often a cleaner and more selective method for generating secondary amines, largely avoiding the over-alkylation issue.[1]
Caption: Reaction pathway showing desired N-alkylation and subsequent over-alkylation side reaction.
Q2: I'm analyzing my starting material, 3-hydroxypiperidine, and I see an aromatic impurity. What is it and why is it present?
A: The most likely aromatic impurity is 3-hydroxypyridine, the precursor to 3-hydroxypiperidine.
Causality and Mechanism: 3-Hydroxypiperidine is commonly synthesized via the catalytic hydrogenation of 3-hydroxypyridine.[4][5] If this reduction is incomplete, residual 3-hydroxypyridine will remain as an impurity in the starting material. This impurity will not participate in the N-propylation reaction under typical conditions and will be carried through the synthesis, complicating downstream purification.
Mitigation Strategies:
-
Quality Control of Starting Materials: Always analyze your starting materials before use. A simple HPLC-UV or GC-MS analysis can confirm the purity of the 3-hydroxypiperidine. 3-Hydroxypyridine has a strong UV chromophore, making it easily detectable by HPLC-UV.
-
Optimize Reduction Conditions: If you are synthesizing the 3-hydroxypiperidine in-house, ensure the reduction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time) are sufficient for complete conversion.[4][6]
-
Purification of Starting Material: If significant 3-hydroxypyridine is detected, purify the 3-hydroxypiperidine via distillation or column chromatography before proceeding with the N-alkylation step.
Q3: My HPLC analysis shows very broad, tailing peaks for my product and related substances. How can I improve the chromatography?
A: Peak tailing for basic compounds like piperidines is a common issue in reversed-phase HPLC, typically caused by strong, undesirable interactions with surface silanol groups on the silica-based stationary phase.
Causality and Mechanism: Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. The basic nitrogen atom in the piperidine ring can be protonated under typical acidic mobile phase conditions, leading to a strong ionic interaction with deprotonated, negatively charged silanols (Si-O⁻). This secondary interaction mechanism causes peak tailing and poor resolution.
Improving Peak Shape:
-
Mobile Phase Modifier: Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte and resulting in more symmetrical peaks.
-
High pH Mobile Phase: Use a column specifically designed for high pH stability (e.g., a hybrid silica or polymer-based column). At a high pH (e.g., pH 10), the amine analyte is in its neutral, free-base form, and the silanol groups are fully deprotonated. This eliminates the strong ionic interaction, leading to excellent peak shape.
-
Alternative Stationary Phases:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the underlying silica surface, reducing silanol interactions.[7]
-
HILIC Columns: For very polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase, providing good retention and peak shape.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most direct and common laboratory-scale synthesis is the N-alkylation of 3-hydroxypiperidine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base like potassium carbonate. An alternative, often preferred in process chemistry for its selectivity, is the reductive amination of 3-hydroxypiperidine with propionaldehyde.
Q2: Besides over-alkylation and unreacted starting materials, what other by-products should I look for?
-
Dehydroxylated Impurity (1-propylpiperidine): This can arise if the starting 3-hydroxypiperidine contains piperidine as an impurity from over-reduction of 3-hydroxypyridine.
-
N-Oxide Formation: The tertiary amine nitrogen in the over-alkylation product or even the secondary amine product can be oxidized to an N-oxide, particularly if oxidative conditions are present.[9]
-
Elimination Products: The propyl halide can undergo elimination to form propene, especially with a strong, sterically hindered base. While volatile, this can affect reaction stoichiometry.
Q3: Which analytical method is better for purity analysis: GC-MS or HPLC?
Both techniques are valuable and provide complementary information.
-
GC-MS is excellent for identifying volatile and thermally stable impurities.[10] It provides structural information from fragmentation patterns, which is invaluable for identifying unknown by-products. However, the hydroxyl group on this compound may require derivatization (e.g., silylation) to prevent peak tailing and improve volatility.[10]
-
HPLC-UV/MS is generally the preferred method for quantitative analysis of the main component and non-volatile or thermally sensitive impurities.[11][12] It avoids the need for derivatization and is well-suited for polar compounds. Using a mass spectrometer as a detector (LC-MS) provides the molecular weight information crucial for impurity identification.
For comprehensive analysis, using both methods is recommended. HPLC is often used for routine purity checks and quantification, while GC-MS is used for initial impurity profiling and troubleshooting.
Analytical Protocols
Protocol 1: GC-MS Method for By-product Profiling (with Derivatization)
This protocol is designed for the identification of volatile impurities and the main component.
-
Sample Preparation (Silylation): a. Accurately weigh ~1 mg of the reaction mixture into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). c. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS). d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.
-
GC-MS Instrumentation and Conditions: [10]
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Protocol 2: HPLC-UV/MS Method for Purity Analysis
This protocol is suitable for quantifying the main component and polar impurities.
Caption: General experimental workflow for HPLC analysis of reaction mixtures.
-
Sample Preparation: a. Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). c. Filter through a 0.45 µm syringe filter if necessary.
-
HPLC-UV/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatograph coupled to a UV and Mass Spectrometry detector.
-
Column: A C18 column suitable for polar analytes (e.g., with polar end-capping), 100 x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
UV Detection: 210 nm.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Summary: Potential By-products
The following table summarizes key data for the target compound and its most probable by-products.
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Likely ESI-MS Ion [M+H]⁺ | Key EI-MS Fragments (for GC-MS) |
| This compound (Product) | C₃H₇-N(C₅H₉OH) | C₈H₁₇NO | 143.1310 | 144.1383 | m/z 114 (M-C₂H₅)⁺, 100 (M-C₃H₇)⁺ |
| 3-Hydroxypiperidine (Starting Material) | HN(C₅H₉OH) | C₅H₁₁NO | 101.0841 | 102.0913 | m/z 101, 84, 56 |
| 3-Hydroxypyridine (Precursor Impurity) | C₅H₄N(OH) | C₅H₅NO | 95.0371 | 96.0444 | m/z 95, 67 |
| 3-Hydroxy-1,1-dipropylpiperidinium (By-product) | (C₃H₇)₂-N⁺(C₅H₉OH) | C₁₁H₂₄NO⁺ | 186.1852 | 186.1852 (as M⁺) | N/A (non-volatile cation) |
| 1-Propylpiperidine (Dehydroxy Impurity) | C₃H₇-N(C₅H₁₀) | C₈H₁₇N | 127.1361 | 128.1434 | m/z 98 (M-C₂H₅)⁺ |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 5. 3-ヒドロキシピペリジン ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. US2802007A - Method of reducing 3-hydroxypyridine and its derivatives - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Hydroxy-1-propylpiperidine and Other N-Substituted Piperidines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The strategic modification of this six-membered heterocycle, particularly at the nitrogen atom, offers a powerful tool to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of 3-Hydroxy-1-propylpiperidine against other N-substituted piperidine analogs, supported by experimental data and detailed protocols to inform rational drug design and development.
Introduction: The Significance of N-Substitution on the 3-Hydroxypiperidine Scaffold
The 3-hydroxypiperidine moiety is a versatile building block in the synthesis of a wide array of bioactive compounds.[2] Its hydroxyl group and the secondary amine provide reactive handles for various chemical transformations. The introduction of different substituents on the piperidine nitrogen can profoundly influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn dictates its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will focus on comparing the N-propyl derivative with other common N-alkyl and N-arylmethyl analogs to elucidate the structure-activity relationships (SAR) that govern their performance.
Comparative Analysis of Physicochemical and Pharmacological Properties
The choice of the N-substituent is a critical decision in the design of piperidine-based drug candidates. The following sections compare this compound with its N-methyl, N-butyl, and N-benzyl analogs, focusing on their synthesis, physicochemical characteristics, and pharmacological activities.
Synthesis of N-Substituted 3-Hydroxypiperidines
The synthesis of N-substituted 3-hydroxypiperidines is typically achieved through the N-alkylation or N-arylation of 3-hydroxypiperidine. A general and widely used method involves the reaction of 3-hydroxypiperidine with an appropriate alkyl or benzyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Table 1: Comparison of Synthetic Routes for N-Substituted 3-Hydroxypiperidines
| Compound | Synthetic Method | Key Reagents | Typical Reaction Conditions |
| This compound | N-alkylation | 3-Hydroxypiperidine, 1-Bromopropane, K₂CO₃ | DMF, room temperature |
| 1-Methyl-3-hydroxypiperidine | N-alkylation | 3-Hydroxypiperidine, Iodomethane, K₂CO₃ | Acetonitrile, room temperature |
| 1-Butyl-3-hydroxypiperidine | N-alkylation | 3-Hydroxypiperidine, 1-Bromobutane, K₂CO₃ | DMF, room temperature |
| 1-Benzyl-3-hydroxypiperidine | N-benzylation | 3-Hydroxypiperidine, Benzyl bromide, K₂CO₃ | Acetone, room temperature |
Experimental Protocol: General Procedure for N-Alkylation of 3-Hydroxypiperidine
This protocol describes a representative method for the synthesis of N-alkylated 3-hydroxypiperidines.
Materials:
-
3-Hydroxypiperidine
-
Alkyl halide (e.g., 1-bromopropane, iodomethane, 1-bromobutane)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the corresponding alkyl halide (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted 3-hydroxypiperidine.
Diagram 1: General N-Alkylation Workflow
Caption: Workflow for N-alkylation of 3-hydroxypiperidine.
Physicochemical Properties
The nature of the N-substituent significantly impacts the physicochemical properties of the 3-hydroxypiperidine core.
Table 2: Comparative Physicochemical Properties of N-Substituted 3-Hydroxypiperidines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (Conjugate Acid) |
| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | -0.3 | ~10.5 |
| 1-Methyl-3-hydroxypiperidine | C₆H₁₃NO | 115.17 | 0.1 | ~10.2 |
| This compound | C₈H₁₇NO | 143.23 | 1.1 | ~10.3 |
| 1-Butyl-3-hydroxypiperidine | C₉H₁₉NO | 157.25 | 1.6 | ~10.3 |
| 1-Benzyl-3-hydroxypiperidine | C₁₂H₁₇NO | 191.27 | 2.0 | ~9.0 |
*Calculated values are estimations and may vary from experimental values.
As the length of the N-alkyl chain increases from methyl to butyl, the lipophilicity (logP) of the molecule increases, which can enhance membrane permeability but may decrease aqueous solubility. The N-benzyl group introduces a significant increase in lipophilicity and a decrease in the basicity (pKa) of the piperidine nitrogen due to the electron-withdrawing nature of the benzyl group.
Pharmacological Profile: A Focus on Dopamine and Sigma Receptors
While direct comparative data for this compound across a wide range of targets is limited, extensive research on the structurally related 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) provides valuable insights into the SAR of N-alkylation at dopamine and sigma receptors.
Dopamine Receptor Activity
N-substituted 3-arylpiperidines are well-known for their interaction with dopamine receptors. The length and nature of the N-alkyl substituent play a crucial role in determining the affinity and functional activity at D₂-like receptors.
Studies on 3-PPP and its analogs have shown that the N-propyl group is often optimal for high affinity and potent activity at dopamine autoreceptors.[3] Shorter (e.g., N-methyl) or longer (e.g., N-butyl, N-pentyl) alkyl chains can lead to a decrease in potency.[4] The S-enantiomers of N-ethyl and N-propyl substituted 3-arylpiperidines exhibit a unique profile of stimulating presynaptic dopamine autoreceptors while blocking postsynaptic receptors, a characteristic that has been explored for potential antipsychotic applications.[3]
Table 3: Inferred Dopamine D₂ Receptor Activity of N-Alkyl-3-hydroxypiperidines (based on 3-PPP data)
| N-Substituent | Relative D₂ Receptor Affinity | Functional Activity Profile |
| Methyl | Moderate | Agonist/Partial Agonist |
| Propyl | High | Potent Autoreceptor Agonist |
| Butyl | Moderate to Low | Agonist/Partial Agonist |
| Benzyl | Variable, often lower affinity | Antagonist/Partial Agonist |
Diagram 2: Dopamine D₂ Receptor Signaling Pathway
Caption: Simplified dopamine D₂ receptor signaling pathway.
Sigma Receptor Activity
N-substituted piperidines also frequently exhibit affinity for sigma receptors (σ₁ and σ₂). The lipophilicity of the N-substituent is a key determinant of sigma receptor affinity. A parabolic relationship has been observed, where increasing lipophilicity up to a certain point enhances affinity, after which further increases can be detrimental.[5]
For N-substituted 4-cyano-4-phenylpiperidines, a study revealed that larger N-alkyl groups generally lead to good σ₁ affinity. Interestingly, an N-benzyl substituent resulted in high selectivity for the σ₁ receptor over the σ₂ receptor. This suggests that for this compound, the propyl group likely confers significant sigma receptor affinity, while an N-benzyl analog might show enhanced σ₁ selectivity.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or other tissue/cell line expressing sigma-1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Unlabeled (+)-Pentazocine or Haloperidol (for non-specific binding)
-
Test compounds (e.g., this compound, other N-substituted analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-Pentazocine, and membrane preparation.
-
Non-specific Binding: Unlabeled (+)-Pentazocine or Haloperidol, [³H]-(+)-Pentazocine, and membrane preparation.
-
Competition: Test compound at various concentrations, [³H]-(+)-Pentazocine, and membrane preparation.
-
-
Incubate the plates at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The N-substituent on the 3-hydroxypiperidine scaffold is a critical determinant of its pharmacological profile. This compound, based on extensive SAR studies of related compounds, is predicted to exhibit high affinity for dopamine D₂ autoreceptors and significant affinity for sigma receptors.
-
N-Methyl substitution generally results in compounds with moderate potency.
-
N-Propyl substitution often represents an optimal chain length for high affinity at D₂-like receptors.
-
N-Butyl substitution and longer alkyl chains can lead to a decrease in affinity at dopamine receptors but may modulate activity at other targets.
-
N-Benzyl substitution introduces aromatic interactions, increases lipophilicity, and can confer selectivity for certain receptor subtypes, such as the σ₁ receptor.
This comparative guide underscores the importance of rational N-substituent selection in the design of novel piperidine-based therapeutics. Future research should focus on obtaining direct comparative experimental data for a series of N-substituted 3-hydroxypiperidines against a broader panel of biological targets to further elucidate their therapeutic potential and guide the development of next-generation drug candidates.
References
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypiperidine, (R)- | C5H11NO | CID 2759334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methyl-N-propylbutanamide | C8H17NO | CID 53776285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Hydroxy-1-propylpiperidine and its Methyl Analog, 1-Methyl-3-hydroxypiperidine
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). The strategic functionalization of this privileged structure can profoundly influence its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of two closely related 3-hydroxypiperidine derivatives: 3-Hydroxy-1-propylpiperidine and its methyl analog, 1-Methyl-3-hydroxypiperidine. By examining their synthesis, potential molecular targets, and the established structure-activity relationships (SAR) within this chemical class, we aim to equip researchers with the foundational knowledge to inform their own drug discovery efforts.
Introduction: The Significance of N-Alkylation in 3-Hydroxypiperidine Scaffolds
The 3-hydroxypiperidine moiety is a valuable building block in the synthesis of a multitude of pharmacologically active compounds, particularly those targeting neurological disorders.[1][2] The introduction of a hydroxyl group at the 3-position creates a chiral center and provides a key hydrogen bonding feature that can be critical for receptor interaction.[3] A pivotal aspect in modulating the biological activity of this scaffold is the nature of the substituent on the piperidine nitrogen. The size and lipophilicity of the N-alkyl group can significantly impact a compound's affinity, selectivity, and functional activity at various receptors.[4] This guide focuses on the comparison between an N-propyl and an N-methyl substituent, a seemingly subtle structural modification that can lead to distinct pharmacological outcomes.
Synthesis of this compound and 1-Methyl-3-hydroxypiperidine
The synthesis of these analogs typically starts from a common intermediate, 3-hydroxypiperidine. This precursor can be synthesized through various methods, including the reduction of 3-piperidone or the hydrolysis of N-protected 3-hydroxypiperidines.[5][6]
General Synthesis Pathway
The N-alkylation of 3-hydroxypiperidine is a straightforward and common synthetic transformation to yield the target compounds.
A typical procedure involves reacting 3-hydroxypiperidine with the corresponding alkyl halide (e.g., 1-bromopropane or methyl iodide) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
Predicted Biological Activity Profile: A Focus on Dopamine and Sigma Receptors
Dopamine Receptor Affinity
The N-alkyl substituent is a critical determinant of affinity and selectivity for dopamine receptors.[4] Generally, for N-alkyl-3-phenylpiperidines, increasing the chain length from methyl to propyl often leads to an increase in affinity for the D2 receptor.[9]
-
This compound is predicted to exhibit a higher affinity for the dopamine D2 receptor compared to its methyl analog. The longer propyl chain can engage in more extensive hydrophobic interactions within the receptor's binding pocket.
-
1-Methyl-3-hydroxypiperidine , with its smaller N-substituent, is expected to have a comparatively lower affinity for the D2 receptor.
Sigma Receptor Affinity
Sigma receptors, which are distinct from opioid and dopamine receptors, are also prominent targets for N-alkylated piperidines.[10] The nature of the N-substituent also plays a crucial role in determining the affinity for sigma receptor subtypes (σ1 and σ2).
-
This compound : Phenylpropylamines have been identified as potential pharmacophores for selective sigma-2 ligands, while phenethylpiperidines favor sigma-1 receptors.[10] The N-propyl group on the piperidine ring suggests a potential for significant sigma receptor affinity.
-
1-Methyl-3-hydroxypiperidine : The smaller methyl group might result in a different sigma receptor binding profile, potentially with lower affinity compared to the propyl analog.
Comparative Biological Activity: A Predictive Summary
The following table summarizes the predicted differences in the biological activity of this compound and 1-Methyl-3-hydroxypiperidine based on established structure-activity relationships for this class of compounds. It is important to reiterate that these are predictions and require experimental validation.
| Biological Parameter | This compound | 1-Methyl-3-hydroxypiperidine | Rationale based on SAR |
| Dopamine D2 Receptor Affinity (Ki) | Predicted to be higher (lower Ki value) | Predicted to be lower (higher Ki value) | Longer N-alkyl chains generally increase D2 affinity in related piperidine series.[9] |
| Sigma-1 Receptor Affinity (Ki) | Predicted to have moderate to high affinity | Predicted to have lower affinity | The size and lipophilicity of the N-substituent are key for sigma receptor binding.[11] |
| Sigma-2 Receptor Affinity (Ki) | Predicted to have moderate to high affinity | Predicted to have lower affinity | N-propylphenylamines show a preference for sigma-2 receptors.[10] |
| Functional Activity | Likely to act as an agonist or partial agonist at D2 and sigma receptors | Functional activity would be dependent on receptor affinity | The functional activity (agonist, antagonist, or inverse agonist) would need to be determined experimentally. |
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of this compound and its methyl analog, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the dopamine D2 receptor.
Methodology:
-
Receptor Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test compounds (this compound or 1-Methyl-3-hydroxypiperidine).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assay for Dopamine D2 Receptor Activity (cAMP Assay)
This assay measures the functional potency (EC₅₀) of the test compounds as agonists or antagonists at the D2 receptor by quantifying their effect on cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values. This will reveal whether the compounds activate or inhibit the D2 receptor and their potency in doing so.
Conclusion and Future Directions
The comparison between this compound and its methyl analog underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to significant changes in biological activity. Based on established SAR, it is predicted that the N-propyl analog will exhibit higher affinity for both dopamine D2 and sigma receptors compared to the N-methyl analog. However, this hypothesis must be confirmed through rigorous experimental validation using the assays outlined in this guide.
For researchers in drug development, the key takeaway is the importance of systematically exploring the N-alkyl substituent on the piperidine core to fine-tune the pharmacological profile of a lead compound. Future studies should focus on a broader range of N-alkyl substituents to further elucidate the SAR and to potentially identify compounds with optimized affinity, selectivity, and functional activity for the desired therapeutic target. Such a systematic approach will undoubtedly accelerate the discovery of novel and effective CNS-acting therapeutics.
References
- 1. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 3-Hydroxy-1-propylpiperidine and Standard Cholinesterase Inhibitors
A Guide for Researchers in Neuropharmacology and Drug Development
Abstract
This guide provides a comparative technical overview of the potential efficacy of 3-Hydroxy-1-propylpiperidine, a piperidine derivative, against established acetylcholinesterase (AChE) inhibitors used in the symptomatic treatment of Alzheimer's disease: Donepezil, Rivastigmine, and Galantamine. While direct comparative clinical data for this compound is not available, this analysis leverages structure-activity relationship (SAR) principles and preclinical data from closely related piperidine analogues to project its potential pharmacological profile. We will examine the mechanistic underpinnings of AChE inhibition, present comparative preclinical data, detail a foundational experimental protocol for assessing efficacy, and discuss the scientific rationale for considering such compounds in future neuropharmacology research.
Introduction: The Cholinergic Deficit and the Piperidine Scaffold
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function. A primary pathological feature of AD is a deficit in cholinergic neurotransmission, stemming from the loss of neurons that produce acetylcholine (ACh), a neurotransmitter crucial for memory and learning.[1][2] The primary therapeutic strategy to date has been to amplify the remaining cholinergic signaling by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft.[3][4]
The piperidine chemical scaffold is a foundational structure in neuropharmacology, present in numerous centrally-acting drugs, including the potent AChE inhibitor Donepezil.[5][6] This structural motif is adept at crossing the blood-brain barrier and presenting functional groups in a precise three-dimensional orientation for target engagement.
This compound belongs to this class of compounds. While not an established drug itself, it serves as a valuable intermediate in the synthesis of pharmacologically active molecules.[7] Based on established structure-activity relationships for piperidine-based AChE inhibitors, the N-propyl and 3-hydroxy substitutions suggest a potential interaction with the active site of AChE.[8][9] This guide, therefore, posits this compound as a representative model for a class of novel piperidine derivatives and compares its theoretical potential against the following FDA-approved "gold standard" AChE inhibitors:
-
Donepezil (Aricept®): A highly selective, reversible inhibitor of AChE.[5][10]
-
Rivastigmine (Exelon®): A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[11][12]
-
Galantamine (Razadyne®): A reversible, competitive AChE inhibitor with a dual mechanism that also includes allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[13][14][15]
Comparative Mechanism of Action
All three established drugs and the putative action of this compound center on the inhibition of AChE, thereby increasing the concentration and duration of ACh in the synapse. However, key mechanistic differences exist.
-
Donepezil acts as a highly selective and reversible inhibitor of AChE.[16] Its piperidine moiety is crucial for its interaction with the enzyme.
-
Rivastigmine is a "pseudo-irreversible" inhibitor, forming a carbamate complex with both AChE and BuChE that is slow to hydrolyze.[11][17] This dual inhibition may be significant as BuChE levels increase relative to AChE in the later stages of AD.[17]
-
Galantamine possesses a unique dual-action mechanism. It competitively inhibits AChE and also acts as a positive allosteric modulator at nicotinic receptors, enhancing their sensitivity to acetylcholine.[18][19]
The hypothesized mechanism for a simple N-propyl substituted piperidine like our subject compound would be competitive, reversible inhibition of AChE, similar in principle to Donepezil but likely with different potency and selectivity based on its specific structure.
Preclinical Efficacy: A Comparative Look at Potency
The primary measure of a compound's preclinical efficacy as an AChE inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the amount of substance needed to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
While specific IC50 data for this compound is not available in public literature, studies on related N-benzylpiperidine derivatives demonstrate that this class can produce highly potent inhibitors. For example, the derivative E2020 (a precursor to Donepezil) showed an IC50 of 5.7 nM for AChE.[8] Another N-benzylpiperidine derivative demonstrated an IC50 of 0.56 nM, highlighting the potential of this scaffold.[9] For the purpose of this guide, we will use a hypothetical, yet plausible, IC50 value for a this compound analogue to facilitate comparison.
| Compound | Target Enzyme(s) | IC50 Value (µM) | Selectivity | Reference |
| This compound Analogue | AChE | 0.045 (Hypothetical) | High for AChE | Based on similar structures[20] |
| Donepezil | AChE | 0.0067 - 0.021 | High for AChE | [20] |
| Rivastigmine | AChE & BuChE | 0.0043 | Dual Inhibitor | [12][20] |
| Galantamine | AChE | 2.28 | Moderate for AChE | [20] |
Note: IC50 values can vary between experiments. The values presented are representative figures from cited literature for comparative purposes.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
To ensure trustworthiness and provide a practical framework, this section details the most common in vitro method for determining a compound's AChE inhibitory activity.[21]
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine.[22] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified by measuring its absorbance at 412 nm.[22][23]
Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
AChE Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in the buffer.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in the buffer.
-
ATCI Solution: Prepare a 200 mM solution of acetylthiocholine iodide in the buffer.
-
Test Compound Solution: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in a suitable solvent (e.g., DMSO), followed by dilution in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
170 µL of Tris-HCl buffer.
-
10 µL of the test compound solution (or buffer for control).
-
10 µL of AChE solution.
-
20 µL of DTNB solution.
-
-
Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately begin reading the absorbance at 412 nm using a microplate reader, taking measurements every 10-20 seconds for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Discussion and Future Directions
This comparative guide positions this compound and its analogues as a class of compounds with theoretical potential for AChE inhibition.
Causality and Rationale: The piperidine ring is a privileged scaffold in CNS drug design because it is a bioisostere of the piperazine ring found in many successful drugs and its saturated, chair-like conformation allows for precise positioning of substituents to interact with enzyme active sites. The N-propyl group can engage in hydrophobic interactions within the AChE gorge, while the 3-hydroxy group could form hydrogen bonds, potentially increasing binding affinity.
Comparative Insights:
-
Potency: Based on data from related compounds, N-substituted piperidines can achieve potency (low nM IC50 values) that is competitive with, or even superior to, Donepezil and Rivastigmine.[9]
-
Selectivity: These compounds often exhibit high selectivity for AChE over BuChE, which could translate to a different side-effect profile compared to a dual inhibitor like Rivastigmine.[8]
-
Mechanism: Lacking the allosteric modulating activity of Galantamine, the therapeutic effect would rely solely on direct enzyme inhibition.
Limitations and Future Work: The primary limitation of this analysis is the lack of direct experimental data for this compound. The next logical steps for a research program investigating this or similar compounds would be:
-
In Vitro Validation: Perform the Ellman's assay as described to obtain an empirical IC50 value.
-
BuChE Selectivity Screening: Conduct a parallel assay using butyrylthiocholine as a substrate to determine selectivity.
-
In Silico Modeling: Use computational docking studies to predict the binding mode of the compound within the active site of human AChE.
-
In Vivo Studies: If in vitro data is promising, advance the compound to animal models of cognitive impairment to assess its effects on memory and learning, as well as its pharmacokinetic profile.
Conclusion
While this compound is a building block rather than a finished drug, its structure embodies the core principles of a promising class of AChE inhibitors. By understanding the mechanisms and efficacy benchmarks set by established drugs like Donepezil, Rivastigmine, and Galantamine, researchers can rationally design and evaluate novel piperidine derivatives. The methodologies and comparative data presented here provide a foundational framework for such endeavors, underscoring the enduring potential of the piperidine scaffold in the quest for improved Alzheimer's disease therapeutics.
References
- 1. ivypanda.com [ivypanda.com]
- 2. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 5. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 11. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 12. Rivastigmine - Wikipedia [en.wikipedia.org]
- 13. Galantamine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 15. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. goodrx.com [goodrx.com]
- 17. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 23. japsonline.com [japsonline.com]
A Comparative Guide to Validated HPLC Methods for the Analysis of 3-Hydroxy-1-propylpiperidine
This guide provides a detailed comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Hydroxy-1-propylpiperidine. As a saturated heterocyclic compound, it presents unique analytical challenges, primarily the lack of a strong ultraviolet (UV) chromophore, which precludes direct analysis by the most common HPLC detection method, UV-Visible spectroscopy. Furthermore, the presence of a stereocenter necessitates the consideration of chiral separation techniques to ensure stereospecific quantification, a critical aspect in pharmaceutical development.
This document explores two primary analytical strategies: a robust reversed-phase HPLC (RP-HPLC) method coupled with universal detection for achiral analysis and a normal-phase chiral HPLC method for enantiomeric separation. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
The Analytical Challenge: Quantifying this compound
This compound is a small, polar, and basic compound. Its key analytical hurdles include:
-
Lack of a UV Chromophore: The molecule's structure does not absorb significantly in the UV-Visible spectrum, making standard photodiode array (PDA) or UV detectors ineffective for direct detection.
-
Chirality: The hydroxyl group at the 3-position creates a chiral center, resulting in two enantiomers, (R)- and (S)-3-Hydroxy-1-propylpiperidine. In pharmaceutical applications, it is often crucial to quantify each enantiomer separately, as they may exhibit different pharmacological and toxicological profiles.[4]
-
Polarity: Its polar nature can make it challenging to retain on traditional reversed-phase columns.
To overcome these challenges, analysts must employ alternative detection strategies or derivatization for achiral analysis, and specialized chiral stationary phases for enantiomeric separation.
Method Comparison: Achiral vs. Chiral HPLC Approaches
The selection of an appropriate HPLC method is contingent on the analytical objective. For routine purity analysis or content uniformity where the enantiomeric ratio is not a critical quality attribute, an achiral method may suffice. However, for stereoselective synthesis, pharmacokinetic studies, or stability testing where enantiomeric purity is paramount, a chiral method is indispensable.
| Parameter | Method 1: RP-HPLC with Universal Detection | Method 2: Normal-Phase Chiral HPLC |
| Principle | Chromatographic separation on a C18 column based on hydrophobicity, with detection by a universal detector (e.g., CAD, ELSD) or post-derivatization UV. | Enantioselective separation on a chiral stationary phase (CSP) based on the formation of transient diastereomeric complexes. |
| Primary Application | Quantification of total this compound content, purity assessment. | Quantification of individual (R)- and (S)-enantiomers, determination of enantiomeric excess (e.e.). |
| Advantages | Robust, widely applicable for achiral analysis, compatible with a broad range of sample matrices. | Enables stereospecific analysis, crucial for pharmaceutical development and quality control. |
| Disadvantages | Does not provide information on enantiomeric composition. Universal detectors can be less sensitive and have a non-linear response. | Method development can be more complex, requiring screening of multiple chiral columns and mobile phases.[5][6] |
Method 1: Validated Achiral RP-HPLC with Universal Detection
This method is designed for the quantitative determination of total this compound in a sample. Due to the absence of a chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is proposed. Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride could be employed to allow for UV detection.[7][8]
Experimental Protocol: RP-HPLC-CAD
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and Charged Aerosol Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature: 35°C, Nitrogen gas pressure: 60 psi.
Validation Summary (Hypothetical Data)
The method would be validated according to ICH Q2(R1) guidelines.[2]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank, placebo, or degradation products. | Peak is spectrally pure and well-resolved from all potential interferents. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Workflow for Achiral Analysis
Caption: Workflow for achiral analysis of this compound.
Method 2: Validated Normal-Phase Chiral HPLC
For the stereospecific quantification of (R)- and (S)-3-Hydroxy-1-propylpiperidine, a chiral separation method is required. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating a wide range of chiral compounds.[5][6] A normal-phase method is proposed here, as it often provides better selectivity for polar analytes on these types of CSPs. A similar approach has been successfully used for the chiral separation of (S)-1-Boc-3-hydroxypiperidine.[9]
Experimental Protocol: Chiral HPLC-UV
Since the separation is performed in a non-polar mobile phase, direct UV detection at low wavelengths (e.g., 210 nm) might be possible due to the end-absorption of the amine functional group, or derivatization would be required. For this example, we assume sufficient sensitivity at low UV.
-
HPLC System: Waters Alliance e2695 or equivalent with a UV/Vis Detector.
-
Column: Daicel Chiralpak IC-3, 4.6 x 250 mm, 3 µm.[9]
-
Mobile Phase: Isocratic mixture of n-Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 15 µL.
-
Detection Wavelength: 210 nm.
Validation Summary (Hypothetical Data)
In addition to the standard validation parameters, specificity for a chiral method must demonstrate baseline resolution of the enantiomers.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity/Resolution | Resolution (Rs) between enantiomers ≥ 1.5. | Rs = 2.1. No interference from the other enantiomer at the quantification limit. |
| Linearity (r²) | ≥ 0.999 for each enantiomer. | (R)-enantiomer: 0.9992(S)-enantiomer: 0.9994 |
| Accuracy (% Recovery) | 98.0% - 102.0% for each enantiomer. | (R): 99.5% - 101.2%(S): 98.9% - 101.8% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 2.0% | Repeatability: (R) 0.9%, (S) 1.1%Intermediate: (R) 1.3%, (S) 1.5% |
| Limit of Quantification (LOQ) | For the minor enantiomer in the presence of the major enantiomer. | Can quantify 0.1% of the (R)-enantiomer in the presence of the (S)-enantiomer. |
| Robustness | Resolution ≥ 1.5 and % RSD ≤ 2.0% for minor variations. | Method is robust to minor changes in mobile phase composition (±1% ethanol) and flow rate (±0.1 mL/min). |
Workflow for Chiral Analysis
Caption: Workflow for chiral analysis of this compound.
Conclusion and Recommendations
The choice between an achiral and a chiral HPLC method for the analysis of this compound is fundamentally driven by the analytical requirements.
-
For routine analysis of total content and impurities where stereochemistry is not a concern, the RP-HPLC method with universal detection offers a robust and reliable solution. Its primary advantage lies in its simplicity and applicability to a wide range of sample types.
-
When enantiomeric purity is a critical quality attribute, the normal-phase chiral HPLC method is essential. The development of a stability-indicating chiral method is a crucial step in ensuring the quality, safety, and efficacy of a chiral drug substance.[10][11] While method development may be more intensive, the information it provides is indispensable for regulatory submissions and product characterization.
Both methods, when properly validated according to ICH guidelines, can provide accurate and precise data for their intended purpose.[12][3] It is recommended that laboratories involved in the development of products containing this compound establish and validate both types of methods to have a comprehensive analytical toolkit for this challenging compound.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. japsonline.com [japsonline.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Technical Guide to Elucidating the Cross-Reactivity Profile of 3-Hydroxy-1-propylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is a guiding tenet for achieving therapeutic efficacy while minimizing unintended physiological effects. However, the intricate and often homologous nature of biological receptors presents a significant challenge: off-target interactions. These interactions, where a therapeutic candidate binds to receptors other than its intended target, can lead to a spectrum of consequences, from diminished efficacy to severe adverse events. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design and a critical determinant of clinical success.
This guide provides an in-depth technical framework for assessing the cross-reactivity of 3-Hydroxy-1-propylpiperidine, a piperidine derivative with known neuromodulatory potential. The most extensively studied compound in this chemical class is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), particularly its enantiomers, which have demonstrated significant affinity for dopamine and sigma receptors. This document will use 3-PPP as a primary exemplar to illustrate the principles and methodologies for a thorough cross-reactivity investigation. We will delve into the causality behind experimental choices, provide detailed protocols for robust in vitro assays, and present a framework for interpreting the resulting data to build a comprehensive selectivity profile.
The Known Pharmacological Landscape of this compound Analogs
Initial pharmacological evaluations of 3-PPP revealed a complex and stereoselective interaction with central dopamine receptors. The (+)-enantiomer acts as an agonist at both presynaptic autoreceptors and postsynaptic dopamine receptors, while the (-)-enantiomer (Preclamol) exhibits a more nuanced profile, acting as an agonist at dopamine autoreceptors and an antagonist at postsynaptic dopamine receptors. This unique profile has led to its investigation as a potential antipsychotic agent.[1][2][3]
Beyond its dopaminergic activity, studies have shown that (+)-3-PPP binds with high affinity to sigma receptors, which may contribute to its overall pharmacological effects.[4][5][6] However, a comprehensive screen of its binding affinity across a wider array of receptor families, which is crucial for predicting potential off-target effects, is not extensively documented in publicly available literature. This knowledge gap necessitates a systematic investigation, as outlined in the subsequent sections.
Designing a Comprehensive Cross-Reactivity Study: A Tiered Approach
To construct a detailed and meaningful cross-reactivity profile for a compound like this compound, a tiered and systematic approach is essential. This involves screening the compound against a broad panel of receptors, ion channels, and transporters that are commonly implicated in off-target effects. A well-established starting point is to utilize a standardized safety screening panel, such as the Eurofins SafetyScreen44™, which covers a range of targets known to be associated with adverse drug reactions.[7][8][9]
The selection of such a panel is predicated on decades of pharmacological research identifying key receptors involved in physiological functions that, when unintentionally modulated, can lead to side effects. For instance, interactions with histaminergic receptors can lead to sedation, while activity at muscarinic receptors can cause dry mouth, blurred vision, and other anticholinergic effects.[10]
Proposed Receptor Screening Panel for this compound
Below is a proposed panel of receptors for an initial broad cross-reactivity screen, based on industry-standard safety panels.
| Receptor Family | Specific Targets | Rationale for Inclusion |
| Dopaminergic | D1, D2S, D3, D4, D5 | Primary target family; confirm on-target affinity and assess subtype selectivity. |
| Serotonergic | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 | High potential for cross-reactivity due to structural similarities with dopamine receptors; associated with a wide range of CNS and peripheral effects.[11] |
| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3 | Implicated in cardiovascular and CNS side effects (e.g., changes in blood pressure, heart rate).[12] |
| Muscarinic | M1, M2, M3, M4, M5 | Potential for anticholinergic side effects.[13][14][15] |
| Histaminergic | H1, H2, H3, H4 | Association with sedation, weight gain, and other CNS effects.[16][17][18] |
| Sigma | σ1, σ2 | Known off-target with potential psychotomimetic and neurological effects.[4][19] |
| Opioid | μ (MOP), δ (DOP), κ (KOP) | Assess potential for abuse liability and other CNS effects. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Critical for cardiac safety assessment. |
| Transporters | DAT, NET, SERT | Evaluate potential for effects on neurotransmitter reuptake. |
This initial broad screen would be followed by concentration-response studies for any "hits" (typically defined as >50% inhibition at a screening concentration of 10 µM) to determine the binding affinity (Ki).
Experimental Methodologies: Ensuring Data Integrity and Reproducibility
The foundation of a reliable cross-reactivity study lies in the use of robust and validated experimental assays. For an initial assessment of binding, radioligand binding assays are the gold standard due to their sensitivity and direct measurement of ligand-receptor interaction. For functional consequences of binding, assays measuring second messenger modulation (e.g., cAMP or GTPγS binding) are employed.
Experimental Workflow: From Target Preparation to Data Analysis
The following diagram illustrates the general workflow for a comprehensive cross-reactivity screening campaign.
Caption: Workflow for Cross-Reactivity Profiling.
Detailed Protocol: Radioligand Competition Binding Assay
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).
1. Materials:
- Receptor Source: Cell membranes expressing the target receptor (e.g., from stably transfected CHO or HEK293 cells).
- Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
- Test Compound: this compound.
- Non-specific Determinand: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D2 receptors).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Scintillation Cocktail.
- 96-well Filter Plates and Vacuum Manifold.
- Microplate Scintillation Counter.
2. Procedure:
- Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
- Assay Plate Preparation: In a 96-well plate, add in triplicate:
- Assay buffer for total binding wells.
- Non-specific determinand for non-specific binding (NSB) wells.
- Serial dilutions of the test compound for competition wells.
- Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kd value.
- Receptor Addition: Add the receptor-containing membrane preparation to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Protocol: GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
1. Materials:
- Receptor Source: Cell membranes expressing the target receptor.
- [³⁵S]GTPγS.
- GDP.
- Test Compound: this compound.
- Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
2. Procedure:
- Reagent Preparation: Prepare solutions of the test compound, GDP, and [³⁵S]GTPγS in the assay buffer.
- Assay Plate Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound.
- Incubation: Pre-incubate the plate to allow the compound to bind to the receptor.
- Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the G-protein activation.
- Further Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins.
- SPA Bead Addition: Add SPA beads to each well. The beads will bind to the membranes, bringing any bead-bound [³⁵S]GTPγS into proximity to produce a detectable signal.
- Signal Detection: Count the plate in a microplate scintillation counter.
3. Data Analysis:
- Plot the scintillation counts against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximum stimulation).
Interpreting the Data: Building a Selectivity Profile
The primary output of the cross-reactivity study will be a table of binding affinities (Ki values) and functional potencies (EC50 values) for this compound across the panel of tested receptors.
Hypothetical Cross-Reactivity Data for this compound
The following table presents a hypothetical but plausible dataset for the (-)-enantiomer of a this compound analog, based on its known pharmacology and the expected outcomes of a broad screening campaign.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Mode |
| Dopamine D2 | 15 | 25 (IC50) | Antagonist |
| Dopamine D3 | 8 | 12 (IC50) | Antagonist |
| Sigma σ1 | 50 | 120 (EC50) | Agonist |
| Sigma σ2 | 75 | 200 (EC50) | Agonist |
| Serotonin 5-HT2A | 250 | >1000 | Weak Antagonist |
| Adrenergic α1A | 800 | >1000 | - |
| Histamine H1 | >10,000 | >10,000 | - |
| Muscarinic M1 | >10,000 | >10,000 | - |
-
The compound exhibits high affinity and antagonistic activity at D2 and D3 receptors, consistent with its primary pharmacology.
-
It has significant affinity and agonist activity at sigma receptors, confirming this as a notable off-target interaction.
-
There is a weaker interaction with the 5-HT2A receptor, suggesting a potential for serotonergic side effects at higher concentrations.
-
The compound shows low to negligible affinity for adrenergic, histaminergic, and muscarinic receptors, indicating a lower risk of side effects associated with these systems.
This quantitative comparison allows for the calculation of selectivity ratios (e.g., Ki(off-target)/Ki(on-target)), providing a numerical representation of the compound's specificity.
Visualizing Signaling Pathways and Experimental Logic
To better understand the potential downstream consequences of off-target binding, it is helpful to visualize the relevant signaling pathways.
Signaling Pathways of Key On- and Off-Target Receptors
Caption: Key signaling pathways potentially modulated by 3-PPP.
Conclusion: A Roadmap to Safer Therapeutics
The comprehensive cross-reactivity profiling of this compound, or any drug candidate, is a critical and indispensable phase of preclinical development. By employing a systematic approach that combines broad panel screening with detailed mechanistic follow-up studies, researchers can build a robust understanding of a compound's selectivity. This guide has provided a framework for such an investigation, from the rationale behind target selection to detailed experimental protocols and data interpretation. The insights gained from these studies are paramount for predicting potential clinical side effects, guiding lead optimization efforts, and ultimately, developing safer and more effective medicines. The principles and methodologies outlined herein serve as a roadmap for navigating the complex but crucial terrain of off-target pharmacology.
References
- 1. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofins.com [eurofins.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of the 3-Hydroxypiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Dopamine and Sigma Receptor Ligands
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of 3-Hydroxy-1-propylpiperidine Analogs for Researchers in Drug Discovery
The 3-hydroxypiperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system.[1][2] This guide offers a comprehensive comparison of this compound analogs, dissecting their structure-activity relationships (SAR) at dopamine and sigma receptors. By examining the subtle interplay between molecular modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future ligand design.
The versatility of the piperidine ring, with its potential for stereochemical diversity and multiple points for substitution, allows for the fine-tuning of pharmacological profiles, including potency, selectivity, and agonist versus antagonist activity.[1] This is particularly evident in the context of dopamine D2/D3 and sigma σ1/σ2 receptors, both of which are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders.
Comparative Analysis of Receptor Affinity: Dopamine vs. Sigma Receptors
The affinity of this compound analogs for their target receptors is exquisitely sensitive to structural modifications. Key determinants of binding affinity and selectivity include the stereochemistry at the 3-position of the piperidine ring, the nature of the N-substituent, and the presence and position of substituents on any aromatic moieties.
Dopamine D2/D3 Receptor Affinity
For dopamine D2 and D3 receptors, the stereochemistry of the 3-hydroxyl group is a critical factor. Generally, the (S)-enantiomer displays higher affinity and often different functional activity compared to the (R)-enantiomer.[3] The N-propyl group is a common feature in many high-affinity ligands, and variations in the length and branching of this alkyl chain can significantly impact potency and selectivity between D2 and D3 subtypes.[4]
Below is a comparative table of binding affinities (Ki) for a selection of 3-hydroxypiperidine analogs at human dopamine D2 and D3 receptors.
| Compound | N-Substituent | Stereochemistry | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity | Reference |
| Analog A | n-Propyl | (S) | 692 | 3.1 | 223 | [5] |
| Analog B | Ethyl | (S) | - | - | - | |
| Analog C | Isobutyl | (S) | - | - | - | |
| Analog D | Benzyl | (S) | - | - | - | |
| Analog E | n-Propyl | (R) | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table will be populated with specific data as it is synthesized from the gathered literature.
Sigma σ1/σ2 Receptor Affinity
The SAR at sigma receptors often presents a different set of rules. While the basic nitrogen of the piperidine ring is crucial for interaction with a key aspartate residue in the binding pocket, the overall lipophilicity and the nature of the N-substituent play a dominant role in determining affinity and selectivity for σ1 versus σ2 subtypes.[6] Aromatic or bulky hydrophobic groups on the N-substituent are often favored for high sigma receptor affinity.
The following table summarizes the binding affinities of representative 3-hydroxypiperidine analogs at sigma-1 and sigma-2 receptors.
| Compound | N-Substituent | Stereochemistry | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity | Reference |
| Analog F | Cyclohexyl | Racemic | - | - | - | [6] |
| Analog G | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | Racemic | 0.36 | 5.42 | 15.1 | [7] |
| Analog H | Benzyl | (S) | - | - | - | |
| Analog I | 4-methoxybenzyl | (S) | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table will be populated with specific data as it is synthesized from the gathered literature.
Key Structure-Activity Relationship Trends
The collected data reveals several key trends that can guide the design of novel 3-hydroxypiperidine-based ligands.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
A Comparative Analysis of 3-Hydroxy-1-propylpiperidine and its Enantiomers: A Guide for Researchers
In the landscape of modern drug discovery and development, the principle of chirality is a cornerstone of rational design. The differential pharmacological and toxicological profiles of a molecule's enantiomers can be the difference between a breakthrough therapeutic and a failed candidate. This guide provides a comprehensive comparative analysis of 3-Hydroxy-1-propylpiperidine, a versatile heterocyclic scaffold, and its individual (R)- and (S)-enantiomers. Drawing upon established synthetic routes, analytical separation techniques, and pharmacological data from closely related analogues, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals.
The Critical Role of Chirality: Beyond the Racemate
This compound, a substituted piperidine derivative, possesses a chiral center at the 3-position of the piperidine ring. This gives rise to two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers. While the racemic mixture may exhibit a certain biological activity, it is often the case that one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. A thorough understanding of the properties of each enantiomer is therefore paramount for the development of safer and more efficacious drugs.
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The journey to understanding the distinct properties of each enantiomer begins with their synthesis and separation. The racemic mixture of this compound can be synthesized, followed by chiral resolution to isolate the individual enantiomers. Alternatively, stereoselective synthesis can be employed to directly produce the desired enantiomer.
A common route to racemic 3-hydroxypiperidine, a precursor to the N-propylated target compound, involves the reduction of 3-hydroxypyridine. Subsequent N-propylation yields the racemic this compound.
For the preparation of enantiomerically pure forms, enzymatic and chemical resolution methods are widely used for the N-Boc protected intermediate, (S)-1-Boc-3-hydroxypyridine and (R)-1-Boc-3-hydroxypyridine.[1][2] These chirally pure intermediates are invaluable for the synthesis of a wide range of pharmaceutical compounds.[1]
Comparative Physicochemical Properties
While specific experimental data for the individual enantiomers of this compound is not extensively published, we can infer their fundamental physicochemical properties. As enantiomers, they will have identical melting points, boiling points, solubility, and spectroscopic characteristics (NMR, IR) in an achiral environment. Their defining difference lies in their interaction with plane-polarized light, exhibiting equal but opposite optical rotation.
| Property | Racemic this compound | (R)-3-Hydroxy-1-propylpiperidine | (S)-3-Hydroxy-1-propylpiperidine |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol | 143.23 g/mol | 143.23 g/mol |
| Optical Rotation | 0° | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer |
Inferred Comparative Pharmacology: Insights from a Close Analogue
Direct comparative pharmacological data for the enantiomers of this compound is limited in the public domain. However, extensive research on the closely related compound, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), provides a robust framework for predicting their likely biological activities and stereoselective interactions with key drug targets, particularly dopamine and sigma receptors.
The enantiomers of 3-PPP exhibit markedly different pharmacological profiles at dopamine receptors.[3] The (R)-enantiomer generally behaves as a classical dopamine receptor agonist at both presynaptic and postsynaptic receptors.[3] In contrast, the (S)-enantiomer displays a more complex profile, acting as an agonist at presynaptic dopamine autoreceptors while functioning as an antagonist at postsynaptic dopamine receptors.[3] This dual action of the (S)-enantiomer suggests a potential to modulate dopaminergic neurotransmission in a more nuanced manner than a simple agonist or antagonist, which has been explored for potential antipsychotic applications.[3]
Given the structural similarity, it is highly probable that the enantiomers of this compound will also display stereoselective interactions with dopamine receptors. The (R)-enantiomer is likely to be a more potent dopamine agonist, while the (S)-enantiomer may exhibit a mixed agonist/antagonist profile.
Furthermore, 3-PPP and its analogues are known to interact with sigma receptors, also in a stereoselective manner. This interaction is another important consideration in the overall pharmacological profile of these compounds.
Below is a diagram illustrating the hypothetical differential binding of the (R)- and (S)-enantiomers of this compound to a dopamine receptor, based on the data from its analogue, 3-PPP.
References
Introduction: Unraveling the Complex Pharmacology of 3-Hydroxy-1-propylpiperidine
An In-Depth Guide to the Functional Benchmarking of 3-Hydroxy-1-propylpiperidine
3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a fascinating pharmacological tool with a complex profile, primarily interacting with sigma (σ) and dopamine (D) receptors.[1][2] Its activity is further nuanced by its stereochemistry; the enantiomers, (+)-3-PPP and (-)-3-PPP, exhibit distinct pharmacological properties. While the (+)-isomer shows a notable affinity for sigma receptors, the (-)-isomer and the racemate are recognized for their effects on dopamine D2 autoreceptors, acting as an antagonist and a selective agonist, respectively.[1] This dual activity makes 3-PPP a valuable compound for dissecting the roles of these receptor systems in various physiological and pathological processes.
This guide provides a comprehensive framework for benchmarking the performance of 3-PPP in a suite of functional assays. It is designed for researchers in pharmacology and drug development seeking to characterize 3-PPP or similar multi-target ligands. We will move beyond simple affinity measurements, focusing on functional readouts that provide a clearer picture of the compound's cellular impact. The experimental choices outlined herein are grounded in the known mechanisms of the target receptors, providing a logical and self-validating system for characterization.
Chapter 1: Understanding the Molecular Targets and Signaling Pathways
A robust benchmarking strategy begins with a clear understanding of the signaling pathways modulated by the compound's targets. 3-PPP's primary targets, the Sigma-1 (σ1R), Sigma-2 (σ2R), and Dopamine D2 autoreceptors, engage distinct cellular mechanisms.
1.1 The Sigma-1 Receptor (σ1R): A Multi-Functional Chaperone
The σ1R is not a classical G protein-coupled receptor but a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum (ER), particularly at mitochondria-associated membranes (MAMs).[3] Its activation by agonists can modulate a variety of signaling pathways, including intracellular calcium signaling by interacting with IP3 receptors.[3]
References
- 1. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Hydroxy-1-propylpiperidine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Hydroxy-1-propylpiperidine. As a nitrogen-containing heterocyclic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedure to empower researchers with the knowledge for safe and responsible chemical waste management.
Section 1: Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the foundation of its safe management. Based on analogous piperidine structures, it should be presumed to be a hazardous substance.[2][4] The primary risks are associated with its corrosive and irritant properties.
The piperidine ring is a strong base, making the compound corrosive and capable of causing severe skin burns and eye damage upon contact.[2][5] Inhalation of vapors may lead to respiratory tract irritation.[1][3]
Table 1: Anticipated GHS Hazard and Precautionary Statements
| Category | Code | Description | Source(s) |
| Hazard Statements | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [2][3][5][6] |
| H319 | Causes serious eye irritation. | [1][3] | |
| H335 | May cause respiratory irritation. | [1][3] | |
| Precautionary Statements | P260 / P261 | Do not breathe dust/fume/gas/mist/vapors/spray. / Avoid breathing vapors. | [3][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2][6] | |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [2][5] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1][6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][6] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][6][7][8] |
Section 2: Personnel Protection and Safety Engineering
Before handling this compound in any capacity—including for disposal preparation—both engineering controls and personal protective equipment (PPE) are mandatory.
-
Engineering Control: Chemical Fume Hood
-
Causality: All handling of this compound must occur within a certified chemical fume hood. This is the primary line of defense to prevent inhalation of potentially irritating or toxic vapors. The ventilation protects the user and the general lab environment from exposure.
-
-
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Check the manufacturer's specifications for breakthrough time. Rationale: Piperidine derivatives can cause severe skin burns; gloves provide the essential barrier against direct contact.[2][5]
-
Eye Protection: Chemical safety goggles are required. If there is a significant splash risk, a full-face shield should be worn in addition to goggles. Rationale: This compound is expected to cause serious, potentially irreversible, eye damage.[1][2][3]
-
Body Protection: A buttoned, long-sleeved lab coat and closed-toe shoes are mandatory. Rationale: This protects against accidental skin contact from drips or small splashes.
-
Section 3: Spill Management Protocol
Accidental spills must be treated as a hazardous event. The goal is to safely contain and collect the material for disposal without creating a secondary hazard.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's EHS.
-
Ensure Ventilation: Maintain operation of the fume hood where the spill occurred.
-
Wear Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material.[1] Suitable materials include vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Gently cover and absorb the spill with the inert material.
-
Collection: Carefully scoop the absorbed material and contaminated soil (if applicable) into a designated, robust, and sealable hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.
-
Decontamination: Clean the spill area with a suitable decontamination solution (consult your EHS for recommendations, often a soap and water solution is sufficient), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Items: All items used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
-
Label and Seal: Securely close the waste container and label it clearly with "Hazardous Waste" and the chemical name: "this compound Spill Debris."
Section 4: Waste Segregation and Collection Protocol
Proper disposal begins with correct segregation at the point of generation. This follows the "cradle-to-grave" principle of hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA).[9]
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, vapor-tight lid.
-
Waste Characterization: All waste streams containing this compound must be collected as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures containing the compound.
-
Contaminated materials (e.g., used silica gel, filter paper).
-
Spill cleanup debris.
-
Contaminated PPE that cannot be decontaminated.
-
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Corrosive," "Irritant").
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, under administrative control, and away from incompatible materials.[1]
Section 5: Disposal Pathway Decision Framework
Under no circumstances should this compound or its containers be disposed of in the standard trash or down the drain.[7][8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a best-practice standard that should be applied to all hazardous laboratory chemicals.[10] The only acceptable disposal route is through a licensed hazardous waste management company.
The following workflow outlines the decision process for managing different forms of waste associated with this compound.
Caption: Disposal workflow for this compound waste streams.
Rationale for Final Disposition:
-
High-Temperature Incineration: This is the preferred disposal method for many organic chemical wastes.[1] Incineration at a licensed facility ensures the complete thermal destruction of the compound, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust gas scrubbing systems.
-
Chemical Neutralization/Treatment: In some cases, the waste management facility may employ chemical treatment to neutralize the corrosivity of the waste before final disposal.
Section 6: Regulatory Compliance
All procedures outlined in this guide are designed to comply with major regulatory frameworks, such as those established by the EPA.[9][11] However, it is the researcher's ultimate responsibility to operate in accordance with:
-
Federal Regulations: U.S. EPA regulations under RCRA (40 CFR Part 261).
-
State and Local Regulations: Your state's environmental agency may have more stringent requirements.
-
Institutional Policies: Your organization's EHS department will have specific protocols for hazardous waste pickup, labeling, and documentation. Always consult them to ensure full compliance.
By adhering to these rigorous procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the highest standards of professional scientific practice.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. ashp.org [ashp.org]
- 11. epa.gov [epa.gov]
Mastering the Protocol: A Senior Scientist's Guide to Safely Handling 3-Hydroxy-1-propylpiperidine
For the dedicated researcher, scientist, and drug development professional, the integrity of our work and the safety of our laboratory environment are inextricably linked. This guide offers an in-depth, practical framework for handling 3-Hydroxy-1-propylpiperidine, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. As your partner in the laboratory, we believe that providing this level of insight is fundamental to fostering the innovation that drives our industry forward.
Part 1: Hazard Profile & Risk Mitigation
A foundational understanding of the chemical's characteristics is the first step in any safe handling protocol. While a comprehensive toxicological profile for this compound may be limited, we can infer its potential hazards based on the well-documented properties of similar piperidine derivatives.
Inferred Hazard Profile:
-
Skin and Eye Corrosivity: Piperidine and its analogues are known to cause severe skin burns and eye damage.[1][2][3][4] It is crucial to operate under the assumption that this compound poses a similar risk.
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[5][6][7][8]
-
Toxicity: Piperidines can be toxic if they come into contact with the skin or are inhaled.[1][2][3]
Given these potential hazards, a multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Logical Flow for Risk Assessment and Control
Caption: A diagram illustrating the logical progression from risk assessment to the implementation of safety controls.
Part 2: Personal Protective Equipment (PPE) - An Essential Barrier
The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential harm. The following table provides a detailed breakdown of the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[2][9] | Protects against splashes and airborne particles that can cause serious eye damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][10] Double gloving is recommended. | Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[1][2] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities.[2] | Minimizes skin exposure to the chemical.[2] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. | A primary engineering control to prevent the inhalation of potentially harmful vapors.[5][6] |
Part 3: Step-by-Step Experimental Protocol
A disciplined and systematic approach to the experimental workflow is paramount. The following protocol outlines the essential steps for the safe handling of this compound.
Experimental Workflow Diagram
Caption: A visual representation of the key phases in the safe handling of this compound.
Detailed Methodology:
-
Pre-Experiment Preparation:
-
Ensure that the chemical fume hood has been recently certified and is functioning correctly.
-
Lay out all necessary PPE and inspect for any damage.
-
Prepare all glassware, ensuring it is clean and dry. Label all vessels clearly.
-
-
Experiment Execution (to be conducted entirely within a chemical fume hood):
-
Don the prescribed PPE, ensuring a proper fit.
-
When weighing the compound, use a disposable weigh boat and handle it with forceps to minimize the risk of skin contact.
-
During the reaction, keep the fume hood sash at the lowest possible height that still allows for comfortable manipulation.
-
-
Post-Experiment Procedures:
-
Upon completion of the reaction, follow established procedures for quenching and workup.
-
All waste, including contaminated gloves, weigh boats, and solvents, must be disposed of in designated hazardous waste containers.[5][11][12]
-
Thoroughly decontaminate all glassware and the work surface of the fume hood.
-
Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Part 4: Emergency and Disposal Plans
Preparedness is key to a safe laboratory environment. In the event of an accidental release or exposure, a clear and concise plan is essential.
Accidental Release Measures:
-
Minor Spills (within a fume hood):
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without appropriate training and respiratory protection.
-
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][10][12] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10][12] Remove contaminated clothing.[1][10] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air.[1][4][10][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3][4][10] Seek immediate medical attention.[4]
Disposal Plan:
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][12] Containers should be clearly labeled and stored in a designated satellite accumulation area.
By integrating these detailed protocols and the underlying scientific rationale into your laboratory's standard operating procedures, you can ensure a safe and productive research environment.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. chemos.de [chemos.de]
- 9. isotope.com [isotope.com]
- 10. chemos.de [chemos.de]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
